1,3-Dimethylpentylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylhexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-6(2)5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHRDLICUYEDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861715 | |
| Record name | 4-Methyl-2-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
132.5 °C | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water; very soluble in ethanol, ether, chloroform and dilute acid | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7655 g/cu cm at 20 °C | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
105-41-9 | |
| Record name | 1,3-Dimethylamylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylhexaneamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylpentylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-2-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylpentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLHEXANEAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49C572YQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Dimethylpentylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethylpentylamine (DMAA), also known as methylhexanamine, is a synthetic compound that has been used as a nasal decongestant and is found in some dietary supplements.[1][2][3] This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on the chemical reactions, intermediates, and experimental protocols. The information is intended for an audience with a strong background in organic chemistry and drug development.
Introduction
This compound is an aliphatic amine first synthesized in the 1940s by Eli Lilly and Company.[1][2] It acts as an indirect sympathomimetic drug, causing vasoconstriction.[2] While it was once marketed as a nasal decongestant under the trade name Forthane, its use has become controversial due to its presence in dietary and sports supplements and concerns about its safety profile.[2][3][4] Understanding its synthesis is crucial for regulatory analysis, reference standard preparation, and research into its pharmacological properties.
This guide will detail the most common synthetic routes to this compound, providing quantitative data and experimental methodologies to aid researchers in their work.
Primary Synthesis Pathway: From 4-Methyl-2-pentanone
The most prevalent and industrially significant synthesis of this compound begins with 4-methyl-2-pentanone, commonly known as methyl isobutyl ketone (MIBK). This pathway involves two main steps: oximation followed by reduction.
Step 1: Oximation of 4-Methyl-2-pentanone
In the first step, 4-methyl-2-pentanone is reacted with hydroxylamine to form the intermediate, 4-methyl-2-pentanone oxime.[2]
Reaction: 4-Methyl-2-pentanone + Hydroxylamine → 4-Methyl-2-pentanone oxime + Water
Step 2: Reduction of 4-Methyl-2-pentanone oxime
The oxime intermediate is then reduced to the final product, this compound. Catalytic hydrogenation is a common method for this reduction.[2]
Reaction: 4-Methyl-2-pentanone oxime + H₂ (with catalyst) → this compound
Experimental Protocol: Synthesis via Oximation and Reduction
A detailed experimental protocol for this pathway is outlined below, based on established chemical literature.
Materials:
-
4-Methyl-2-pentanone (MIBK)
-
Hydroxylamine sulfate
-
Saturated sodium hydroxide solution
-
Water
-
Anhydrous magnesium sulfate
-
Hydrogen gas
-
Catalyst (e.g., Raney nickel or Palladium on carbon)
Procedure:
-
Oximation:
-
In a three-necked flask, combine 4-methyl-2-pentanone (0.34 mol), hydroxylamine sulfate (0.36 mol), and 115 mL of water.[5]
-
While stirring, add a saturated sodium hydroxide solution dropwise to adjust the pH of the reaction mixture to 7.0.[5]
-
Continue the reaction for 4 hours.[5]
-
Perform an extraction and wash the organic phase with water (3 x 10 mL).[5]
-
Dry the organic phase with anhydrous magnesium sulfate and filter to obtain the crude 4-methyl-2-pentanone oxime.[5]
-
-
Reduction:
-
The crude 4-methyl-2-pentanone oxime is subjected to catalytic hydrogenation.
-
The specific conditions for hydrogenation (catalyst, pressure, temperature) can vary, but typically involve reacting the oxime with hydrogen gas in the presence of a metal catalyst until the reduction is complete.
-
The resulting this compound can be purified by distillation.[2]
-
Quantitative Data
| Step | Reactants | Molar Ratio (Ketone:Other) | Key Conditions | Yield | Reference |
| Oximation | 4-Methyl-2-pentanone, Hydroxylamine sulfate | 1 : 1.06 | pH 7.0, 4 hours | 80.3% | [5] |
| Reduction | 4-Methyl-2-pentanone oxime, H₂ | - | Catalytic Hydrogenation | - | [2] |
Alternative Synthesis Pathway: Reductive Amination
An alternative and more direct route to this compound is the reductive amination of 4-methyl-2-pentanone. This method combines the formation of an imine intermediate and its subsequent reduction in a single pot.[6]
Leuckart-Wallach Reaction
A specific example of reductive amination is the Leuckart-Wallach reaction, which utilizes formamide or a mixture of formic acid and ammonia (ammonium formate) as the nitrogen source and reducing agent.
Reaction: 4-Methyl-2-pentanone + Formamide/Ammonium formate → this compound
Experimental Protocol: Leuckart-Wallach Reaction
Materials:
-
4-Methyl-2-pentanone
-
Formamide
-
Ammonium formate
-
Hydrochloric acid
Procedure:
-
Combine 4-methyl-2-pentanone (0.2 mol), formamide (0.4 mol), and ammonium formate (0.4 mol) in a reaction flask.[7]
-
Gradually heat the mixture to approximately 136°C and maintain this temperature for 4 hours with stirring.[7]
-
After cooling, the upper layer containing the formylated intermediate is collected.[7]
-
Hydrolyze the intermediate by refluxing with hydrochloric acid (e.g., 20% HCl) for about 1.5 hours.[7]
-
Cool the mixture to crystallize the this compound hydrochloride salt, which can then be filtered and dried.[7]
Classical Synthesis Pathway: From Ethyl Acetoacetate
A more traditional, multi-step synthesis starts from ethyl acetoacetate. This pathway involves alkylation, hydrolysis, decarboxylation, and finally conversion of the resulting ketone to the amine.
Step 1: Alkylation of Ethyl Acetoacetate
Ethyl acetoacetate is first deprotonated with a base like sodium ethoxide, followed by alkylation with 2-bromobutane to introduce the sec-butyl group.
Reaction: Ethyl acetoacetate + Sodium ethoxide → Sodium enolate Sodium enolate + 2-Bromobutane → Ethyl 2-acetyl-3-methylpentanoate
Step 2: Hydrolysis and Decarboxylation
The resulting β-keto ester is then hydrolyzed and decarboxylated, typically by heating with an acid or base, to yield 4-methyl-2-hexanone.
Reaction: Ethyl 2-acetyl-3-methylpentanoate + H₂O/H⁺ or OH⁻ → 4-Methyl-2-hexanone + CO₂ + Ethanol
Step 3: Conversion to this compound
The 4-methyl-2-hexanone is then converted to this compound through either of the methods described in Section 2 or 3 (oximation followed by reduction, or reductive amination).
Experimental Protocol: Synthesis from Ethyl Acetoacetate
Materials:
-
Absolute ethanol
-
Sodium metal
-
Ethyl acetoacetate
-
2-Bromobutane
-
Sodium hydroxide solution
-
Sulfuric acid
Procedure:
-
Alkylation:
-
Prepare sodium ethoxide by dissolving sodium metal (1.538 mol) in absolute ethanol (800 mL).[5]
-
Add ethyl acetoacetate (1.537 mol) to the cooled solution.[5]
-
Slowly add 2-bromobutane (1.693 mol) and heat the mixture at 80-84°C for 8 hours.[5]
-
After cooling, filter and concentrate the filtrate to obtain the crude alkylated product.[5]
-
-
Hydrolysis and Decarboxylation:
-
Amine Formation:
-
Convert the resulting ketone to this compound as described previously.
-
Quantitative Data
| Step | Reactants | Molar Ratio (Starting Ester:Other) | Key Conditions | Yield | Reference |
| Alkylation | Ethyl acetoacetate, 2-Bromobutane | 1 : 1.1 | 80-84°C, 8 hours | 84.3% | [5] |
| Hydrolysis/Decarboxylation | Alkylated ester, NaOH, H₂SO₄ | - | pH 4.0, 4 hours heating | 45.4% | [5] |
Visualization of Synthesis Pathways
The following diagrams illustrate the primary and classical synthesis pathways for this compound.
Caption: Primary synthesis route from 4-Methyl-2-pentanone.
Caption: Classical synthesis route from Ethyl Acetoacetate.
Conclusion
The synthesis of this compound can be achieved through several viable pathways. The most direct and common method involves the oximation and subsequent reduction of 4-methyl-2-pentanone. Alternative routes, such as direct reductive amination or a more classical multi-step synthesis from ethyl acetoacetate, offer flexibility in starting materials and reaction conditions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a comprehensive understanding and practical application of these synthetic methods.
References
- 1. DMAA - what is it, and how does methylhexanamine work? - CROSS THE LIMITS Shop Vitamins & Supplements UK [crossthelimits.co.uk]
- 2. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dimethylamylamine | 105-41-9 [chemicalbook.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Synthesis and Detection of 1,3-Dimethylpentanamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
1,3-Dimethylpentylamine chemical properties and reactivity
An In-depth Technical Guide on the Core Chemical Properties and Reactivity of 1,3-Dimethylpentylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as methylhexanamine or DMAA, is a synthetic sympathomimetic amine.[1][2] Originally developed by Eli Lilly and Company and marketed as a nasal decongestant in 1948, it was later withdrawn from the market.[1] In the mid-2000s, it re-emerged in dietary and athletic performance-enhancing supplements.[3] Its stimulant properties are attributed to its action as an indirect sympathomimetic drug, affecting the release and reuptake of key neurotransmitters.[4][5] This guide provides a detailed examination of its chemical properties, reactivity, and relevant experimental methodologies for its study.
Chemical and Physical Properties
This compound is a straight-chain aliphatic amine with two chiral centers, resulting in four possible stereoisomers.[3][6] Its physicochemical properties are fundamental to its absorption, distribution, and overall pharmacological profile.
| Property | Value | Reference |
| IUPAC Name | 4-Methylhexan-2-amine | [1] |
| Common Synonyms | DMAA, Methylhexanamine, 1,3-Dimethylamylamine | [1][2] |
| CAS Number | 105-41-9 | [1] |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [1] |
| Appearance | Neat liquid (form) | |
| Boiling Point | 133.91 °C | |
| Density | 0.762 g/cm³ | |
| Flash Point | 28.86 °C | |
| Refractive Index | n20/D 1.417-1.419 |
Chemical Reactivity
The reactivity of this compound is primarily dictated by the primary amine functional group.
-
Basicity and Salt Formation : As an amine, it is basic and readily reacts with acids to form salts, such as 1,3-dimethylamylamine hydrochloride. This process is often used to increase the compound's stability and water solubility for formulation or analytical purposes. The hydrochloride salt typically appears as a white powder.[7]
-
Acylation and Derivatization : The primary amine is nucleophilic and can be acylated. This reaction is frequently employed in analytical chemistry to improve its chromatographic behavior and detection sensitivity. For example, derivatization with alkanoic anhydrides (e.g., acetic, propanoic) or pentafluoropropionic anhydride (PFPA) converts the amine into a corresponding amide, which is more suitable for Gas Chromatography (GC) analysis.[6][8]
-
Stability : The compound is a flammable liquid and is generally stable under recommended storage conditions (10°C - 25°C in a closed container). It is classified as a hazardous substance, being corrosive to the skin and an eye irritant.
Signaling Pathway and Mechanism of Action
This compound exerts its stimulant effects by modulating monoamine neurotransmitter systems. It acts as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a higher affinity for NET.[9][10] This inhibition blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations of norepinephrine and dopamine.[9] The elevated norepinephrine levels are primarily responsible for the compound's pressor and cardiovascular effects, such as increased heart rate and blood pressure.[4][11] Its interaction with DAT is similar to that of other substrates like amphetamine, stimulating transporter endocytosis (internalization), although with a lower affinity.[5][10]
Caption: Mechanism of action of this compound at the synapse.
Experimental Protocols
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for the identification and quantification of 1,3-DMPA in supplement matrices, adapted from established analytical procedures.[6][8]
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (e.g., 2-aminopentane or Decane)
-
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or an alkanoic anhydride (e.g., butanoic anhydride)
-
Solvents: Dichloromethane, Heptane (GC grade)
-
Sodium Carbonate solution
-
Magnesium Sulfate (anhydrous)
2. Standard and Sample Preparation:
-
Stock Standard Preparation : Dissolve 10 mg of DMAA standard and 10 mg of internal standard in 0.5 mL of dichloromethane. Add 0.5 mL of PFPA, seal the vial, and heat for 30 minutes at 50°C. Remove the solvent and residual PFPA under reduced pressure. Dilute the derivatized residue to 10 mL with heptane.[6]
-
Calibration Standards : Prepare a series of dilutions from the stock solution using heptane to create calibration standards at desired concentrations (e.g., 0.2, 0.4, 0.6, 0.8 mg/mL).[6]
-
Sample Preparation (Supplements) : Weigh 200 mg of the supplement powder and dissolve it in 1 mL of water. Spike the solution with a known amount of internal standard. Adjust the pH to 9–10 with sodium carbonate.[6]
-
Extraction : Add 1 mL of dichloromethane to the alkalinized sample solution and vortex thoroughly. Filter the solution and collect the organic (dichloromethane) layer. Dry the organic layer with anhydrous magnesium sulfate.[6]
-
Derivatization : Transfer the dried organic extract to a clean vial and perform the same derivatization procedure as described for the stock standard.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC) :
-
Mass Spectrometer (MS) :
-
Ionization Mode : Electron Ionization (EI).
-
Detection Mode : Full scan for identification or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the derivatized DMAA to the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of DMAA in the prepared sample by comparing its peak area ratio against the calibration curve.
Caption: General workflow for the GC-MS analysis of this compound.
References
- 1. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 2. Dimethylamylamine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google Patents [patents.google.com]
- 8. ecommons.luc.edu [ecommons.luc.edu]
- 9. benchchem.com [benchchem.com]
- 10. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
The Core Mechanism of Action of 1,3-Dimethylpentylamine on Dopamine Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular interactions between 1,3-Dimethylpentylamine (DMAA) and the dopamine transporter (DAT). DMAA, a synthetic stimulant, primarily exerts its neurological effects by modulating dopaminergic signaling through a direct interaction with DAT.[1][2] This document outlines the substrate-like behavior of DMAA, its competitive inhibition of dopamine uptake, and the subsequent cellular responses, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.
Executive Summary
This compound acts as a competitive inhibitor of the human dopamine transporter (DAT).[1][2] Its mechanism of action is analogous to that of amphetamine, functioning as a DAT substrate.[1][2] DMAA binds to the S1 substrate binding site on the transporter, which inhibits the reuptake of dopamine from the synaptic cleft.[1][2] This binding event induces a conformational change in the transporter, from an outward-facing open to an outward-facing closed state.[1][2] Furthermore, DMAA stimulates the internalization, or endocytosis, of the dopamine transporter from the cell surface through a protein kinase A (PKA)-sensitive and cocaine-sensitive pathway.[1][2] While its overall mechanism mirrors that of amphetamine, DMAA exhibits a significantly lower potency in its interaction with the dopamine transporter.[1]
Quantitative Data: Inhibitory Potency and Binding Affinity
The following tables summarize the key quantitative metrics defining the interaction of this compound with the human dopamine transporter.
Table 1: In Vitro Inhibitory Potency at the Human Dopamine Transporter
| Compound | IC50 (µM) | Potency vs. d-amphetamine |
| This compound (DMAA) | 29.4 (± 14.8 S.D.) | ~60-fold lower |
| d-amphetamine | 0.66 (± 0.21 S.D.) | - |
Data sourced from [3H]-DA uptake assays in HEK-293A cells expressing the human DAT.[1]
Table 2: Calculated Binding Affinities to the DAT S1 Substrate Binding Site
| Compound | Binding Affinity (kcal/mol) |
| This compound (DMAA) | -4.3 (± 0.5) |
| d-amphetamine | -5.5 (± 0.3) |
| Dopamine (DA) | -5.8 (± 0.3) |
Data derived from molecular docking simulations using AutoDock Vina.[1]
Signaling and Molecular Pathways
The interaction of DMAA with the dopamine transporter initiates a cascade of events that alters transporter function and localization. This pathway is critical to understanding the compound's overall pharmacological profile.
DMAA-Induced DAT Endocytosis
Similar to other DAT substrates like amphetamine, DMAA induces the internalization of the transporter from the plasma membrane.[1][2] This process, known as endocytosis, is dependent on protein kinase A (PKA) activity and can be blocked by cocaine.[1][2]
References
- 1. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sympathomimetic Surrogate: A Technical Guide to the Interaction of 1,3-Dimethylpentylamine with Norepinephrine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethylpentylamine (DMAA), a synthetic sympathomimetic amine, has been a compound of significant interest and controversy. Its pronounced physiological effects are primarily attributed to its interaction with monoamine transporters, with a particular affinity for the norepinephrine transporter (NET). This technical guide provides a comprehensive examination of the molecular interactions between DMAA and NET, presenting quantitative binding data, detailed experimental methodologies, and elucidating the downstream signaling cascades. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the pharmacology of DMAA and related compounds.
Introduction
This compound, also known as methylhexanamine or DMAA, is a stimulant that exerts potent sympathomimetic effects, including vasoconstriction and increased blood pressure.[1] The primary molecular mechanism underlying these effects is its action as a competitive inhibitor of the norepinephrine transporter (NET).[1] By blocking the reuptake of norepinephrine from the synaptic cleft, DMAA increases the concentration and prolongs the action of this key neurotransmitter at adrenergic receptors.[1] This guide delves into the specifics of this interaction, providing the quantitative data and detailed experimental context necessary for advanced research and development.
Quantitative Data: Binding Affinity of this compound for the Norepinephrine Transporter
The interaction of this compound with the human norepinephrine transporter has been quantified through various in vitro assays. The following table summarizes the key binding affinity and inhibitory concentration values reported in the literature.
| Compound | Parameter | Value | Cell/System Type | Reference |
| This compound (DMAA) | IC50 | 0.41 µM | Not specified | [Rickli et al., 2019] |
| This compound (DMAA) | Ki | 0.649 µM (649 nM) | Not specified | [Venhuis et al.] |
Table 1: Quantitative analysis of this compound interaction with the Norepinephrine Transporter.
Experimental Protocols
The following protocols provide a detailed methodology for conducting norepinephrine transporter uptake inhibition assays, which are crucial for determining the inhibitory potency (IC50) of compounds like this compound. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Radiometric Norepinephrine Uptake Inhibition Assay
This protocol describes a classic method to measure the inhibition of norepinephrine uptake into cells expressing the norepinephrine transporter using a radiolabeled substrate.
3.1.1. Materials
-
Cells: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or SK-N-BE(2)C cells, which endogenously express hNET.
-
Radioligand: [³H]Norepinephrine.
-
Assay Buffer (KRH buffer): 25 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline.
-
Wash Buffer: 9.6 mM HEPES (pH 7.4 at 4°C) and 154 mM NaCl.
-
Test Compound: this compound (DMAA) dissolved in an appropriate vehicle (e.g., DMSO).
-
Positive Control: Desipramine (a known NET inhibitor).
-
Scintillation Cocktail.
-
96-well cell culture plates.
-
Microplate scintillation counter.
3.1.2. Procedure
-
Cell Plating: Seed the hNET-expressing cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Preparation of Solutions:
-
Prepare serial dilutions of DMAA and desipramine in KRH buffer. The final concentration of the vehicle should be consistent across all wells and should not exceed 0.1%.
-
Prepare a working solution of [³H]Norepinephrine in KRH buffer at a concentration near its Km for NET (approximately 400-500 nM).
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed KRH buffer.
-
Add 50 µL of the diluted test compound (DMAA), positive control (desipramine for non-specific uptake), or vehicle (for total uptake) to the appropriate wells.
-
Pre-incubate the plate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding 50 µL of the [³H]Norepinephrine working solution to each well.
-
Incubate for 10-15 minutes at room temperature. This incubation time should be within the linear range of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold wash buffer.
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 1% SDS) to each well and shaking for 5 minutes.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a microplate scintillation counter.
-
3.1.3. Data Analysis
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of desipramine) from the total uptake (counts in the presence of vehicle).
-
Plot the percentage of specific uptake against the logarithm of the DMAA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence-Based Norepinephrine Uptake Inhibition Assay
This protocol offers a non-radiometric alternative using a fluorescent substrate that is a substrate for NET.
3.2.1. Materials
-
Cells: hNET-expressing cell line.
-
Fluorescent NET substrate: Commercially available kits (e.g., from Molecular Devices).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound (DMAA).
-
Positive Control: Desipramine.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with bottom-read capability.
3.2.2. Procedure
-
Cell Plating: Seed cells in 96-well black, clear-bottom plates and grow to confluence.
-
Compound Addition:
-
Wash cells with assay buffer.
-
Add diluted DMAA, desipramine, or vehicle to the wells.
-
-
Substrate Addition and Incubation:
-
Add the fluorescent NET substrate to all wells according to the manufacturer's instructions.
-
Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
3.2.3. Data Analysis
-
The rate of fluorescence increase is proportional to the rate of uptake.
-
Calculate the percentage of inhibition for each DMAA concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
The inhibition of the norepinephrine transporter by this compound leads to an accumulation of norepinephrine in the synaptic cleft. This excess norepinephrine subsequently activates postsynaptic and presynaptic adrenergic receptors, triggering a cascade of intracellular signaling events.
General Workflow for Norepinephrine Uptake Inhibition Assay
Caption: Generalized workflow for a radiolabeled norepinephrine uptake inhibition assay.
Signaling Pathway of α1-Adrenergic Receptor Activation
Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to the activation of Phospholipase C.
Caption: α1-Adrenergic receptor signaling cascade.
Signaling Pathway of α2-Adrenergic Receptor Activation
α2-adrenergic receptors are coupled to Gi proteins and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
Caption: α2-Adrenergic receptor signaling cascade.
Signaling Pathway of β-Adrenergic Receptor Activation
β-adrenergic receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.
Caption: β-Adrenergic receptor signaling cascade.
Conclusion
This compound's primary mechanism of action is the competitive inhibition of the norepinephrine transporter. This interaction leads to a significant increase in synaptic norepinephrine, which in turn activates a range of adrenergic receptor subtypes, producing the compound's characteristic sympathomimetic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the pharmacology of DMAA and the development of novel compounds targeting the norepinephrine transporter. A thorough understanding of these mechanisms is essential for both elucidating the physiological effects of such compounds and for the development of safer and more effective therapeutic agents.
References
Stereoisomers of 1,3-Dimethylpentylamine and their chemical structures
An In-depth Technical Guide to the Stereoisomers of 1,3-Dimethylpentylamine
Introduction
This compound, also known by synonyms such as methylhexaneamine and 1,3-dimethylamylamine (DMAA), is a sympathomimetic amine that has been utilized as a nasal decongestant and has appeared in dietary and sports nutrition supplements.[1][2][3][4][5] Its chemical structure, systematically named 4-methylhexan-2-amine, possesses two chiral centers.[6][7] This chirality gives rise to four distinct stereoisomers, comprising two pairs of enantiomers.[6][7]
The stereoisomeric composition of a this compound sample can be indicative of its origin. Synthetic production typically results in a racemic mixture of the stereoisomers, whereas a compound derived from a natural source through enzymatic processes would be expected to be enantiomerically enriched.[6][8] Consequently, the separation and identification of these stereoisomers are of significant interest for regulatory, quality control, and pharmacological purposes. This guide provides a detailed overview of the chemical structures of the stereoisomers of this compound, their relationships, and the analytical methodologies for their characterization.
Chemical Structure and Stereoisomerism
The molecular structure of this compound (C7H17N) contains two stereogenic centers at carbon positions 2 and 4.[6] This results in the existence of four possible stereoisomers:
-
(2R, 4R)-4-methylhexan-2-amine
-
(2S, 4S)-4-methylhexan-2-amine
-
(2R, 4S)-4-methylhexan-2-amine
-
(2S, 4R)-4-methylhexan-2-amine[7]
These stereoisomers are grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. Diastereomers have different physical properties and can be separated by achiral chromatographic techniques.[9]
The relationship between these stereoisomers can be visualized as follows:
Caption: Relationship between the four stereoisomers of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C7H17N | [2][4][10] |
| Molecular Weight | 115.22 g/mol | [3][4][10] |
| Boiling Point | 130-135 °C | [11] |
| Density | 0.762 - 0.7655 g/cm³ | [10][11] |
| Flash Point | 28.86 °C - 43 °C | [10][11] |
| pKa | 10.54 | [11] |
Analytical Methodologies for Stereoisomer Separation
The separation and quantification of the stereoisomers of this compound are primarily accomplished using chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[7] A critical step for successful chiral separation is derivatization, which converts the enantiomers into diastereomeric pairs that can be resolved on standard achiral columns.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a robust method for the analysis of this compound stereoisomers. Derivatization is necessary to increase the volatility of the analyte and to introduce a chiral center, facilitating separation.
Experimental Protocol: Chiral GC-MS Analysis of this compound Stereoisomers
This protocol is a composite of methodologies described in the literature for the derivatization and analysis of this compound stereoisomers.[7][8]
Objective: To separate and identify the four stereoisomers of this compound using GC-MS following derivatization with N-pentafluoropropionyl anhydride (PFPA).
Materials:
-
This compound standard
-
N-pentafluoropropionyl anhydride (PFPA)
-
Heptane or Ethyl Acetate (anhydrous)
-
Internal Standard (e.g., N,N-Dimethylcyclohexylamine)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve the this compound standard in heptane to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Add a fixed concentration of the internal standard to each calibration standard and sample.
-
-
Derivatization:
-
Place an aliquot of the standard or sample solution into a reaction vial.
-
Add an excess of N-pentafluoropropionyl anhydride (PFPA).
-
Seal the vial and heat at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 20-30 minutes) to ensure complete reaction.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a chiral capillary column (e.g., Astec® CHIRALDEX™ G-DM).
-
Injector: Split/splitless injector, operated in split mode.
-
Injector Temperature: 250-280 °C.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 1 minute.
-
Ramp: Increase to 180 °C at a rate of 2-5 °C/min.
-
Final hold: Hold at 180 °C for 5-10 minutes. (Note: The temperature program should be optimized for the specific column and instrument used to achieve baseline separation of the four stereoisomers.)
-
-
Mass Spectrometer: A mass selective detector operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Analysis:
-
The four stereoisomers will appear as distinct peaks in the chromatogram.[8]
-
Identify the peaks based on their retention times relative to the standard.
-
Quantify the amount of each stereoisomer by integrating the peak areas and comparing them to the calibration curve.
-
The diastereomeric and enantiomeric ratios can be calculated from the relative peak areas.[8]
The logical workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for the chiral GC-MS analysis of 1,3-DMAA.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dimethylamylamine | 105-41-9 [chemicalbook.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. researchgate.net [researchgate.net]
- 10. biosynth.com [biosynth.com]
- 11. 1,3-Dimethylamylamine CAS#: 105-41-9 [m.chemicalbook.com]
The Pharmacokinetic Profile of Oral 1,3-Dimethylpentylamine (DMAA) Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic profile of 1,3-Dimethylpentylamine (DMAA) following oral administration in humans. It consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated molecular interactions and analytical workflows.
Executive Summary
This compound (DMAA) is a sympathomimetic amine that has been a component of dietary supplements. Understanding its pharmacokinetic profile is crucial for assessing its efficacy and safety. Following oral administration, DMAA is absorbed, reaching peak plasma concentrations within 3 to 5 hours. It exhibits a terminal half-life of approximately 8.5 hours. A significant portion of DMAA is excreted unchanged in the urine, indicating limited metabolism. The primary mechanism of action involves the inhibition of norepinephrine and dopamine transporters, leading to increased synaptic concentrations of these neurotransmitters.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of oral DMAA administration have been characterized in human studies. The following table summarizes the key findings from a study involving a single 25 mg oral dose of DMAA in healthy men.
| Parameter | Mean Value | Standard Deviation | Unit | Reference |
| Cmax (Peak Plasma Concentration) | ~70 | - | ng/mL | [1][2][3][4] |
| Tmax (Time to Peak Concentration) | 3-5 | - | hours | [1][2][3][4] |
| t½ (Terminal Half-Life) | 8.45 | 1.9 | hours | [1][2][3][4] |
| CL/F (Oral Clearance) | 20.02 | 5 | L/hr | [1][2][3][4] |
| Vd/F (Oral Volume of Distribution) | 236 | 38 | L | [1][2][3][4] |
| Lag Time (Delay in Appearance) | 0.14 | 0.13 | hours | [1][2][3][4] |
Experimental Protocols
The characterization of DMAA's pharmacokinetic profile relies on robust analytical methodologies for its quantification in biological matrices.
Human Pharmacokinetic Study Protocol
A representative human pharmacokinetic study for oral DMAA administration involves the following steps[1][2][3][4]:
-
Subjects: Healthy male volunteers who have undergone a health screening.
-
Dosing: Administration of a single 25 mg oral dose of DMAA after an overnight fast.
-
Sample Collection: Collection of blood samples at baseline and at various time points over a 24-hour period post-ingestion.
-
Sample Processing: Plasma is separated from the blood samples for analysis.
-
Analysis: Plasma DMAA concentrations are determined using high-performance liquid chromatography-mass spectrometry (HPLC-MS).
Bioanalytical Method for DMAA in Human Plasma
The following outlines a representative protocol for the quantification of DMAA in human plasma, synthesized from best practices in the field[5].
3.2.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer the sample to an autosampler vial for HPLC-MS/MS analysis.
3.2.2. HPLC-MS/MS Conditions
-
HPLC System: An Agilent 1100 HPLC system or equivalent.
-
Column: Phenomenex Kinetex C18, 4.6 x 150 mm, 2.6 µm.
-
Mobile Phase A: 1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Eluent Ratio: 82:18 (Mobile Phase A: Mobile Phase B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 50-100 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for DMAA (e.g., m/z 116 → 57 and m/z 116 → 99)[6].
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a human pharmacokinetic study of oral DMAA.
Signaling Pathway: DMAA Interaction with Dopamine Transporter (DAT)
Recent research has elucidated the interaction of DMAA with the dopamine transporter (DAT), a key mechanism underlying its stimulant effects. DMAA acts as a competitive inhibitor of DAT[1][2][7][8].
Conclusion
The pharmacokinetic profile of orally administered this compound is characterized by relatively slow absorption and a moderate elimination half-life. The primary analytical method for its quantification is HPLC-MS/MS. Its mechanism of action as a competitive inhibitor of the dopamine and norepinephrine transporters provides a basis for its stimulant properties. This guide provides foundational information for researchers and professionals involved in the study and development of sympathomimetic compounds.
References
- 1. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Nasal Decongestant: A Technical History of 1,3-Dimethylpentylamine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Historical Development and Regulatory Timeline
The journey of 1,3-Dimethylpentylamine from a patented pharmaceutical to a withdrawn medication is a noteworthy case study in drug development and changing regulatory landscapes.
Key Milestones:
-
1944: Eli Lilly and Company was granted a patent for the synthesis of this compound.[1][2][3]
-
1948: The compound was first marketed as an inhaled nasal decongestant under the trade name Forthane.[1][4][5] Forthane was available as an inhaler, providing a convenient method of administration for the symptomatic relief of nasal congestion.[6]
-
1970s: The use of DMAA as a nasal decongestant began to decline for reasons that are not extensively documented.[6]
-
1983: Eli Lilly voluntarily withdrew Forthane from the market.[4][7] This withdrawal occurred during a period of heightened scrutiny of sympathomimetic amines.[1]
Following its withdrawal as a pharmaceutical, this compound re-emerged in the 21st century as an ingredient in dietary and sports supplements, leading to significant regulatory debate and action due to safety concerns.[4][7]
Mechanism of Action as a Nasal Decongestant
The therapeutic effect of this compound as a nasal decongestant is rooted in its action as an indirect sympathomimetic amine.[8] Its primary mechanism involves the constriction of blood vessels in the nasal passages.[9]
Signaling Pathway:
This compound's vasoconstrictive effects are primarily mediated through its interaction with the adrenergic system. It is understood to act as a competitive inhibitor of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[10] This elevated norepinephrine then stimulates alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa, resulting in vasoconstriction. This narrowing of the blood vessels reduces blood flow and swelling in the nasal passages, thereby alleviating congestion.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.journals4promo.com [repository.journals4promo.com]
- 7. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 8. fda.gov [fda.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. benchchem.com [benchchem.com]
The Dubious Origin of 1,3-Dimethylpentylamine in Dietary Supplements: A Technical Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The presence of 1,3-dimethylpentylamine (DMAA), a potent sympathomimetic amine, in dietary supplements has been a subject of intense scientific and regulatory debate. While supplement manufacturers have often claimed a natural origin from geranium (Pelargonium graveolens), a substantial body of evidence points towards its synthetic introduction. This technical guide provides a comprehensive overview of the analytical data and methodologies used to distinguish between natural and synthetic DMAA, offering a clear perspective for the scientific community.
The controversy originated from a 1996 paper that reported the presence of DMAA in geranium oil.[1][2][3][4][5][6] However, this study has faced significant scrutiny for its lack of methodological transparency and has been contradicted by numerous subsequent investigations.[2][4][6] Some analyses even suggest the original claims may have stemmed from a mistranslation of the source text.[2][6][7]
Conversely, a large number of independent studies employing highly sensitive analytical techniques have consistently failed to detect DMAA in authentic geranium plant material and essential oils, even at detection limits as low as the parts-per-billion (ppb) range.[3][6][7][8][9][10][11] This starkly contrasts with the high concentrations of DMAA found in dietary supplements, which can range from a fraction of a percent to over 67% by weight.[4][9][10]
The most compelling evidence for the synthetic origin of DMAA in supplements lies in the analysis of its stereoisomers. DMAA has two chiral centers, resulting in four possible stereoisomers. Natural products, synthesized via stereospecific enzymatic pathways, are typically expected to be enantiomerically enriched, exhibiting a predominance of one specific stereoisomer.[3][7] However, analyses of DMAA in supplements have consistently shown diastereomeric and enantiomeric ratios indistinguishable from those of synthetically produced DMAA standards, which are characteristically racemic.[1][2][3][7]
The U.S. Food and Drug Administration (FDA) has unequivocally stated that DMAA is not a legitimate dietary ingredient and considers supplements containing it to be illegal and adulterated.[12][13][14][15][16][17] This regulatory stance is predicated on the lack of evidence for DMAA's presence in the food supply prior to 1994 and significant safety concerns associated with its use.[15][18][19]
Quantitative Analysis of 1,3-DMAA: Natural Sources vs. Supplements
The following table summarizes the quantitative findings from various studies, highlighting the significant disparity in DMAA concentrations between geranium-derived materials and dietary supplements.
| Sample Type | Reported 1,3-DMAA Concentration | Reference(s) |
| Geranium Plant & Oil | ||
| Geranium Oil | >0.7% (disputed) | [4] |
| Geranium Plant Tissues (China) | 167 to 13,271 ng/g (ppb) | [1][20] |
| Geranium Oil (China, Egypt) | Not Detected (LOD: 10 ppb or 50 ppb) | [1][3][7] |
| Authenticated Geranium Plant Material | Not Detected (LOD: 100 ppb) | [1] |
| Pelargonium graveolens & Essential Oils | Not Detected (LOD: 1-2 ng/g) | [10] |
| Dietary Supplements | ||
| 13 Commercial Supplements | Diastereomeric ratios similar to synthetic standards | [1] |
| 7 Dietary Supplements | 0.11% to 67.3% (by weight) | [4][9][10] |
| Commercial Supplements | 25 mg to 65 mg per serving (typical) | [2] |
| Seized Supplements (Brazil) | Present in 20% of 108 samples | [2] |
Experimental Protocols for Differentiation
The determination of the origin of DMAA relies on sophisticated analytical methodologies capable of detecting trace amounts and differentiating between stereoisomers.
Sample Preparation and Extraction
A critical first step involves the efficient extraction of DMAA from complex matrices like plant material or supplement formulations.
-
Geranium Plant Material: A common procedure involves homogenization of the plant tissue followed by extraction with an acidic solution (e.g., 0.5 M HCl) to protonate the amine, rendering it water-soluble. The aqueous extract is then washed with a nonpolar solvent like hexane to remove lipids and other interfering compounds. The pH of the aqueous layer is subsequently raised to deprotonate the DMAA, which can then be extracted into an organic solvent.[5]
-
Dietary Supplements: The supplement is typically dissolved or suspended in a suitable solvent, followed by extraction and cleanup steps similar to those used for plant materials to isolate the DMAA from other supplement ingredients.
Chromatographic and Mass Spectrometric Analysis
Several analytical techniques have been employed to identify and quantify DMAA.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for detecting and quantifying DMAA.[4][5][7][8][10][20]
-
Chromatography: A C18 reversed-phase column is often used for separation.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically employed. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for DMAA are monitored, enhancing selectivity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used for DMAA analysis.[5][6][7][8]
-
Chiral Gas Chromatography: To determine the enantiomeric and diastereomeric ratios, a chiral GC column, such as an Astec ChiralDex G-DM, is essential.[1][3] This allows for the separation of the different stereoisomers, providing a fingerprint to distinguish between racemic synthetic DMAA and potentially enantiomerically enriched natural DMAA.
Visualizing the Workflow and Pathways
Experimental Workflow for DMAA Origin Determination
The following diagram illustrates a typical experimental workflow for investigating the origin of DMAA in a given sample.
Caption: Workflow for determining the origin of 1,3-DMAA.
Proposed Signaling Pathway of 1,3-DMAA
DMAA acts as an indirect sympathomimetic agent, primarily by modulating norepinephrine signaling.
Caption: Proposed mechanism of 1,3-DMAA's sympathomimetic action.
References
- 1. Evidence for the Presence of 1,3-Dimethylamylamine (1,3-DMAA) in Geranium Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. nsf.org [nsf.org]
- 10. Analysis of 1,3 dimethylamylamine concentrations in Geraniaceae, geranium oil and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study: “Geranium oils do not contain DMAA-MHA” [nutraingredients.com]
- 12. 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. DMAA in Products Marketed as Dietary Supplements | FDA [fda.gov]
- 14. DMAA: A prohibited stimulant [opss.org]
- 15. supplysidesj.com [supplysidesj.com]
- 16. FDA Issues Warning On DMAA Workout Supplements | Birth Trauma / Medical Malpractice [cerebral-palsy-medicalmalpractice.com]
- 17. consumerlab.com [consumerlab.com]
- 18. heraldopenaccess.us [heraldopenaccess.us]
- 19. fda.gov [fda.gov]
- 20. researchgate.net [researchgate.net]
1,3-Dimethylpentylamine CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-Dimethylpentylamine (DMAA), a synthetic amine with sympathomimetic properties. The document covers its chemical identity, mechanism of action, established analytical methods for its detection, and a detailed synthesis protocol. This guide is intended for professionals in research, and drug development who require a thorough understanding of this compound.
Chemical Identifiers and Properties
This compound, also known as methylhexanamine, is a stimulant that was initially developed as a nasal decongestant.[1][2] Its chemical identity is defined by a range of identifiers, and its properties have been characterized through various analytical techniques.
| Identifier Type | Value |
| CAS Number | 105-41-9 |
| IUPAC Name | 4-methylhexan-2-amine |
| Synonyms | 1,3-DMAA, Methylhexanamine, Geranamine, Forthane |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| InChI Key | YAHRDLICUYEDAU-UHFFFAOYSA-N |
| SMILES | CCC(C)CC(C)N |
Pharmacological Profile
The primary mechanism of action of this compound is attributed to its function as an indirect sympathomimetic amine. It competitively inhibits the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[3] This inhibition of norepinephrine reuptake enhances noradrenergic signaling, resulting in stimulant effects on the central nervous and cardiovascular systems.
Pharmacokinetic Properties
| Parameter | Value |
| Oral Clearance | 20.02 ± 5 L/hr |
| Terminal Half-life | 8.45 ± 1.88 hours |
| Peak Plasma Concentration (Cmax) at 25 mg dose | ~70 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 3-5 hours |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common method for the synthesis of this compound hydrochloride involves a multi-step process starting from ethyl acetoacetate and 2-bromobutane.[4][5]
Step 1: Alkylation
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add ethyl acetoacetate to the sodium ethoxide solution.
-
Slowly add 2-bromobutane to the reaction mixture under reflux.
-
Continue heating at 80-84°C for 8 hours.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure to obtain 3-isobutyl ethyl acetoacetate.[4]
Step 2: Hydrolysis and Decarboxylation
-
Treat the 3-isobutyl ethyl acetoacetate with a 5% sodium hydroxide solution and stir for 4 hours.
-
Adjust the pH to 4.0 with a 50% sulfuric acid solution.
-
Heat the mixture and distill to collect the 4-methyl-2-hexanone product.[4]
Step 3: Oximation
-
React 4-methyl-2-hexanone with hydroxylamine sulfate in water.
-
Adjust the pH to 7.0 with a saturated sodium hydroxide solution and continue the reaction for 4 hours.
-
Extract the product to obtain 4-methyl-2-hexanone oxime.[4]
Step 4: Reduction and Salt Formation
-
The oxime is then reduced, typically via catalytic hydrogenation, to form this compound.[2]
-
The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization from ethanol.[4]
Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound in dietary supplements, often requiring derivatization to enhance volatility and chromatographic performance.[6][7][8]
1. Sample Preparation and Derivatization:
-
Extract a known quantity of the homogenized supplement sample with a suitable solvent, such as 0.5 M HCl.[6]
-
Purify the extract using liquid-liquid partition with a non-polar solvent like hexane.[6]
-
Evaporate the solvent and derivatize the residue with an acylating agent, such as pentafluoropropionic anhydride (PFPA). This is achieved by dissolving the residue in a solvent like dichloromethane, adding PFPA, and heating at 50°C for 30 minutes.[7]
-
Remove the solvent and excess reagent under reduced pressure and dilute the derivatized sample with heptane for GC-MS analysis.[7]
2. GC-MS Conditions:
-
Column: A chiral column such as Astec® CHIRALDEX™ G-DM is often used to separate stereoisomers.[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An isothermal program (e.g., 90°C) or a temperature gradient can be used depending on the specific separation requirements.[9]
-
Detector: Mass Spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[8]
Norepinephrine Transporter (NET) Inhibition Assay
This in-vitro assay is used to determine the inhibitory potency of this compound on the norepinephrine transporter.[10][11][12]
1. Cell Culture and Preparation:
-
Culture a suitable cell line endogenously expressing NET (e.g., SK-N-BE(2)C) or a cell line stably overexpressing human NET (e.g., HEK293-hNET).[10][11]
-
Plate the cells in appropriate multi-well plates and grow to a confluent monolayer.
2. Radioligand Uptake Assay:
-
Wash the cell monolayer with a Krebs-Ringer-HEPES (KRH) buffer.[11]
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., desipramine).
-
Initiate norepinephrine uptake by adding a solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE).[10]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific uptake of the radioligand.
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of norepinephrine uptake) by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Workflows
Caption: Sympathomimetic signaling pathway of this compound.
Caption: General experimental workflow for GC-MS analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Detection of 1,3-Dimethylpentanamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 5. CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. Loyola eCommons - Undergraduate Research and Engagement Symposium: Derivatization of 1,3-dimethylamylamine and Analysis by GC-MS [ecommons.luc.edu]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
In Vitro Unveiled: A Technical Guide to the Physiological Effects of 1,3-Dimethylpentylamine
For Immediate Release
A comprehensive technical guide detailing the in vitro physiological effects of 1,3-Dimethylpentylamine (DMAA) has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's mechanisms of action at the cellular level, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
This compound, a synthetic sympathomimetic amine, primarily exerts its physiological effects through the modulation of catecholaminergic systems. In vitro studies have elucidated that DMAA acts as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a significantly higher affinity for NET.[1] This inhibition of neurotransmitter reuptake leads to increased extracellular concentrations of norepinephrine and dopamine, underlying the compound's stimulant properties.
Core Mechanism of Action: Monoamine Transporter Inhibition
The principal mechanism of DMAA is the blockage of monoamine transporters, which elevates the levels of norepinephrine and dopamine in the synaptic cleft. This action is responsible for its sympathomimetic effects, which include heightened energy, focus, and alertness.
Interaction with the Norepinephrine Transporter (NET): DMAA demonstrates a notable affinity for the norepinephrine transporter, potently inhibiting the reuptake of norepinephrine.[1] This is a primary contributor to the significant sympathomimetic and cardiovascular effects observed with DMAA, such as vasoconstriction and increased blood pressure. The elevated availability of norepinephrine enhances signaling at adrenergic receptors.[1]
Interaction with the Dopamine Transporter (DAT): Contrary to some initial findings, recent in vitro research confirms that DMAA is a competitive inhibitor of the dopamine transporter.[1] The interaction is characterized as "substrate-like," meaning that in addition to preventing dopamine reuptake, DMAA can also induce conformational changes in the transporter and promote its internalization from the cell surface through endocytosis, a mechanism it shares with amphetamine. This process reduces the number of functional transporters available for dopamine clearance, further increasing extracellular dopamine levels. However, the affinity of DMAA for DAT is considerably lower than that of amphetamine.
Quantitative Analysis of In Vitro Effects
The following tables summarize the quantitative data gathered from various in vitro studies on this compound, providing a clear comparison of its activity at different molecular targets.
Table 1: Monoamine Transporter Inhibition
| Compound | Transporter | IC50 (µM) |
| This compound (DMAA) | Norepinephrine Transporter (NET) | 0.41 |
| This compound (DMAA) | Dopamine Transporter (DAT) | 29.4 (mean) |
| d-Amphetamine | Dopamine Transporter (DAT) | 0.66 (mean) |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug required for 50% inhibition in vitro.
Table 2: Adrenergic and Trace Amine-Associated Receptor Activation
| Compound | Receptor | EC50 (µM) | Emax (% of Phenethylamine) |
| This compound (DMAA) | Trace Amine-Associated Receptor 1 (TAAR1) | >300 | 52% (at 300 µM) |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.
Table 3: In Vitro Cytotoxicity
| Compound | Assay | Cell Type | IC50 (mg/L) |
| This compound (DMAA) | Cell Viability (MTT/LDH) | Human Lymphocytes | >1000 |
In vitro studies indicate that DMAA, especially at high doses and in combination with caffeine, can lead to a decrease in cell viability and an increase in LDH levels, suggesting cytotoxic potential.[2] However, specific IC50 values from standardized cytotoxicity assays are not consistently reported in the reviewed literature. One study noted that DMAA at a concentration of 1000 mg/L decreased cell viability.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the physiological effects of this compound.
Dopamine Transporter (DAT) Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DMAA for the inhibition of dopamine uptake by the human dopamine transporter.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
[³H]-Dopamine.
-
This compound (DMAA) stock solution.
-
Non-specific uptake inhibitor (e.g., cocaine or nomifensine).
-
Scintillation fluid and vials.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Cell Culture: Culture hDAT-expressing HEK-293 cells in the appropriate medium until they reach the desired confluency.
-
Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.
-
Pre-incubation: Add KRH buffer containing varying concentrations of DMAA to the wells. Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Uptake Initiation: Add [³H]-Dopamine to each well to a final concentration of approximately 20 nM. Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS and 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known DAT inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the DMAA concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Adrenergic and TAAR1 Receptor Activation Assay (cAMP Measurement)
Objective: To determine the potency (EC50) and efficacy (Emax) of DMAA in activating Gs or inhibiting Gi-coupled adrenergic receptors and TAAR1 by measuring intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK-293 cells transiently or stably expressing the human adrenergic receptor subtype or TAAR1 of interest.
-
Cell culture medium.
-
Assay buffer (e.g., Earle's balanced salt solution (EBSS) containing 15 mM HEPES, 1 mM IBMX, and 0.02% ascorbic acid).[3]
-
This compound (DMAA) stock solution.
-
Reference agonist (e.g., adrenaline for adrenergic receptors, phenethylamine for TAAR1).
-
cAMP ELISA kit.
-
48-well plates.
Procedure:
-
Cell Seeding: Seed the transfected cells in 48-well plates two days before the assay.
-
Pre-incubation: Two hours before the assay, incubate the cells with culture medium containing 10% charcoal-stripped fetal bovine serum.
-
Assay:
-
Pre-incubate the cells for 20 minutes in the supplemented assay buffer.
-
Expose the cells to varying concentrations of DMAA or the reference agonist for 1 hour in an incubator at 37°C with 5% CO2.
-
-
Cell Lysis and cAMP Measurement:
-
Discard the buffer and lyse the cells with 3% trichloroacetic acid.
-
Incubate at room temperature on a plate shaker for 2 hours.
-
Dilute the cell lysates and measure the cAMP concentration using a cAMP ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vitro Cytotoxicity Assays (MTT and LDH)
Objective: To assess the cytotoxic potential of DMAA by measuring cell viability (MTT assay) and cell membrane integrity (LDH assay).
MTT Assay Protocol:
-
Cell Seeding: Seed cells (e.g., human lymphocytes) in a 96-well plate and allow them to attach or stabilize.
-
Compound Treatment: Treat the cells with various concentrations of DMAA for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
LDH Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new plate with the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction and Measurement: Add a stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Visualizing Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by DMAA and the general workflows of the described in vitro experiments.
References
Methodological & Application
Application Note: Determination of 1,3-Dimethylamylamine (1,3-DMAA) in Biological Samples by LC-MS/MS
Abstract
This application note details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1,3-dimethylamylamine (1,3-DMAA) in biological matrices such as urine, plasma, and serum. The protocol includes detailed procedures for sample preparation using liquid-liquid extraction (LLE) and solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters. This method is suitable for clinical and forensic toxicology, as well as pharmacokinetic studies.
Introduction
1,3-Dimethylamylamine (1,3-DMAA), also known as methylhexanamine, is a stimulant that has been included in some dietary and sports nutrition supplements.[1] Due to safety concerns and its inclusion on the World Anti-Doping Agency's (WADA) prohibited list, sensitive and specific methods for its detection and quantification in biological samples are crucial.[2] LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for analyzing 1,3-DMAA in complex biological matrices.[3][4]
Experimental
-
1,3-DMAA certified reference material
-
Internal Standard (IS) (e.g., 1,3-DMAA-d3 or a suitable analog like 2-aminoheptane)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ammonium hydroxide
-
Hydrochloric acid (HCl)
-
Hexane
-
Mixed-mode cation exchange SPE cartridges
-
Glassware and autosampler vials
-
Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)
-
Analytical column: C18 reverse-phase column (e.g., 15 cm x 2.1 mm, 5 µm)
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for separation (example in protocol) |
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Capillary Voltage | 3.0 kV[5] |
| Source Temperature | 120 °C[5][6] |
| Desolvation Temperature | 350-360 °C[5][6] |
| Collision Gas | Argon |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,3-DMAA (Quantifier) | 116 | 57 | Optimized (e.g., 11 eV) |
| 1,3-DMAA (Qualifier) | 116 | 99.7 | Optimized (e.g., 8 eV)[5] |
| Internal Standard | - | - | Optimized |
Protocols
Stock solutions of 1,3-DMAA and the internal standard are prepared in methanol.[3][6] Working standard solutions are prepared by serial dilution of the stock solution with a suitable solvent (e.g., 0.5 M HCl or mobile phase).[3][6] Calibration standards and QC samples are prepared by spiking blank biological matrix (urine, plasma, etc.) with the appropriate working standard solutions.
Two common and effective methods for extracting 1,3-DMAA from biological samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This method is based on the principle of partitioning the analyte between two immiscible liquid phases.
Procedure:
-
Sample Aliquoting: Pipette 1 mL of the biological sample (urine, plasma, or serum) into a clean centrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Alkalinization: Add 200 µL of 5 M KOH to alkalinize the sample.
-
Extraction: Add 4 mL of hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Phase Separation: Transfer the upper organic layer (hexane) to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This method utilizes a mixed-mode cation exchange sorbent for a cleaner extract.[7]
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate (pH 6.0).[7]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Elution: Elute 1,3-DMAA with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7]
-
Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).[7]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Results and Discussion
The method was validated for linearity, accuracy, precision, recovery, and matrix effects.
Table 1: Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.10–10.00 ng/mL |
| Correlation Coefficient (R²) | > 0.99[3][6] |
| Accuracy (Recovery) | 85.1%–104.9%[1][3][6] |
| Precision (RSD) | 2.9%–11.0%[1][3][6] |
| Limit of Detection (LOD) | 10 ng/mL[4][8] |
| Limit of Quantification (LOQ) | 1–2 ng/g in sample[3][6] |
A typical chromatogram shows two diastereomeric peaks for 1,3-DMAA due to its two chiral centers.[5]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of 1,3-DMAA.
Caption: Liquid-Liquid Extraction (LLE) protocol workflow.
Caption: Solid-Phase Extraction (SPE) protocol workflow.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the determination of 1,3-DMAA in various biological samples. The detailed protocols for LLE and SPE allow for flexibility depending on the laboratory's needs and the complexity of the sample matrix. This method is well-suited for high-throughput analysis in clinical and forensic settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fast Identification of 1,3-Dimethylamylamine Using Direct Analysis in Real Time-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 1,3-Dimethylamylamine (DMAA) Stereoisomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
1,3-Dimethylamylamine (DMAA), also known as methylhexanamine, is a sympathomimetic amine that has been used in dietary supplements.[1] Its chemical structure contains two chiral centers, resulting in four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R)-4-methylhexan-2-amine.[1] The separation and quantification of these stereoisomers are crucial for regulatory compliance, quality control, and pharmacological studies, as different stereoisomers can exhibit varied biological activities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the chiral separation of DMAA.[1] This application note provides detailed protocols for the separation of DMAA stereoisomers using two different derivatization strategies.
Stereoisomeric Relationship of 1,3-Dimethylamylamine
The four stereoisomers of DMAA exist as two pairs of enantiomers. The relationship between them is illustrated in the diagram below.
Caption: Stereoisomeric relationship of 1,3-dimethylamylamine.
Protocol 1: Chiral Separation using Pentafluoropropionic Anhydride (PFPA) Derivatization and a Chiral GC Column
This method involves the derivatization of DMAA with an achiral reagent, PFPA, followed by separation on a chiral GC column.
Experimental Workflow
Caption: Workflow for GC-MS analysis of DMAA stereoisomers with PFPA derivatization.
Methodology
1. Sample Preparation and Derivatization [3][4]
-
Dissolve 10 mg of DMAA standard and 10 mg of internal standard (e.g., 2-aminopentane) in 0.5 mL of dichloromethane.[3]
-
Add 0.5 mL of Pentafluoropropionic Anhydride (PFPA).[3]
-
Remove the solvent and residual PFPA at room temperature under reduced pressure.[3][4]
-
Reconstitute the derivatized sample in heptane for GC-MS analysis.[3][4]
2. GC-MS Instrumentation and Conditions [1][3][4]
-
Gas Chromatograph: Agilent 6890N or equivalent.[4]
-
Column: Astec ChiralDex G-DM (30 m x 0.25 mm I.D., 0.12 µm or 0.20 µm film thickness).[3][4]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1][3][4]
-
Mass Spectrometer: Agilent MS detector or equivalent.[1]
-
MS Transfer Line Temperature: 280°C.[1]
-
MS Source Temperature: 230°C.[1]
-
MS Quadrupole Temperature: 150°C.[1]
-
Mass Scan Range: 30-550 amu.[1]
Quantitative Data
The following table summarizes the retention times for the N-pentafluoropropionyl derivatives of DMAA stereoisomers obtained under different isothermal conditions on an Astec ChiralDex G-DM column.
| Temperature | Stereoisomer | Retention Time (min) |
| 90°C[4] | Diastereomer A | 5.78 |
| Diastereomer B | 6.20 | |
| 30°C[4] | Enantiomer 1 | 153.49 |
| Enantiomer 2 | 159.18 | |
| Enantiomer 3 | 174.11 | |
| Enantiomer 4 | 177.71 |
Protocol 2: Diastereomeric Separation using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride ((R)-MTPA-Cl) Derivatization and an Achiral GC Column
This indirect method involves derivatizing the DMAA enantiomers with a chiral derivatizing agent, (R)-MTPA-Cl, to form diastereomers. These diastereomers can then be separated on a standard achiral GC column.[2][5]
Experimental Workflow
Caption: Workflow for GC-MS analysis of DMAA stereoisomers with (R)-MTPA-Cl derivatization.
Methodology
1. Sample Preparation and Derivatization [1][2][5]
-
Regenerate the free base of DMAA with sodium hydroxide.[2][5]
-
Extract the free base with 0.1% triethylamine in hexane.[1][2][5]
-
Add the chiral derivatizing reagent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).[1][2][5]
-
Reconstitute the residue in anhydrous ethyl acetate.[1][2][5]
2. GC-MS Instrumentation and Conditions [1][2][5]
-
Gas Chromatograph: Standard GC system.[1]
-
Column: 5% Diphenyl-95% Dimethylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).[2][5]
-
Oven Temperature Program: Start at 140°C, ramp up to 215°C.[1][2][5] The total run time is approximately 12.32 minutes.[2]
-
Mass Spectrometer: Standard mass selective detector.[1]
Results
This method allows for the formation and separation of the four diastereomers of 1,3-DMAA within a 12-minute run time.[2][5] Further validation of the method is necessary to determine the differential pharmacokinetics and pharmacodynamics of the stereoisomers.[2]
The two protocols presented provide robust and reliable methods for the separation of DMAA stereoisomers by GC-MS. The choice of method will depend on the available instrumentation (chiral vs. achiral columns) and the specific goals of the analysis. Derivatization is a critical step in both procedures, enabling the successful chromatographic resolution of the stereoisomers.[1] These application notes serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data [recipp.ipp.pt]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data | Scientific Letters [publicacoes.cespu.pt]
Application Notes and Protocols for the GC Analysis of 1,3-Dimethylpentylamine (1,3-DMPA) Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylpentylamine (1,3-DMPA), also known as methylhexanamine or DMAA, is a synthetic stimulant structurally similar to amphetamine.[1] It has been controversially included in dietary and athletic performance-enhancing supplements.[1] Due to its potential for adverse cardiovascular effects and its prohibition by major athletic organizations, robust analytical methods for its detection and quantification are crucial.[1]
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like 1,3-DMPA. However, the primary amine group in the 1,3-DMPA molecule results in poor chromatographic behavior, including peak tailing and potential interaction with the GC column. Derivatization is a chemical modification process employed to convert the analyte into a more suitable form for GC analysis. This process improves volatility, thermal stability, and chromatographic peak shape, and can enhance the sensitivity of detection, particularly when using mass spectrometry (MS).[2]
This document provides a detailed overview of common derivatization strategies for 1,3-DMPA and offers a comprehensive protocol for its analysis by GC-MS.
Principles of Derivatization for 1,3-DMPA
For primary amines like 1,3-DMPA, the most common derivatization strategy is acylation . This reaction targets the active hydrogen on the amine's nitrogen atom, replacing it with an acyl group.
Acylation: This process involves reacting 1,3-DMPA with an acylating agent, typically a fluorinated anhydride. The reaction converts the polar primary amine into a less polar, more volatile, and more thermally stable amide derivative. The introduction of fluorine atoms also creates derivatives with high molecular weights and characteristic fragmentation patterns in mass spectrometry, which is highly beneficial for selective and sensitive detection.[2] Furthermore, these halogenated derivatives are highly responsive to electron capture detectors (ECD).
Commonly used acylation reagents include:
-
Trifluoroacetic Anhydride (TFAA)
-
Pentafluoropropionic Anhydride (PFPA)
-
Heptafluorobutyric Anhydride (HFBA)
A study comparing these three reagents for the analysis of amphetamine-related drugs found that PFPA provided the best sensitivity.[3][4]
Comparison of Common Acylating Agents
| Reagent | Advantages | Considerations | Typical Reaction Conditions |
| Trifluoroacetic Anhydride (TFAA) | - Highly reactive and volatile- Forms stable derivatives | - Can be overly reactive, potentially leading to side products. | - Room temperature or gentle heating (e.g., 40-60°C).[3] |
| Pentafluoropropionic Anhydride (PFPA) | - Excellent sensitivity for GC-MS analysis.[3][4]- Forms stable and volatile derivatives.[5]- Good balance of reactivity and stability. | - Reaction byproducts are acidic and may need to be neutralized or removed to protect the GC column.[5] | - Heating at 50-70°C for 15-30 minutes.[3][5] |
| Heptafluorobutyric Anhydride (HFBA) | - Produces derivatives that are highly sensitive to Electron Capture Detection (ECD).- Widely used for amphetamine confirmation.[6] | - Similar to PFPA, acidic byproducts are a consideration. | - Heating at 50-70°C for 15-30 minutes.[3] |
Quantitative Data Summary
The following table summarizes the performance of different derivatization methods for amphetamine-like compounds, which are analogous to 1,3-DMPA. This data allows for an easy comparison of expected analytical performance.
| Analyte(s) | Derivatizing Reagent | Linearity Range | Limit of Quantitation (LOQ) | Reference |
| Amphetamine, Methamphetamine, etc. | PFPA, HFBA, TFAA | 5 or 10 - 1000 ng/mL | 2.5 - 10 ng/mL | [3][4] |
| Amphetamine, Methamphetamine | MTBSTFA* | Up to 3000 ng/mL | Not specified | [7] |
| Amphetamines, Ketamines, etc. | HFBA | 15-70 ng/mL to 6000-8000 ng/mL | 15 - 70 ng/mL | [6] |
| Amphetamine Designer Drugs | Pentafluorobenzoyl chloride (PFBCl) | 20 - 1000 ng/mL | < 2 ng/mL (LOD) | [8] |
Note: MTBSTFA is a silylating agent, representing an alternative derivatization chemistry.
Visualized Experimental Workflow and Reaction
The following diagrams illustrate the chemical derivatization process and the overall analytical workflow.
References
- 1. Loyola eCommons - Undergraduate Research and Engagement Symposium: Derivatization of 1,3-dimethylamylamine and Analysis by GC-MS [ecommons.luc.edu]
- 2. gcms.cz [gcms.cz]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Dopamine Transporter (DAT) Uptake Inhibition Assay of 1,3-Dimethylamylamine (1,3-DMAA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylamylamine (1,3-DMAA) is a synthetic sympathomimetic amine that has been used in dietary supplements for weight loss and performance enhancement.[1][2] Its mechanism of action involves the modulation of catecholaminergic systems, primarily through interaction with norepinephrine and dopamine transporters.[3] Recent in-vitro studies have demonstrated that 1,3-DMAA acts as a competitive inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[3][4][5] This inhibition leads to an increase in extracellular dopamine levels, contributing to the stimulant effects of the compound.[3] Understanding the interaction of 1,3-DMAA with DAT is crucial for elucidating its pharmacological profile and potential neurobiological effects.
These application notes provide a detailed protocol for a dopamine transporter uptake inhibition assay to determine the potency of 1,3-DMAA in inhibiting dopamine reuptake. The protocol is based on established methodologies and can be adapted for either radiolabeled or fluorescence-based detection methods.
Data Presentation
The following table summarizes the in-vitro inhibitory potency of 1,3-DMAA and a reference compound, d-amphetamine, on the human dopamine transporter (DAT).
| Compound | Transporter | IC50 (µM) |
| 1,3-Dimethylamylamine (1,3-DMAA) | Dopamine Transporter (DAT) | 29.4 (mean)[4] |
| 1,3-Dimethylamylamine (1,3-DMAA) | Dopamine Transporter (DAT) | 29 - 106 (range)[3] |
| d-Amphetamine | Dopamine Transporter (DAT) | ~0.66[4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of dopamine reuptake by the dopamine transporter and its inhibition by 1,3-DMAA, as well as a typical experimental workflow for the uptake inhibition assay.
Experimental Protocols
This section provides a detailed methodology for a radiolabeled dopamine transporter uptake inhibition assay. A fluorescence-based alternative is also discussed.
Protocol 1: Radiolabeled [³H]-Dopamine Uptake Inhibition Assay
This protocol is a robust method for determining the inhibitory potency of 1,3-DMAA on the dopamine transporter.
1. Materials and Reagents
-
Cells: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
[³H]-Dopamine: Radiolabeled dopamine with high specific activity.
-
1,3-Dimethylamylamine (1,3-DMAA): Test compound.
-
Nomifensine: A known DAT inhibitor for determining non-specific uptake (positive control).
-
Scintillation Fluid: For detection of radioactivity.
-
96-well cell culture plates.
-
Scintillation counter.
2. Experimental Procedure
-
Cell Culture and Plating:
-
Culture hDAT-expressing HEK-293 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
The day before the assay, seed the cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the experiment.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with 200 µL of pre-warmed (37°C) KRH buffer.
-
-
Pre-incubation with 1,3-DMAA:
-
Prepare serial dilutions of 1,3-DMAA in KRH buffer.
-
Add 100 µL of the 1,3-DMAA dilutions to the respective wells.
-
For total uptake control wells, add 100 µL of KRH buffer without the test compound.
-
For non-specific uptake control wells, add a saturating concentration of nomifensine (e.g., 10 µM final concentration).
-
Pre-incubate the plate for 10-20 minutes at room temperature.
-
-
Uptake Initiation:
-
Prepare a solution of [³H]-Dopamine in KRH buffer. The final concentration in the well should be below the Km for dopamine uptake by DAT (e.g., 20 nM).
-
Add 50 µL of the [³H]-Dopamine solution to each well to initiate the uptake.
-
-
Incubation:
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of dopamine uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution from the wells.
-
Immediately wash the cells three times with 200 µL of ice-cold KRH buffer to remove extracellular [³H]-Dopamine.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 1% SDS) to each well.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation fluid to each vial.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
3. Data Analysis
-
Calculate Specific Uptake:
-
Subtract the average counts per minute (CPM) of the non-specific uptake wells (containing nomifensine) from the CPM of all other wells.
-
-
Determine Percent Inhibition:
-
Calculate the percentage of inhibition for each concentration of 1,3-DMAA using the following formula: % Inhibition = 100 - [ (Specific Uptake with 1,3-DMAA / Specific Uptake of Control) * 100 ]
-
-
Generate Dose-Response Curve and Calculate IC50:
-
Plot the percent inhibition against the logarithm of the 1,3-DMAA concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Dopamine Transporter Uptake Assay
As an alternative to radiolabeled assays, several commercially available kits offer a fluorescence-based method for measuring DAT activity.[6][7][8][9] These assays utilize a fluorescent substrate that is a substrate for the dopamine transporter.
1. General Principle
These assays employ a fluorescent molecule that is transported into the cells by DAT.[6] The accumulation of the fluorescent substrate inside the cells leads to an increase in fluorescence intensity, which can be measured using a fluorescence plate reader. The inhibitory effect of compounds like 1,3-DMAA is determined by their ability to reduce the uptake of the fluorescent substrate.
2. Advantages
-
Non-radioactive: Eliminates the need for handling and disposal of radioactive materials.
-
Homogeneous Assay Format: Often involves a "mix-and-read" procedure, simplifying the workflow.
-
High-Throughput Screening (HTS) compatible: The simplified protocol is amenable to automation and screening of large compound libraries.
3. General Procedure
The general workflow is similar to the radiolabeled assay, with the key difference being the detection method.
-
Cell Culture and Plating: As described in Protocol 1.
-
Assay Preparation: As described in Protocol 1.
-
Pre-incubation with 1,3-DMAA: As described in Protocol 1.
-
Uptake Initiation: Add the fluorescent DAT substrate (provided in the kit) to each well.
-
Incubation: Incubate for the time recommended by the kit manufacturer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a bottom-read fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 value as described for the radiolabeled assay.
Researchers should refer to the specific instructions provided with the commercial fluorescence-based DAT uptake assay kit for detailed protocols and reagent concentrations.
References
- 1. 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. benchchem.com [benchchem.com]
- 4. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.medicalexpo.com [pdf.medicalexpo.com]
Application Note & Protocol: In Vitro Experimental Workflow for Studying DMAA's Transporter Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dimethylamylamine (DMAA) is a sympathomimetic amine that has been a component of dietary and pre-workout supplements.[1] Its mechanism of action primarily involves the inhibition of norepinephrine and dopamine transporters, leading to increased extracellular concentrations of these neurotransmitters.[2][3] Understanding the interaction of DMAA with these transporters is crucial for elucidating its pharmacological and toxicological profile. This document provides a detailed in vitro experimental workflow to characterize the interaction of DMAA with key solute carrier (SLC) transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).
The described protocols are designed for researchers in pharmacology, toxicology, and drug development to assess whether a compound like DMAA is a substrate and/or an inhibitor of specific transporters. These assays utilize mammalian cell lines genetically engineered to overexpress a single transporter of interest, providing a robust and controlled system for studying these interactions.[4][5]
Experimental Workflow Overview
The overall workflow for investigating the interaction of DMAA with transporters involves a series of in vitro assays to determine if DMAA can inhibit the normal function of the transporter and whether DMAA itself is transported into the cell by the transporter.
Caption: High-level workflow for characterizing DMAA's interaction with transporters.
Key Experiments and Protocols
This section details the protocols for the primary in vitro assays to study DMAA's interaction with uptake transporters.
Uptake Inhibition Assay
This assay determines the concentration at which DMAA inhibits the uptake of a known transporter substrate by 50% (IC50). A common method involves using a radiolabeled substrate.[2][6]
Objective: To determine the IC50 value of DMAA for the inhibition of dopamine (or norepinephrine) uptake by the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing hDAT or hNET.[2]
-
Control HEK293 cells (not expressing the transporter).
-
Culture medium (e.g., DMEM with supplements).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-Dopamine or [³H]-Norepinephrine.
-
DMAA stock solution.
-
Known selective inhibitor for the respective transporter (e.g., nomifensine for DAT).
-
96-well cell culture plates.
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-hDAT (or hNET) and control cells in appropriate medium until they reach desired confluency.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.
-
Prepare serial dilutions of DMAA in KRH buffer.
-
-
Pre-incubation:
-
Add KRH buffer containing varying concentrations of DMAA to the wells. Include wells with vehicle control (no DMAA) and a known inhibitor (for positive control). Incubate for 10-20 minutes at room temperature.
-
-
Uptake Initiation:
-
Initiate the uptake by adding KRH buffer containing a fixed concentration of the radiolabeled substrate (e.g., [³H]-Dopamine) to all wells. The concentration of the radiolabeled substrate should be close to its Michaelis-Menten constant (Km) for the transporter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
-
-
Uptake Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the radioactivity measured in control cells (non-specific uptake) from the radioactivity measured in transporter-expressing cells (total uptake).
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the DMAA concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[2]
-
Substrate Assessment (Direct Uptake Assay)
This assay directly measures whether DMAA is transported into the cells by the transporter of interest. This is achieved by incubating the cells with DMAA and then quantifying the intracellular concentration of the compound using a sensitive analytical method like LC-MS/MS.[5][7]
Objective: To determine if DMAA is a substrate of hDAT or hNET.
Materials:
-
HEK293 cells stably expressing hDAT or hNET and control cells.
-
Culture medium and 96-well plates.
-
KRH buffer.
-
Unlabeled DMAA.
-
Known selective inhibitor for the respective transporter.
-
Lysis solution (e.g., methanol or acetonitrile).
-
LC-MS/MS system.
Protocol:
-
Cell Culture and Plating:
-
Follow the same procedure as in the Uptake Inhibition Assay.
-
-
Assay Preparation:
-
Wash cells with KRH buffer.
-
Prepare solutions of DMAA at various concentrations in KRH buffer. Also prepare a solution of DMAA with a known transporter inhibitor.
-
-
Uptake:
-
Add the DMAA solutions (with and without the inhibitor) to the respective wells of both transporter-expressing and control cells.
-
Incubate for different time points (e.g., 2, 5, 10, 15 minutes) at 37°C to assess time-dependent uptake.
-
-
Uptake Termination and Sample Preparation:
-
Terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and precipitate proteins by adding a cold organic solvent (e.g., methanol).
-
Collect the supernatant containing the intracellular DMAA.
-
-
Quantification by LC-MS/MS:
-
Data Analysis:
-
Calculate the amount of intracellular DMAA at each time point and concentration.
-
Compare the uptake in transporter-expressing cells versus control cells. A significantly higher accumulation in the expressing cells indicates transporter-mediated uptake.
-
A significant reduction in DMAA uptake in the presence of a known inhibitor further confirms that DMAA is a substrate.
-
Bidirectional Transport Assay (for Efflux Transporters)
While DMAA is primarily known to interact with uptake transporters, it is good practice in drug development to rule out interactions with major efflux transporters like P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP). This assay uses polarized cell monolayers, such as Caco-2 or MDCKII cells, grown on permeable supports.[10][11]
Objective: To determine if DMAA is a substrate or inhibitor of key efflux transporters.
Materials:
-
Polarized cell lines (e.g., Caco-2, or MDCKII cells overexpressing a specific transporter like MDR1).[12]
-
Transwell® permeable supports.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
DMAA solution.
-
Known substrates and inhibitors of the efflux transporter being studied (e.g., digoxin and verapamil for P-gp).
-
LC-MS/MS system.
Protocol:
-
Cell Culture:
-
Seed the cells on the Transwell® inserts and culture them until they form a confluent and polarized monolayer. The integrity of the monolayer should be verified (e.g., by measuring transepithelial electrical resistance, TEER).
-
-
Transport Experiment (Substrate Assessment):
-
Wash the cell monolayers with transport buffer.
-
Add the DMAA solution to either the apical (A) or the basolateral (B) chamber.
-
At specified time intervals, take samples from the opposite chamber.
-
Quantify the concentration of DMAA in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).
-
An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter. This can be confirmed by running the experiment in the presence of a known inhibitor of that transporter, which should reduce the efflux ratio.
-
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 1: DMAA Uptake Inhibition
| Transporter | Known Substrate | DMAA IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
|---|---|---|---|---|
| hDAT | [³H]Dopamine | Value | Nomifensine | Value |
| hNET | [³H]Norepinephrine | Value | Desipramine | Value |
Table 2: DMAA Substrate Assessment (Direct Uptake)
| Cell Line | Compound | Concentration (µM) | Uptake (pmol/mg protein/min) | % Inhibition by Known Inhibitor |
|---|---|---|---|---|
| HEK293-hDAT | DMAA | Value | Value | Value |
| Control HEK293 | DMAA | Value | Value | N/A |
| HEK293-hNET | DMAA | Value | Value | Value |
| Control HEK293 | DMAA | Value | Value | N/A |
Table 3: DMAA Bidirectional Transport
| Cell Line | Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Efflux Ratio (+ Inhibitor) |
|---|---|---|---|---|---|
| MDCKII-MDR1 | DMAA | Value | Value | Value | Value |
| Caco-2 | DMAA | Value | Value | Value | Value |
Visualization of Key Processes
Caption: DMAA competes with a radiolabeled substrate for transporter binding.
Caption: Direct measurement of DMAA being transported into the cell.
Conclusion
This application note provides a comprehensive in vitro workflow for characterizing the interaction of DMAA with key drug transporters. By following these detailed protocols, researchers can generate robust and reliable data to determine the inhibitory potency and substrate potential of DMAA, contributing to a better understanding of its pharmacokinetic and pharmacodynamic properties. The use of overexpressing cell systems and sensitive analytical techniques ensures the specificity and accuracy of the results, which are essential for regulatory submissions and drug safety assessments.[5][13]
References
- 1. Rapid assessment of the illegal presence of 1,3-dimethylamylamine (DMAA) in sports nutrition and dietary supplements using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance | MDPI [mdpi.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Transporter Interaction Studies - PortaCellTec Biosciences GmbH [portacelltec.de]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. bioivt.com [bioivt.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. bioivt.com [bioivt.com]
Application Notes and Protocols: Molecular Docking Simulation of 1,3-Dimethylpentylamine with the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting a molecular docking simulation of 1,3-Dimethylpentylamine (DMAA) with the Dopamine Transporter (DAT). This document outlines the necessary protocols, data presentation, and visualization of key pathways and workflows to facilitate research into the interaction between this stimulant and its neurological target.
Introduction
This compound (DMAA), a synthetic sympathomimetic amine, primarily exerts its stimulant effects by modulating catecholaminergic systems.[1] It acts as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a higher affinity for NET.[1] The interaction of DMAA with DAT is similar to that of substrates like amphetamine, leading to an increase in extracellular dopamine concentrations.[1] Molecular docking simulations are a powerful computational tool to predict the binding orientation and affinity of a ligand (in this case, DMAA) to a protein target (DAT), providing insights into its mechanism of action at a molecular level.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with the human Dopamine Transporter. This data is derived from in-vitro experiments and in-silico molecular docking and dynamics simulations.
Table 1: In-Vitro Inhibitory Potency of this compound on Human DAT
| Compound | IC50 (µM) for ³H-DA Uptake Inhibition |
| This compound (DMAA) | 29.4 (± 14.8 S.D.) |
| d-amphetamine (for comparison) | 0.66 (± 0.21 S.D.) |
Data sourced from transport assays in human embryonic kidney (HEK-293A) cells expressing the human DAT.[3]
Table 2: Predicted Binding Affinities from Molecular Dynamics Simulations
| Ligand | Binding Affinity to DAT S1 Site (kcal/mol) |
| This compound (DMAA) | -4.3 (± 0.5) |
| d-amphetamine | -5.5 (± 0.3) |
| Dopamine (DA) | -5.5 (± 0.3) |
These values were calculated from molecular dynamics simulations, providing an in-silico estimation of binding strength.[3]
Experimental Protocols
This section details the methodologies for preparing the protein and ligand, performing the molecular docking simulation, and analyzing the results.
Protein and Ligand Preparation
Objective: To prepare the three-dimensional structures of the Dopamine Transporter and this compound for docking.
Materials:
-
High-resolution crystal structure of the human Dopamine Transporter (e.g., PDB ID: 8VBY, 9EO4).[4][5]
-
Molecular modeling software (e.g., UCSF Chimera, AutoDock Tools).[2]
-
3D structure of this compound (can be generated from its SMILES string).
Protocol:
-
Protein Preparation:
-
Download the PDB file of the human DAT from the RCSB Protein Data Bank.[4][5]
-
Open the PDB file in a molecular modeling software.
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to each atom of the protein (e.g., Kollman charges).[6]
-
Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be done by converting its SMILES string (CC(C)CC(C)N) using a chemical structure generator.
-
Optimize the geometry of the ligand using a suitable force field (e.g., MMFF94).[7]
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand structure in the PDBQT format.
-
Molecular Docking Simulation
Objective: To predict the binding pose and affinity of DMAA within the active site of DAT.
Materials:
-
Prepared protein (DAT) and ligand (DMAA) files in PDBQT format.
-
Molecular docking software (e.g., AutoDock Vina, Glide, GOLD).[2][8]
-
A computer with sufficient processing power.
Protocol:
-
Define the Binding Site:
-
Identify the substrate-binding site (S1) of DAT. This is typically located in a cavity formed by transmembrane helices 1, 3, 6, and 8.[9]
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.[6]
-
-
Run the Docking Simulation:
-
Use a docking program like AutoDock Vina.[2]
-
Specify the prepared protein and ligand files as input.
-
Provide the coordinates of the center and the dimensions of the grid box.
-
Set the exhaustiveness of the search to an appropriate value (e.g., 8 or higher) to ensure a thorough exploration of the conformational space.
-
Initiate the docking calculation. The software will generate a series of possible binding poses for the ligand, each with a corresponding binding affinity score.
-
Analysis of Docking Results
Objective: To analyze the predicted binding poses and interactions between DMAA and DAT.[10]
Materials:
-
Docking output files.
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio).[11]
-
Ligand-protein interaction analysis tools (e.g., LigPlot+).[12]
Protocol:
-
Examine Binding Poses and Affinities:
-
The docking software will rank the generated poses based on their binding affinity scores (usually in kcal/mol). A more negative value indicates a stronger predicted binding.[13]
-
Visually inspect the top-ranked poses to assess their plausibility. The ligand should fit well within the binding pocket and adopt a chemically reasonable conformation.[10]
-
-
Analyze Intermolecular Interactions:
-
For the best binding pose, identify the key amino acid residues in the DAT binding pocket that interact with DMAA.
-
Characterize the types of interactions, such as:
-
Hydrogen bonds: Identify any hydrogen bonds formed between the ligand and protein residues.[10]
-
Hydrophobic interactions: Note any non-polar interactions between the aliphatic parts of DMAA and hydrophobic residues in the binding site.[10]
-
Ionic interactions: Check for any salt bridges or other electrostatic interactions.
-
-
Use visualization software to create 2D and 3D diagrams of these interactions for better understanding and presentation.[12][14]
-
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway of the Dopamine Transporter and the modulatory effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 3. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. biorxiv.org [biorxiv.org]
- 7. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 8. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 9. How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Synthesis of 1,3-Dimethylpentylamine Hydrochloride: Application Notes and Protocols for Researchers
For Research Purposes Only
Introduction
1,3-Dimethylpentylamine, also known as methylhexanamine or DMAA, is a sympathomimetic amine that has been investigated for its pharmacological effects.[1][2] Its hydrochloride salt is the stable, water-soluble form commonly used in research settings. This document provides detailed application notes and experimental protocols for the synthesis of this compound hydrochloride, intended for researchers, scientists, and drug development professionals. Two primary synthetic routes are presented: a classical multi-step synthesis starting from ethyl acetoacetate and a more direct reductive amination pathway from 4-methyl-2-pentanone. A third method, a variation of the reductive amination route via an oxime intermediate, is also detailed.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for this compound hydrochloride depends on factors such as available starting materials, desired scale, and laboratory capabilities. The following tables summarize the quantitative data associated with the different synthetic methodologies described in this document.
Table 1: Multi-Step Synthesis from Ethyl Acetoacetate
| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Alkylation | Ethyl acetoacetate, Sodium ethoxide, 2-Bromobutane | 80-84 | 8 | 84.3 |
| 2 | Hydrolysis & Decarboxylation | 3-Isobutyl ethyl acetoacetate, 5% NaOH, H₂SO₄ | Room Temp. -> Distillation | 4 | 45.4 |
| 3 | Oximation | 4-Methyl-2-pentanone, Hydroxylamine sulfate | Room Temp. | 4 | 80.3 |
| 4 | Reduction & Salt Formation | 4-Methyl-2-pentanone oxime, Sodium, Ethanol, HCl | Reflux | 1.5 | 40.0 |
Table 2: Reductive Amination of 4-Methyl-2-pentanone (Leuckart Reaction)
| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time (h) | Purity (%) | Melting Point (°C) |
| 1 | Amidation (Leuckart) | 4-Methyl-2-pentanone, Formamide, Ammonium formate | 130 | 12 | >99.5 | 127-129 |
| 2 | Hydrolysis & Salt Formation | N-(1,3-dimethylpentyl)formamide, HCl | Reflux | 12 | >99.5 | 127-129 |
Table 3: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₇H₁₇N·HCl |
| Molecular Weight | 151.68 g/mol |
| Appearance | White powder/solid |
| Melting Point | 127-135 °C[3][4] |
Experimental Protocols
Protocol 1: Multi-Step Synthesis from Ethyl Acetoacetate
This protocol is a four-step synthesis that begins with the alkylation of ethyl acetoacetate.[3]
Step 1: Synthesis of 3-Isobutyl ethyl acetoacetate
-
To a 2 L three-neck flask, add 800 mL of absolute ethanol at room temperature.
-
While stirring, add 35.38 g (1.538 mol) of metallic sodium in batches to prepare sodium ethoxide.
-
After the sodium has completely reacted, cool the solution slightly and add 200 g (1.537 mol) of ethyl acetoacetate.
-
Slowly heat the mixture and add 232 g (1.693 mol) of 2-bromobutane dropwise under gentle reflux.
-
Continue heating and maintain the reaction at 80-84 °C for 8 hours.
-
Stop heating and allow the mixture to cool to room temperature.
-
Filter the mixture by suction and concentrate the filtrate under reduced pressure to yield a light yellow viscous solid (yield: 84.3%).[3]
Step 2: Synthesis of 4-Methyl-2-pentanone
-
In a 2 L three-neck flask, combine 1304 mL of 5% sodium hydroxide solution and 241.4 g of the 3-isobutyl ethyl acetoacetate from the previous step.
-
Stir the mixture at room temperature for 4 hours.
-
Adjust the pH to 4.0 by dropwise addition of 50% (w/w) sulfuric acid.
-
Gradually increase the temperature and distill the product, collecting the fraction at 84-86 °C.
-
Extract the distillate with a saturated calcium chloride solution and collect the organic phase.
-
Dry the organic phase with anhydrous CaCl₂, filter, and distill to collect the product at 130-140 °C (yield: 45.4%).[3]
Step 3: Synthesis of 4-Methyl-2-pentanone oxime
-
To a 250 mL three-neck flask, add 38.6 g (0.34 mol) of 4-methyl-2-pentanone, 60.18 g (0.36 mol) of hydroxylamine sulfate, and 115 mL of water.
-
While stirring, adjust the pH to 7.0 by dropwise addition of a saturated sodium hydroxide solution.
-
Continue the reaction for 4 hours.
-
Extract the product, wash the organic phase with water, and dry over anhydrous magnesium sulfate.
-
Filter to remove the desiccant to obtain a light yellow transparent liquid (yield: 80.3%).[3]
Step 4: Synthesis of this compound Hydrochloride
-
In a 2 L three-neck flask, dissolve 30 g (0.23 mol) of 4-methyl-2-pentanone oxime in 670 mL of absolute ethanol.
-
Heat the solution to a gentle reflux and slowly add 75 g (3.26 mol) of metallic sodium over 1 hour.
-
After the addition is complete, continue refluxing for 1.5 hours.
-
Stop heating and add water to the reaction mixture.
-
Distill the mixture under normal pressure, collecting the fraction below 120 °C.
-
Adjust the pH of the distillate to 4.0 with 6 mol/L hydrochloric acid.
-
Concentrate the solution under reduced pressure to obtain the crude solid product.
-
Recrystallize from ethanol to obtain a white solid (yield: 40.0%, purity: 99.3%).[3]
Protocol 2: Reductive Amination of 4-Methyl-2-pentanone (Leuckart Reaction)
This protocol is a two-step synthesis involving the formation of a formamide intermediate followed by hydrolysis.[4]
Step 1: Amidation of 4-Methyl-2-pentanone
-
In a suitable reactor, charge 90 kg of formamide, 95 kg of 4-methyl-2-pentanone, and 90 kg of ammonium formate.
-
Heat the mixture to 130 °C and maintain this temperature for 12 hours, monitoring the reaction by GC until the starting material is consumed.
-
Cool the reaction mixture to 40 °C and add 200 kg of water.
-
The resulting N-(1,3-dimethylpentyl)formamide can be isolated or used directly in the next step.
Step 2: Hydrolysis and Salt Formation
-
In a 500 L reactor, charge the N-(1,3-dimethylpentyl)formamide intermediate and 36% hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12 hours with stirring.
-
Distill under reduced pressure to remove excess acid and water.
-
Add 200 kg of pure water and allow the mixture to stand for 20 minutes to separate the layers.
-
Collect the aqueous layer and treat with activated carbon for 30 minutes, followed by filtration.
-
Concentrate the filtrate under reduced pressure to dryness.
-
Recrystallize the solid from an appropriate solvent (e.g., petroleum ether) and dry under vacuum at 80 °C for 16 hours to yield a white powder (purity: 99.5%, melting point: 127-129 °C).[4]
Visualizations
Synthetic Workflows
Caption: Synthetic routes to this compound HCl.
Signaling Pathway
This compound acts as an indirect sympathomimetic agent by modulating catecholaminergic systems. Its primary mechanism of action involves the inhibition of norepinephrine (NET) and dopamine (DAT) transporters.[2]
Caption: Mechanism of action of this compound.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Enantioselective organocatalytic reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Detection of 1,3-Dimethylpentanamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 4. CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC Assay Sensitivity for 1,3-Dimethylamylamine (DMAA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) assay sensitivity for the analysis of 1,3-dimethylamylamine (DMAA).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of 1,3-dimethylamylamine (DMAA)?
A1: Direct GC analysis of DMAA can be challenging due to its strong polarity, high volatility, and low molecular mass, which can lead to poor chromatographic retention and peak shape.[1] Derivatization is a crucial step to enhance its volatility and improve its chromatographic behavior on standard non-polar columns. This process converts the primary amine group of DMAA into a less polar and more volatile derivative, resulting in better peak shape, increased sensitivity, and improved separation from matrix interferences.[2][3]
Q2: What are the common derivatizing agents for DMAA analysis by GC?
A2: Several derivatizing agents can be used for DMAA analysis. Common choices include:
-
Alkanoic Anhydrides (e.g., acetic, propanoic, butanoic anhydride): These reagents react with DMAA to form the corresponding amides. Increasing the size of the derivatizing group (from acetyl to butanoyl) has been shown to increase the sensitivity of the analytical method.[4]
-
Pentafluoropropionic Anhydride (PFPA): This is a common reagent used for the derivatization of amines and has been successfully applied to the analysis of DMAA stereoisomers.[5]
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl): This chiral derivatizing reagent is used for the enantioselective separation of DMAA stereoisomers, allowing for the identification of all four stereoisomers as diastereomeric amides.[3][6]
-
Trifluoroacetic Anhydride (TFAA): This is another fluorinated anhydride that has been used for DMAA derivatization prior to GC-high-resolution time-of-flight mass spectrometry (GC-high-resolution-TOFMS) analysis.[7]
Q3: How can I improve the signal-to-noise ratio and overall sensitivity of my GC-MS method for DMAA?
A3: To enhance sensitivity, consider the following optimizations:
-
Choice of Derivatizing Agent: As mentioned, using larger alkanoic anhydrides can increase sensitivity.[4]
-
Injection Mode: For splitless injection, optimizing the splitless time and initial column temperature is crucial to ensure proper refocusing of the sample onto the column.[8] Lowering the split ratio in split injection can also increase the amount of sample reaching the detector.[4]
-
Selective Ion Monitoring (SIM): Operating the mass spectrometer in SIM mode instead of full scan mode significantly improves sensitivity by focusing on specific ions characteristic of the DMAA derivative.[2]
-
GC-MS Parameters: Optimizing the transfer line, ion source, and mass analyzer temperatures can improve signal intensity. Additionally, adjusting the electron energy in the ion source may enhance the abundance of target ions.[9]
-
Column Choice: Using a low-bleed "MS" designated column can reduce baseline noise and improve detection limits.[9]
Q4: What is the purpose of an internal standard in DMAA quantification?
A4: An internal standard (IS) is essential for accurate and precise quantification of DMAA. The addition of an IS helps to correct for variations in sample preparation, injection volume, and instrument response. For instance, the use of decane as an internal standard has been shown to markedly improve the fit and linearity of calibration curves for DMAA analysis.[4] 2-aminopentane has also been used as an internal standard.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the inlet liner or column: The primary amine of underivatized DMAA or the derivative itself can interact with active sites.[8] 2. Column Overload: Injecting too much sample.[8] 3. Improper Derivatization: Incomplete reaction leading to the presence of free DMAA. | 1. Use a deactivated inlet liner or replace it. Consider using glass wool within the liner.[8] Ensure you are using an inert GC column. 2. Reduce the injection volume or increase the split ratio. [8] 3. Optimize the derivatization reaction: Ensure appropriate reagent-to-analyte ratio, reaction time, and temperature. |
| Low or No Signal | 1. Inefficient Derivatization: The DMAA is not being converted to its derivative. 2. Sample Loss During Preparation: Loss of volatile DMAA or its derivative during solvent evaporation steps. 3. Detector Issue: The detector may not be properly tuned or configured.[8] | 1. Verify the integrity of the derivatizing agent. Optimize reaction conditions (e.g., add a catalyst like trimethylamine for acylation).[4] 2. Avoid excessive heat during solvent evaporation. Use a gentle stream of nitrogen at room temperature.[10] 3. Check the detector settings. For MS, ensure the correct ions are being monitored in SIM mode. |
| Baseline Noise or Drift | 1. Column Bleed: Degradation of the stationary phase at high temperatures.[11] 2. Contaminated Carrier Gas: Impurities in the helium or nitrogen supply.[9] 3. Injector or Detector Contamination: Buildup of non-volatile residues.[8] | 1. Use a low-bleed column. Condition the column properly before use.[9] 2. Ensure high-purity carrier gas and install/replace gas purifiers (oxygen, moisture, hydrocarbon traps). [9] 3. Clean the injector port and detector. Replace the inlet liner and septum.[8] |
| Irreproducible Retention Times | 1. Fluctuations in Carrier Gas Flow Rate: Leaks or inconsistent pressure regulation.[12] 2. Oven Temperature Instability: Inaccurate or fluctuating oven temperature.[12] 3. Improper Column Installation: Loose fittings can cause leaks.[8] | 1. Perform a leak check of the system. Ensure the electronic pneumatic control (EPC) is functioning correctly.[12] 2. Verify the oven temperature with a calibrated thermometer. Allow sufficient equilibration time before injection.[12] 3. Reinstall the column with new ferrules, ensuring a tight seal. [8] |
Experimental Protocols
Protocol 1: Derivatization of DMAA with Alkanoic Anhydrides
This protocol is adapted from a method developed for the quantification of DMAA in commercial products.[4]
-
Standard Preparation: Prepare stock solutions of DMAA free base and an internal standard (e.g., Decane) in chloroform.
-
Derivatization Reaction:
-
In a vial, combine an aliquot of the DMAA stock solution and the internal standard.
-
Add the selected alkanoic anhydride (e.g., acetic, propanoic, or butanoic anhydride).
-
Add trimethylamine (TEA) to catalyze the acylation reaction.[4]
-
Seal the vial and heat at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).[10]
-
-
Sample Preparation for Injection:
-
After cooling to room temperature, the sample is ready for GC-FID or GC-MS analysis. Dilution with a suitable solvent may be necessary depending on the concentration.
-
Protocol 2: Sample Preparation and Derivatization with PFPA
This protocol is based on methodologies for the analysis of DMAA in supplements and biological matrices.[5][10]
-
Extraction from Matrix (e.g., supplement powder):
-
Dissolve a known amount of the supplement powder (e.g., 200 mg) in 1 mL of deionized water.[10]
-
Spike with an internal standard (e.g., 2-aminopentane).[10]
-
Add 1 mL of concentrated HCl solution and vortex.
-
Extract with a non-polar solvent mixture (e.g., 2 x 10 mL hexane/diethyl ether (50/50)) to remove interfering substances. Discard the organic layers.[10]
-
Make the aqueous layer basic by adding 1 mL of 50% NaOH solution.
-
Extract the free DMAA with a suitable organic solvent.
-
-
Derivatization:
-
Evaporate the organic extract containing the DMAA to dryness under a gentle stream of nitrogen.
-
Add 0.5 mL of dichloromethane and 0.5 mL of pentafluoropropionic anhydride (PFPA).[10]
-
Seal the vial and heat at 50°C for 30 minutes.[10]
-
After cooling, evaporate the solvent and excess PFPA under reduced pressure at room temperature.[10]
-
-
Reconstitution:
-
Reconstitute the residue in heptane for GC injection.[10]
-
Quantitative Data Summary
The following table summarizes key validation parameters for different analytical methods used for DMAA detection.
| Validation Parameter | GC-MS (derivatized) | LC-MS/MS |
| Linearity Range | 0.2–0.8 mg/mL[13] | 0.10–10.00 ng/mL[1][13] |
| Accuracy (Recovery) | 85%–105% (spiked)[13] | 85.1%–104.9%[1][13] |
| Precision (RSD) | 1% (for an authentic sample)[13] | 2.9%–11.0%[1][13] |
| Limit of Detection (LOD) | Not explicitly stated | 1–2 pg (instrumental)[13] |
| Limit of Quantification (LOQ) | 0.08 g/kg[13] | 1-2 ng/g (in plant sample)[1] |
Visualizations
Caption: A logical workflow for troubleshooting common GC assay issues.
Caption: Experimental workflow for the analysis of DMAA by GC-MS.
References
- 1. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loyola eCommons - Undergraduate Research and Engagement Symposium: Derivatization of 1,3-dimethylamylamine and Analysis by GC-MS [ecommons.luc.edu]
- 3. benchchem.com [benchchem.com]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data [recipp.ipp.pt]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. benchchem.com [benchchem.com]
Overcoming matrix effects in 1,3-DMAA analysis from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 1,3-dimethylamylamine (1,3-DMAA) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in the analysis of 1,3-DMAA?
The analysis of 1,3-dimethylamylamine (1,3-DMAA) in complex samples such as dietary supplements, urine, and botanical matrices presents several challenges. Due to its polar nature, volatility, and low molecular weight, 1,3-DMAA is difficult to retain and separate using gas chromatography (GC) without derivatization.[1] The primary challenge, however, stems from matrix effects, where co-eluting endogenous compounds interfere with the ionization of 1,3-DMAA, leading to either signal suppression or enhancement in mass spectrometry (MS)-based methods.[2] This can significantly impact the accuracy and precision of quantification. Furthermore, the low concentrations of 1,3-DMAA in some matrices, like geranium plants, necessitate highly sensitive and selective analytical methods.[3][4][5][6]
Q2: Which analytical techniques are most suitable for 1,3-DMAA analysis?
Several techniques can be employed for the analysis of 1,3-DMAA, each with its own advantages and disadvantages.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly sensitive and selective method for quantifying 1,3-DMAA in various complex matrices, including urine and plant materials.[1][4][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but it typically requires a derivatization step to improve the chromatographic retention and thermal stability of 1,3-DMAA.[4]
-
Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS is a rapid screening technique that requires minimal to no sample preparation, making it suitable for high-throughput analysis of supplements and urine.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy has been validated for the quantification of 1,3-DMAA in dietary and sports nutrition supplements.[10]
The choice of technique often depends on the sample matrix, required sensitivity, available equipment, and whether the analysis is for screening or quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Retention in LC Analysis
Q: My 1,3-DMAA peak is showing significant tailing or eluting too early in my reversed-phase LC method. What could be the cause and how can I fix it?
A: Poor peak shape and low retention for a polar compound like 1,3-DMAA in reversed-phase liquid chromatography (RPLC) are common issues. Here’s a step-by-step guide to troubleshoot this problem:
-
Mobile Phase pH: 1,3-DMAA is a primary amine with a pKa around 10.6. At a neutral or acidic pH, it will be protonated.
-
Solution: Ensure your mobile phase pH is appropriately adjusted. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure the analyte is in its ionized form, which can improve retention on some RPLC columns and provide better peak shapes.
-
-
Column Choice: Standard C18 columns may not provide sufficient retention for polar analytes.
-
Solution: Consider using a column designed for polar compounds, such as an aqueous C18 column or a column with a polar-embedded or polar-endcapped stationary phase. HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be an effective alternative for retaining and separating polar compounds like 1,3-DMAA.
-
-
Ion-Pairing Agents: The addition of an ion-pairing agent to the mobile phase can improve the retention of polar, ionizable compounds on RPLC columns.
-
Solution: Introduce a suitable ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase. Be aware that ion-pairing agents can cause long-term column contamination and may not be ideal for LC-MS applications due to potential ion suppression.
-
Issue 2: Suspected Matrix Effects Leading to Inaccurate Quantification
Q: I am observing significant variability in my quantitative results for 1,3-DMAA in dietary supplement samples when using LC-MS/MS. I suspect matrix effects. How can I confirm and mitigate this?
A: Matrix effects, manifesting as ion suppression or enhancement, are a significant concern in LC-MS/MS analysis of complex samples.[2]
Confirmation of Matrix Effects:
-
Post-Column Infusion: This method involves infusing a constant flow of a 1,3-DMAA standard solution into the LC eluent after the analytical column, while a blank matrix extract is injected. A dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.[11]
-
Post-Extraction Spike Comparison: Compare the peak area of a 1,3-DMAA standard spiked into a pre-extracted blank matrix sample with the peak area of a standard in a clean solvent. A significant difference in the peak areas indicates the presence of matrix effects.
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Liquid-Liquid Extraction (LLE): A common technique is to perform an acid-base LLE. For instance, the sample can be extracted with an acidic solution (e.g., 0.5 M HCl), followed by a wash with a nonpolar solvent like hexane to remove nonpolar interferences.[1][7] The aqueous layer can then be basified and the 1,3-DMAA extracted into an organic solvent.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup. A cation-exchange SPE cartridge can be effective for retaining the protonated 1,3-DMAA while allowing neutral and anionic interferences to be washed away.
-
-
Chromatographic Separation: Optimize your LC method to separate 1,3-DMAA from the co-eluting matrix components that are causing the interference. This may involve adjusting the gradient, changing the column, or modifying the mobile phase composition.
-
Calibration Method:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will experience similar signal suppression or enhancement.
-
Standard Addition Method: This involves adding known amounts of the 1,3-DMAA standard to aliquots of the sample. The concentration of the analyte in the original sample is then determined by extrapolating the calibration curve to the x-axis intercept. This is a robust method for correcting for matrix effects on a per-sample basis.[4]
-
Isotope Dilution: Using a stable isotope-labeled internal standard (e.g., d3-DMAA) is the gold standard for correcting for matrix effects. The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 1,3-DMAA from Geranium Plant Material
This protocol is adapted from a validated LC-MS/MS method for the determination of 1,3-DMAA in geranium plants.[1][7]
Materials:
-
Geranium plant sample (leaves and stems)
-
0.5 M Hydrochloric acid (HCl)
-
Hexane
-
Methanol
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenize the geranium plant material.
-
Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.
-
Add 5 mL of 0.5 M HCl to the tube.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (the acidic aqueous extract).
-
To the supernatant, add 2 mL of hexane.
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Discard the upper hexane layer, which contains nonpolar interferences.
-
Repeat the hexane wash (steps 7-10) one more time.
-
Filter the final aqueous extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Derivatization of 1,3-DMAA for GC-MS Analysis
This protocol is based on a method using pentafluoropropionic anhydride (PFPA) for the derivatization of 1,3-DMAA in supplement samples.[6]
Materials:
-
Extracted 1,3-DMAA sample (dried residue)
-
Dichloromethane
-
Pentafluoropropionic anhydride (PFPA)
-
Heptane
-
Heating block or water bath
Procedure:
-
Ensure the sample extract containing 1,3-DMAA is completely dry.
-
Reconstitute the dried extract in 0.5 mL of dichloromethane.
-
Add 0.5 mL of PFPA to the vial.
-
Seal the vial tightly.
-
Heat the vial at 50°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent and excess PFPA under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in heptane for GC-MS injection.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for 1,3-DMAA analysis.
Table 1: Comparison of LC-MS/MS Method Performance
| Parameter | Geranium Plant Matrix[1][7] | Urine Matrix[4] |
| Linearity Range | 0.10–10.00 ng/mL | 50–700 ng/mL |
| Recovery | 85.1%–104.9% | Not explicitly stated |
| Precision (RSD) | 2.9%–11.0% | < 6% |
| Instrument LOD | 1–2 pg | Not explicitly stated |
| Method LOQ | 1–2 ng/g | Not explicitly stated |
Table 2: Comparison of Other Analytical Method Performance
| Method | Matrix | Linearity Range | Recovery | Precision (RSD) |
| GC-MS (derivatized)[6] | Supplements | 0.2–0.8 mg/mL | Not explicitly stated | Not explicitly stated |
| ¹H NMR[10] | Supplements | 1–21 g/kg | 85%–105% | 1% |
| DES-LPME-HPLC-DAD[12] | Supplements | 0.05–100 µg/kg | 90%–109% | Intra-day: 2.7%, Inter-day: 5.3% |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in 1,3-DMAA analysis.
Caption: General sample preparation workflow for 1,3-DMAA analysis from complex matrices.
References
- 1. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. DART-MS for rapid, preliminary screening of urine for DMAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. Rapid assessment of the illegal presence of 1,3-dimethylamylamine (DMAA) in sports nutrition and dietary supplements using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Chromatographic Separation of 1,3-DMAA Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of 1,3-dimethylamylamine (1,3-DMAA) stereoisomers.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental separation of 1,3-DMAA stereoisomers.
| Question | Possible Causes | Solutions |
| Why am I seeing poor or no separation of 1,3-DMAA stereoisomers? | Inadequate Derivatization: In gas chromatography (GC), incomplete or no derivatization will prevent the formation of diastereomers, which are essential for separation on achiral columns.[1] For liquid chromatography (LC), while direct separation on a chiral column is possible, derivatization can improve resolution. | - Verify Derivatization Agent: Ensure the derivatizing agent is fresh and has been stored correctly. Agents like pentafluoropropionic anhydride (PFPA) and (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) are commonly used for GC analysis.[1][2] - Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and pH. For example, with (R)-MTPA-Cl, the sample is typically evaporated and reconstituted in anhydrous ethyl acetate.[1][2] |
| Improper Column Selection: The use of a non-chiral column without prior derivatization will not separate enantiomers. Even with derivatization, the column's stationary phase may not be suitable for separating the resulting diastereomers. | - GC: For derivatized 1,3-DMAA, a 5% diphenyl-95% dimethylpolysiloxane capillary column or a chiral column like Astec ChiralDex G-DM can be effective.[2] - LC: For direct separation, a chiral stationary phase is necessary. For separation of diastereomers, a standard C18 reversed-phase column can be used.[3][4] A modified cyclofructan HPLC column, LARIHC CF6-P, has also been used.[5] | |
| Suboptimal Mobile/Carrier Gas Flow or Gradient: The composition and flow rate of the mobile phase (in LC) or carrier gas (in GC) are critical for achieving resolution. | - GC: Use helium as a carrier gas at a constant flow rate, typically around 1 mL/min.[1][2] - LC: Optimize the mobile phase composition. For a C18 column, a gradient of water and acetonitrile with an additive like formic acid is often used.[6] For the LARIHC CF6-P column, a mobile phase of acetonitrile, methanol, and formic acid (90:10:0.1) has been reported.[5] | |
| What causes peak tailing or broad peaks in my chromatogram? | Active Sites on Column or in System: Polar analytes like amines can interact with active sites (e.g., free silanols) in the column or liner, leading to poor peak shape. | - Use Base-Deactivated Columns/Liners: Ensure that the GC liner and column are designed for the analysis of basic compounds. - Mobile Phase Additives (LC): Add a competing base, such as triethylamine, to the mobile phase to block active sites. |
| Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. A 1.0 µL injection with a 100:1 split ratio is a common starting point for GC.[1] | |
| Inappropriate Temperature (GC): If the injector or column temperature is too low, it can cause slow vaporization and band broadening. | - Optimize Temperatures: Ensure the injector temperature is high enough for rapid sample vaporization (e.g., 250-280°C).[1][2] Utilize an appropriate oven temperature program.[1][2] | |
| Why are my retention times shifting between injections? | Fluctuations in Flow Rate: Inconsistent flow from the pump (LC) or electronic pressure control (GC) will cause retention time variability. | - System Maintenance: Ensure the pump is properly maintained and the carrier gas supply is stable. Check for leaks in the system. |
| Temperature Instability: Poor oven temperature control in GC or column compartment temperature in LC will affect retention times. | - Verify Temperature Control: Ensure the GC oven and LC column compartment are maintaining a stable temperature. | |
| Mobile Phase Composition Changes (LC): If the mobile phase is prepared manually, slight variations between batches can alter retention times. On-line mixing can also be a source of variability. | - Consistent Mobile Phase Preparation: Prepare mobile phases carefully and consistently. Use a high-quality solvent mixer if available. | |
| I am not detecting 1,3-DMAA. What are the potential issues? | Sample Degradation: 1,3-DMAA may degrade during sample preparation or analysis. | - Proper Sample Handling: Store samples appropriately and minimize exposure to conditions that could cause degradation. |
| Insufficient Sensitivity: The concentration of 1,3-DMAA in the sample may be below the detection limit of the instrument. | - Optimize Detector Settings: Ensure the detector (e.g., FID, MS) is tuned and operating at optimal sensitivity. For MS, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity.[5] - Increase Sample Concentration: If possible, concentrate the sample before analysis. | |
| Derivatization Failure: As mentioned earlier, if the derivatization step fails, the analyte may not be amenable to GC analysis or may not be separated. | - Re-evaluate Derivatization: Troubleshoot the derivatization procedure as outlined above. |
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of 1,3-DMAA?
1,3-Dimethylamylamine (systematically named 4-methylhexan-2-amine) has two chiral centers, which results in four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R)-4-methylhexan-2-amine. These consist of two pairs of enantiomers and two pairs of diastereomers.[1]
Q2: Why is the separation of 1,3-DMAA stereoisomers important?
The separation of 1,3-DMAA stereoisomers is crucial for several reasons:
-
Pharmacology and Toxicology: Enantiomers can exhibit different biological activities, including their pharmacokinetic and pharmacodynamic properties, as well as their toxicity.[2]
-
Regulatory Compliance: 1,3-DMAA is on the World Anti-Doping Agency's (WADA) prohibited list.[1] Accurate detection and quantification are essential for regulatory purposes.
-
Determining Origin: Synthetic 1,3-DMAA typically results in a racemic mixture of all four stereoisomers, whereas naturally occurring compounds are often enantiomerically enriched.[1][7] The relative abundance of the stereoisomers can, therefore, provide insights into the origin of a sample.[1]
Q3: What are the primary chromatographic techniques for separating 1,3-DMAA stereoisomers?
The primary techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for sensitive detection and identification.[1]
Q4: Is derivatization necessary for the separation of 1,3-DMAA stereoisomers?
For GC analysis, derivatization is typically required.[1] It converts the enantiomers into diastereomers, which can then be separated on a standard achiral column.[1] Derivatization also improves the volatility and thermal stability of the analyte. For HPLC, direct separation of enantiomers can be achieved using a chiral column, but derivatization can also be used to form diastereomers for separation on a more common reversed-phase column.
Q5: What are some common derivatizing agents used for 1,3-DMAA?
Common derivatizing agents for the chiral separation of 1,3-DMAA include:
-
Pentafluoropropionic Anhydride (PFPA) [1]
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) [1][2]
Q6: What types of columns are best suited for separating 1,3-DMAA stereoisomers?
The choice of column depends on the technique and whether derivatization is used:
-
GC: After derivatization, a 5% diphenyl-95% dimethylpolysiloxane column or a chiral column like Astec ChiralDex G-DM can be used.[2]
-
HPLC: For separating the underivatized diastereomers, a reversed-phase C18 column is often employed.[3][4] For direct enantiomeric separation, a chiral column such as a modified cyclofructan column (e.g., LARIHC CF6-P) can be utilized.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for the separation of 1,3-DMAA stereoisomers using different chromatographic methods.
Table 1: Gas Chromatography (GC) Methods for 1,3-DMAA Stereoisomer Separation
| Parameter | Method 1: Derivatization with PFPA | Method 2: Derivatization with (R)-MTPA-Cl |
| Column | Astec CHIRALDEX G-DM, 30 m x 0.25 mm I.D., 0.12 µm | 5% diphenyl-95% dimethylpolysiloxane, 30 m × 0.25 mm × 0.25 μm |
| Oven Temperature | 90 °C (isothermal) | Start at 140°C, ramp up to 215°C |
| Injector Temperature | 250 °C | 280°C |
| Carrier Gas | Helium, 1 mL/min | Helium, 1 mL/min |
| Detector | FID, 250 °C | Mass Spectrometer |
| Injection | 1.0 µL, 100:1 split | Not specified |
| Total Run Time | Not specified | 12.32 min |
| Outcome | Separation of two diastereomers | Separation of four diastereomers |
| Reference | [2] |
Table 2: Liquid Chromatography (LC) Methods for 1,3-DMAA Stereoisomer Separation
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Modified Cyclofructan |
| Column | Kinetex C18 | AZYP LARIHC CF6-P, 15 cm x 2.1 mm I.D., 5 µm |
| Mobile Phase | 82/18 water/acetonitrile, water with 1% formic acid | 90:10:0.1 acetonitrile:methanol:formic acid |
| Flow Rate | Not specified | 0.1 mL/min |
| Detector | MS/MS (MRM) | MS, ESI-LIT(+), SIM, m/z 116.2 |
| Retention Times | Diastereomer 1: 7.51 min, Diastereomer 2: 7.81 min | Not specified |
| LOD/LOQ | LOD: ~20 ng/g in plant material | Not specified |
| Outcome | Separation of diastereomer pairs | Analysis of 1,3-DMAA in geranium oil |
| Reference | [4][6] | [5] |
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of 1,3-DMAA Stereoisomers after Derivatization with Pentafluoropropionic Anhydride (PFPA)
This protocol is adapted from methodologies for the analysis of synthetic 1,3-DMAA.
-
Sample Preparation: Dissolve 10 mg of 1,3-DMAA standard and 10 mg of an internal standard (e.g., 2-aminopentane) in 0.5 mL of dichloromethane.
-
Derivatization: Add 0.5 mL of pentafluoropropionic anhydride (PFPA) to the vial. Seal the vial and heat for 30 minutes at 50°C.
-
Solvent Removal: Remove the solvent and residual PFPA at room temperature under reduced pressure.
-
Reconstitution: Dilute the derivatized residue to 10 mL with heptane in a volumetric flask.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer.
-
Column: Astec CHIRALDEX G-DM (30 m x 0.25 mm I.D., 0.12 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Isothermal at 90°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1.0 µL with a 100:1 split ratio.
-
Detector Temperature (FID): 250°C.
-
Protocol 2: GC-MS Analysis of 1,3-DMAA Stereoisomers after Derivatization with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
This protocol allows for the formation and separation of four diastereomers.[1][2]
-
Sample Preparation: Regenerate the free base of 1,3-DMAA with sodium hydroxide.
-
Extraction: Extract the free base with 0.1% triethylamine in hexane.[1][2]
-
Derivatization: Add the chiral derivatizing reagent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).[1][2]
-
Solvent Removal: Evaporate the solvent to dryness.[1]
-
Reconstitution: Reconstitute the residue in anhydrous ethyl acetate.[1][2]
-
GC-MS Instrumentation and Conditions:
Protocol 3: LC-MS/MS Analysis of 1,3-DMAA Diastereomers using a Reversed-Phase C18 Column
This method is suitable for the analysis of 1,3-DMAA in complex matrices like plant extracts.[3][4]
-
Sample Preparation: Extract the sample with 0.5 M HCl and purify by liquid-liquid partition with hexane.[3]
-
Standard Preparation: Prepare stock solutions of 1,3-DMAA in methanol (e.g., 1.0 mg/mL). Prepare working solutions by serial dilution with 0.5 M HCl to create a calibration curve (e.g., 0.10–10.00 ng/mL).[3]
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A system capable of gradient elution coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., Kinetex C18).[6]
-
Mobile Phase: An optimized gradient of water and acetonitrile, with the aqueous phase containing an additive like 0.1% or 1% formic acid.[6]
-
Detector: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor transitions such as m/z 116 -> 99.7 and m/z 116 -> 57.[4][6]
-
Mandatory Visualizations
Caption: Workflow for GC-MS analysis of 1,3-DMAA with PFPA derivatization.
Caption: Troubleshooting logic for poor peak resolution in 1,3-DMAA analysis.
Caption: Stereoisomeric relationship of 1,3-dimethylamylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data [recipp.ipp.pt]
- 3. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. Evidence for the Presence of 1,3-Dimethylamylamine (1,3-DMAA) in Geranium Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 1,3-Dimethylpentylamine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,3-Dimethylpentylamine (also known as DMAA).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis methods include:
-
Reductive Amination of 4-Methyl-2-pentanone: This is a widely used one-pot reaction where 4-methyl-2-pentanone is reacted with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.[1]
-
Multi-step Synthesis from Ethyl Acetoacetate: This method involves the alkylation of ethyl acetoacetate with 2-bromobutane, followed by hydrolysis, decarboxylation to form 4-methyl-2-hexanone, and subsequent amidation and hydrolysis.[2][3]
Q2: What are the critical parameters to control during the reductive amination of 4-methyl-2-pentanone?
A2: Key parameters to ensure a successful reaction include:
-
pH: A mildly acidic environment (pH 4-5) is generally optimal for the initial imine formation.[4][5] If the pH is too low, the amine nucleophile will be protonated and become non-reactive.[6]
-
Choice of Reducing Agent: The choice of reducing agent is critical to prevent side reactions. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred as they selectively reduce the imine intermediate over the starting ketone.[4][6] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the ketone to an alcohol, lowering the yield of the desired amine.[4][6]
-
Temperature: While many reductive aminations can be performed at room temperature, sterically hindered substrates may require gentle heating to proceed at a reasonable rate.[4]
-
Water Removal: The formation of the imine intermediate is an equilibrium reaction that produces water. Removing water using methods like azeotropic distillation or the addition of dehydrating agents such as molecular sieves can drive the equilibrium towards the imine and improve the overall yield.[4]
Q3: How can I purify the synthesized this compound?
A3: Common purification techniques include:
-
Fractional Distillation: Due to its relatively low boiling point (approximately 134°C), fractional distillation is an effective method for separating this compound from less volatile impurities.[2][7]
-
Acid-Base Extraction: As a basic amine, this compound can be separated from neutral or acidic impurities by converting it into its water-soluble hydrochloride salt. The salt is extracted into an aqueous acidic solution, the aqueous layer is washed with an organic solvent to remove impurities, and then the free amine is regenerated by basification and extracted back into an organic solvent.[8][9]
-
Crystallization of the Hydrochloride Salt: The purified amine can be converted to its hydrochloride salt, which can then be further purified by recrystallization from a suitable solvent like ethanol.[2]
Troubleshooting Guides
Synthesis: Reductive Amination of 4-Methyl-2-pentanone
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient imine formation. | - Ensure the reaction pH is mildly acidic (pH 4-7).[8] - Consider adding a dehydrating agent like molecular sieves to drive the equilibrium.[4] |
| Decomposition of the reducing agent. | - Use fresh, high-quality reducing agents. - Add the reducing agent portion-wise to control the reaction temperature. | |
| Reduction of the starting ketone. | - Use a milder reducing agent like NaBH₃CN or STAB.[4] - Allow sufficient time for imine formation before adding the reducing agent.[4] | |
| Significant amount of 4-methyl-2-hexanol (alcohol) side product | The reducing agent is too strong and is reducing the starting ketone. | - Switch to a more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4][6] - Perform a stepwise reaction: first form the imine, and then add the reducing agent.[8] |
| Presence of unreacted 4-methyl-2-pentanone | Incomplete reaction. | - Increase the reaction time or temperature. - Ensure an adequate amount of the amine source and reducing agent are used. |
| Formation of secondary or tertiary amines (over-alkylation) | The product amine is reacting further with the starting ketone. | - Use a stoichiometric amount of the amine or a slight excess of the ketone.[4] - Consider performing the reaction under non-acidic conditions.[8] |
Purification
| Problem | Potential Cause | Suggested Solution |
| Difficulty separating the product from the starting ketone by distillation | Boiling points are too close for simple distillation. | - Use a fractional distillation column with a higher number of theoretical plates. - Perform an acid-base extraction to separate the basic amine from the neutral ketone.[8] |
| Emulsion formation during acid-base extraction | The organic and aqueous layers are not separating cleanly. | - Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.[8] |
| Low recovery of the free amine after basification and extraction | The pH of the aqueous layer is not sufficiently basic to deprotonate the ammonium salt. | - Ensure the pH of the aqueous layer is well above the pKa of the amine (typically >10-11) by adding a strong base like NaOH. |
| The hydrochloride salt does not crystallize | The salt is too soluble in the chosen solvent. | - Try a different solvent or a mixture of solvents. For amine hydrochlorides, isopropanol or a mixture of ethanol and diethyl ether can be effective.[10] - Cool the solution to a lower temperature to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from 4-methyl-2-pentanone and ammonia using sodium borohydride as the reducing agent.
Materials:
-
4-Methyl-2-pentanone
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-pentanone (1 equivalent) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 1.5-2 equivalents). Stir the mixture at room temperature. The progress of imine formation can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reduction is complete (monitor by TLC or GC-MS). Slowly add water to quench the excess sodium borohydride.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water and diethyl ether to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Protocol 2: Purification of this compound via Acid-Base Extraction and Distillation
Procedure:
-
Acidification: Dissolve the crude this compound in diethyl ether and cool in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 1M HCl) with vigorous stirring. The hydrochloride salt of the amine will precipitate out of the solution.
-
Isolation of the Salt: Filter the precipitate and wash it with cold diethyl ether to remove any remaining neutral impurities (like unreacted ketone or alcohol byproduct).
-
Regeneration of the Free Amine: Dissolve the hydrochloride salt in water and cool in an ice bath. Slowly add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12).
-
Extraction: Extract the liberated free amine with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation.
-
Fractional Distillation: Purify the resulting oil by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 133-135°C.[7]
Visualizations
Caption: Reductive amination pathway for this compound synthesis.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low yield in reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Detection of 1,3-Dimethylpentanamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 3. CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1,3-Dimethylpentylamine (DMAA) Analytical Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of 1,3-Dimethylpentylamine (DMAA) analytical standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound (DMAA) in analytical standards?
A1: The primary cause of degradation for this compound (DMAA), a secondary amine, is its reaction with atmospheric carbon dioxide (CO₂). This reaction forms an unstable carbamic acid, which can then be deprotonated by another DMAA molecule to form a more stable ammonium carbamate salt.[1][2][3] This process leads to a decrease in the concentration of the free DMAA in the standard, impacting the accuracy of analytical measurements.
Q2: What are the visible signs of DMAA standard degradation?
A2: While significant degradation can occur without visible changes, you may observe the following:
-
Chromatographic Changes: A common indicator is a gradual decrease in the peak area of DMAA in your chromatograms over time. You may also notice the appearance of new, smaller peaks, which could correspond to degradation products.
-
Physical Changes in Neat Standard: For neat (undiluted) DMAA, which is a liquid, changes in color or viscosity are not typically reported but should be noted if observed. For the hydrochloride salt, which is a solid, clumping may indicate moisture absorption, which can facilitate degradation.
Analytical confirmation is always necessary to verify degradation.
Q3: How should I properly prepare and store DMAA analytical standards to ensure stability?
A3: Proper preparation and storage are critical for maintaining the integrity of DMAA standards. Best practices include:
-
Solvent Selection: Use high-purity, anhydrous aprotic solvents such as acetonitrile, methanol, or chloroform for preparing stock solutions.[4][5] Avoid using water as a primary solvent for long-term storage, as it can facilitate the reaction with CO₂.
-
Inert Atmosphere: When preparing and storing solutions, it is highly recommended to work under an inert atmosphere (e.g., nitrogen or argon).[6] This minimizes the exposure of the amine to atmospheric CO₂. Purge the headspace of vials with an inert gas before sealing.
-
Temperature: Store stock solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C) for long-term stability.[7] Working solutions that are used more frequently can be stored at 2-8 °C.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photolytic degradation, although DMAA is not known to be highly light-sensitive.
-
Freshly Prepared Solutions: For the most accurate results, it is best to prepare working standards fresh from a stock solution on the day of analysis.
Q4: For how long can I expect my DMAA standard solution to be stable?
A4: The stability of a DMAA standard solution depends heavily on the storage conditions. While specific quantitative stability data for DMAA under various conditions is not extensively published, general guidelines for amine stability suggest that:
-
Stock solutions prepared in an anhydrous aprotic solvent and stored under an inert atmosphere at -20°C can be stable for several months.
-
Working solutions stored at 2-8 °C should ideally be used within a week. It is best practice to perform regular system suitability checks to monitor for any significant changes in response.
We recommend performing an in-house stability study to establish appropriate expiration dates for your specific storage and usage conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreasing Peak Area of DMAA Over Time | Degradation of DMAA, likely due to reaction with atmospheric CO₂. | 1. Prepare a fresh working standard from your stock solution. 2. If the issue persists, prepare a new stock solution from the neat material, ensuring to use anhydrous solvent and an inert atmosphere. 3. Review your storage procedures; ensure vials are tightly sealed and stored at the correct temperature. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products (e.g., DMAA carbamate). | 1. Confirm the identity of the unknown peak if possible (e.g., using mass spectrometry). 2. Follow the steps for "Decreasing Peak Area" to prepare a fresh, undegraded standard. 3. Consider if the degradation is occurring in your analytical system (e.g., in the autosampler). Try minimizing the time the vial is in the autosampler before injection. |
| Inconsistent Results Between Analysts or Instruments | Differences in standard handling and preparation techniques. | 1. Standardize the protocol for standard preparation and storage across all users and instruments. 2. Ensure all analysts are using high-quality, anhydrous solvents and following proper storage procedures. 3. Perform a cross-validation of the standard between different analysts and instruments. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound (DMAA) Stock Solution
Objective: To prepare a 1 mg/mL stock solution of DMAA in acetonitrile with enhanced stability.
Materials:
-
This compound (neat standard)
-
Anhydrous acetonitrile (HPLC grade or higher)
-
Class A volumetric flasks
-
Gas-tight syringe
-
Amber glass vials with PTFE-lined screw caps
-
Source of inert gas (nitrogen or argon)
Procedure:
-
Allow the neat DMAA standard to equilibrate to room temperature before opening.
-
In a fume hood, accurately weigh the required amount of neat DMAA into a tared volumetric flask.
-
Add a small amount of anhydrous acetonitrile to dissolve the DMAA.
-
Once dissolved, fill the volumetric flask to the mark with anhydrous acetonitrile.
-
Mix the solution thoroughly.
-
Dispense aliquots of the stock solution into amber glass vials.
-
Before sealing each vial, purge the headspace with a gentle stream of nitrogen or argon for 15-30 seconds.
-
Seal the vials tightly and label them with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Store the vials at -20°C for long-term storage.
Protocol 2: In-House Stability Assessment of DMAA Working Solutions
Objective: To determine the short-term stability of a DMAA working solution under typical laboratory conditions.
Materials:
-
DMAA stock solution (prepared as in Protocol 1)
-
Anhydrous acetonitrile
-
HPLC or GC instrument with a validated method for DMAA analysis
-
Amber glass vials
Procedure:
-
Prepare a fresh working solution of DMAA (e.g., 10 µg/mL) from the stock solution in anhydrous acetonitrile.
-
Divide the working solution into several amber vials.
-
Analyze the freshly prepared solution (T=0) using your validated analytical method. Record the peak area and retention time. This will be your baseline.
-
Store the vials under the conditions you wish to evaluate (e.g., refrigerated at 2-8°C, at room temperature on the benchtop).
-
At specified time points (e.g., 24, 48, 72 hours, 1 week), analyze one of the vials.
-
Compare the peak area of the aged solution to the T=0 result. A significant decrease in peak area (e.g., >5-10%) indicates degradation.
-
Document the results to establish a reliable in-house expiration period for your working standards.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for preparing DMAA standards.
Caption: Troubleshooting logic for unstable DMAA standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. jddtonline.info [jddtonline.info]
- 7. 13803-74-2・1,3-Dimethylamylamine Hydrochloride Standard (mixture of isomers)・049-33441[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Addressing false positives for amphetamines caused by 1,3-DMAA in urine tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering false positive results for amphetamines in urine tests due to the presence of 1,3-dimethylamylamine (1,3-DMAA).
Frequently Asked Questions (FAQs)
Q1: Why does 1,3-DMAA cause a false positive for amphetamines in immunoassay-based urine tests?
A1: False positives occur due to the structural similarity between 1,3-DMAA and amphetamines.[1][2][3] Immunoassays utilize antibodies that bind to specific chemical structures.[1] The antibodies used in amphetamine screening tests are designed to recognize a phenyl ring and an amino group connected by a two-carbon side chain, a core structure present in amphetamines.[2] 1,3-DMAA, a synthetic stimulant, possesses a similar enough molecular structure to be recognized by these antibodies, leading to cross-reactivity and a positive test result, even in the absence of amphetamines.[1][2]
Q2: How common are false positives for amphetamines caused by 1,3-DMAA?
A2: False positives for amphetamines due to 1,3-DMAA have been noted to be significant in certain populations. For instance, a review of drug screenings conducted by the Department of Defense indicated that 1,3-DMAA was associated with 124 out of 134 false-positive amphetamine samples.[4] Another study found that 92.3% of false-positive samples contained 1,3-DMAA at a concentration of approximately 6.0 mg/L, which was sufficient to trigger a positive result on two different immunoassay kits.[4]
Q3: What is the recommended course of action when a false positive for amphetamines due to 1,3-DMAA is suspected?
Q4: Are there other substances that can cause false positives for amphetamines?
A4: Yes, several other prescription medications, over-the-counter drugs, and dietary supplements can lead to false-positive amphetamine results. These include, but are not limited to, pseudoephedrine, phenylephrine, bupropion, labetalol, trazodone, and ranitidine.[1][7][8] The cross-reactivity of these compounds varies depending on the specific immunoassay kit being used.
Troubleshooting Guides
Issue: Unexpected Positive Amphetamine Result from Immunoassay
Initial Assessment Workflow
Caption: Initial workflow for assessing a positive amphetamine immunoassay result.
Troubleshooting Steps:
-
Review Subject History: Carefully review the subject's recent use of prescription medications, over-the-counter drugs, and dietary supplements. Specifically inquire about products used for weight loss or athletic performance enhancement, as these are common sources of 1,3-DMAA.[1]
-
Evaluate Potential Cross-Reactants: Compare the subject's disclosed substances with a list of known compounds that cross-react with amphetamine immunoassays (see Table 1).
-
Proceed with Confirmatory Testing: Regardless of the initial assessment, it is imperative to perform a confirmatory test using GC-MS or LC-MS/MS to definitively identify the substance detected in the urine sample.[1][5]
Data Presentation: Cross-Reactivity of Various Compounds with Amphetamine Immunoassays
Table 1: Concentration of Compound Required to Produce a Positive Result Equivalent to the Immunoassay Cutoff
| Compound | Immunoassay Kit | Cutoff Concentration (ng/mL) | Concentration for Positive Result (ng/mL) |
| d-Amphetamine | Emit® II Plus | 300 | 160 |
| l-Amphetamine | Emit® II Plus | 300 | 220 |
| d,l-Amphetamine | Emit® II Plus | 300 | 32 |
| Bupropion | Emit® II Plus | 300 | 2000 |
| Phentermine | Emit® II Plus | 300 | 5.8 |
| d,l-Pseudoephedrine | Emit® II Plus | 300 | 1400 |
| 1,3-DMAA | Multiple Kits | Varies | Approx. 6,000 (6.0 mg/L) |
Note: Data for Emit® II Plus is sourced from the manufacturer's cross-reactivity list.[9] The concentration for 1,3-DMAA is an approximation based on findings from a study by Vorce et al.[4] Cross-reactivity can vary significantly between different immunoassay manufacturers and even between different lots of the same assay.
Experimental Protocols
Confirmatory Analysis Workflow
Caption: General workflow for the confirmatory analysis of 1,3-DMAA.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute 1 mL of the urine supernatant with 1 mL of a 50 mM ammonium acetate buffer (pH 6.0).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash 1: 1 mL of 50 mM ammonium acetate (pH 6.0) to remove polar interferences.
-
Wash 2: 1 mL of 1 M acetic acid to remove weakly bound basic interferences.
-
Wash 3: 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the 1,3-DMAA from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.
-
Protocol 2: Derivatization of 1,3-DMAA for GC-MS Analysis
Derivatization is often necessary to improve the chromatographic properties of 1,3-DMAA for GC-MS analysis.[5][10]
-
Extraction of Free Base:
-
Derivatization Reaction:
-
Solvent Evaporation and Reconstitution:
Protocol 3: GC-MS and LC-MS/MS Analysis Parameters
The following are example parameters and may need to be optimized for your specific instrumentation.
-
Column: 5% diphenyl-95% dimethylpolysiloxane (30 m × 0.25 mm × 0.25 μm)
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 140 °C, ramp up to 215 °C
-
Carrier Gas: Helium at a flow rate of 1 mL/min
-
Mass Spectrometer: Standard mass selective detector
LC-MS/MS Parameters: [10][14][15]
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for 1,3-DMAA and amphetamine. A typical mass transition for 1,3-DMAA is m/z 116 -> 99.7 and 116 -> 57.[14]
References
- 1. droracle.ai [droracle.ai]
- 2. carlsibicky.wordpress.com [carlsibicky.wordpress.com]
- 3. alcolizer.com [alcolizer.com]
- 4. Dimethylamylamine: a drug causing positive immunoassay results for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wakemed.org [wakemed.org]
- 10. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data [recipp.ipp.pt]
- 12. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data | Scientific Letters [publicacoes.cespu.pt]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase for HPLC analysis of 1,3-DMAA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 1,3-Dimethylamylamine (1,3-DMAA).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for 1,3-DMAA analysis on a C18 column?
A common starting point for the analysis of 1,3-DMAA on a C18 reversed-phase column is a mobile phase consisting of a mixture of acetonitrile and water.[1][2] To improve peak shape and enhance signal intensity, especially for mass spectrometry detection, adding a small amount of formic acid (around 0.1% to 1%) to the aqueous component is highly recommended.[1][3][4][5] An initial isocratic elution with a ratio of 85:15 water (with 0.1% formic acid) to acetonitrile can be a good starting point.[1]
Q2: Can methanol be used instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an alternative to acetonitrile. Both are common organic solvents for reversed-phase HPLC. While both solvent systems can produce similar signals in mass spectrometry, acetonitrile is often preferred.[1] The choice between acetonitrile and methanol can affect selectivity and retention times, so it may be worth evaluating both to achieve the optimal separation for your specific sample matrix.
Q3: Why is formic acid added to the mobile phase?
Formic acid is a common mobile phase additive in HPLC for several reasons. In the analysis of 1,3-DMAA, which is a basic compound, formic acid helps to control the pH of the mobile phase.[6] By keeping the pH low, it ensures that the analyte is in a consistent, protonated state, which minimizes peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.[6][7] Furthermore, formic acid can significantly enhance the signal in positive ion electrospray mass spectrometry (ESI-MS).[1]
Q4: My 1,3-DMAA peak is showing significant tailing. What are the possible causes and solutions?
Peak tailing for basic compounds like 1,3-DMAA is a common issue in reversed-phase HPLC. The primary causes include:
-
Secondary Silanol Interactions: The analyte may be interacting with acidic silanol groups on the column's stationary phase.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of 1,3-DMAA, it can lead to inconsistent ionization and peak tailing.[6]
-
Column Overload: Injecting too much sample can lead to peak distortion.[7][8]
To address peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase by adding an acid like formic acid can protonate the silanol groups and the analyte, reducing unwanted interactions.[7]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.[8]
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column band broadening.[8]
Q5: I am observing split peaks for 1,3-DMAA. What could be the cause?
Split peaks can arise from several issues during HPLC analysis:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[7][9] It is best to dissolve the sample in the initial mobile phase if possible.
-
Column Contamination or Void: A blocked column frit or a void at the head of the column can cause the sample band to be distributed unevenly, leading to split peaks.[7][8]
-
Co-elution with an Interfering Compound: The peak may be splitting because another compound is eluting at a very similar retention time.
To troubleshoot split peaks, you can:
-
Prepare the sample in the mobile phase. [9]
-
Flush the column or try reversing it (if the manufacturer allows) to dislodge any particulates on the frit.
-
If the problem persists, it may be necessary to replace the column. [8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of 1,3-DMAA.
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
// Tailing Path tailing_causes [label="Possible Causes:\n- Secondary silanol interactions\n- High mobile phase pH\n- Column overload", fillcolor="#F1F3F4", fontcolor="#202124"]; tailing_solutions [label="Solutions:\n1. Add/increase formic acid (0.1-1%)\n2. Use a high-purity, end-capped column\n3. Reduce sample concentration\n4. Check for dead volume in system", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Fronting Path fronting_causes [label="Possible Causes:\n- Sample overload\n- Poor sample solubility\n- Column collapse", fillcolor="#F1F3F4", fontcolor="#202124"]; fronting_solutions [label="Solutions:\n1. Decrease injection volume/concentration\n2. Ensure sample is fully dissolved\n3. Check column pressure and temperature limits", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Broadening Path broadening_causes [label="Possible Causes:\n- Large injection volume\n- Extra-column volume\n- Low column efficiency", fillcolor="#F1F3F4", fontcolor="#202124"]; broadening_solutions [label="Solutions:\n1. Reduce injection volume\n2. Use shorter, narrower tubing\n3. Optimize flow rate\n4. Replace old column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_tailing; check_tailing -> tailing_causes [label="Yes"]; tailing_causes -> tailing_solutions; tailing_solutions -> end; check_tailing -> check_fronting [label="No"];
check_fronting -> fronting_causes [label="Yes"]; fronting_causes -> fronting_solutions; fronting_solutions -> end; check_fronting -> check_broadening [label="No"];
check_broadening -> broadening_causes [label="Yes"]; broadening_causes -> broadening_solutions; broadening_solutions -> end; check_broadening -> end [label="No"]; } end
Caption: Troubleshooting workflow for poor 1,3-DMAA peak shape.
Problem: Inconsistent Retention Times
Caption: Troubleshooting workflow for inconsistent retention times.
Data Presentation: Mobile Phase Comparison
The following table summarizes different mobile phase compositions used for the HPLC analysis of 1,3-DMAA from various studies.
| Mobile Phase A | Mobile Phase B | Composition | Flow Rate (mL/min) | Column Type | Detection | Reference |
| 1% Formic Acid in Water | Acetonitrile | 82:18 (A:B) | 0.4 | C18 | MS/MS | [2][3][5] |
| 0.1% Formic Acid in Water | Acetonitrile | 85:15 (A:B) | 0.5 | C18 | MS/MS | [1] |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Gradient | 0.4 | C18 | MS/MS | [4] |
| Acetonitrile | Methanol | 90:10 with 0.1% Formic Acid | 0.1 | Modified Cyclofructan | MS |
Experimental Protocols
Protocol 1: Isocratic HPLC-MS/MS Method
This protocol is based on the method described by Li et al. (2012) for the quantification of 1,3-DMAA.[1]
1. Materials and Reagents:
-
1,3-DMAA reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water to make 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Working Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a ratio of 85:15 (v/v). Degas the solution before use.
3. HPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: 85:15 Water (0.1% Formic Acid) : Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 50 µL
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
4. Sample Preparation:
-
Prepare stock solutions of 1,3-DMAA in methanol.
-
Prepare working standard solutions by diluting the stock solution with 0.5 M HCl.
-
Extract samples with 0.5 M HCl and purify by liquid-liquid partition with hexane.[1][10]
Protocol 2: Gradient HPLC-MS/MS Method
This protocol is a representative gradient method for the analysis of 1,3-DMAA in biological matrices.[4]
1. Materials and Reagents:
-
1,3-DMAA reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
3. HPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Mass Spectrometer: Triple quadrupole with ESI source, positive ion mode.
4. Sample Preparation:
-
For urine samples, a simple "dilute-and-shoot" method may be sufficient.[4]
-
For plasma or serum, protein precipitation with a solvent like acetonitrile is typically required.
Caption: A generalized workflow for the HPLC-MS/MS analysis of 1,3-DMAA.
References
- 1. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evidence for the Presence of 1,3-Dimethylamylamine (1,3-DMAA) in Geranium Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. acdlabs.com [acdlabs.com]
- 8. silicycle.com [silicycle.com]
- 9. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 1,3-DMAA Extraction from Plant Materials
Welcome to the technical support center for the extraction of 1,3-Dimethylamylamine (1,3-DMAA) from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve extraction efficiency and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in extracting 1,3-DMAA from plant materials?
A1: The primary challenge in extracting 1,3-DMAA from plant materials, such as Pelargonium graveolens (geranium), is its extremely low natural concentration within a complex environmental matrix.[1][2] This necessitates highly sensitive and selective analytical methods for detection and quantification.[1][2]
Q2: Which solvents are most effective for 1,3-DMAA extraction?
A2: Acidified solvents are generally effective for extracting 1,3-DMAA, which is a basic compound. A common approach involves using a dilute solution of hydrochloric acid (e.g., 0.5 N HCl) to protonate the amine group, making it more soluble in the aqueous extraction medium.[1] Methanol with 0.1 N HCl has also been used.[3] For subsequent purification steps like liquid-liquid extraction, organic solvents such as a mixture of hexane and ethyl acetate are employed after basifying the aqueous extract.[3][4]
Q3: Is derivatization necessary for the analysis of 1,3-DMAA?
A3: Derivatization is often employed, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3] It increases the molecular weight and boiling point of 1,3-DMAA, improving its chromatographic retention and detection.[1] Heptafluorobutyric anhydride (HFBA)[3] and pentafluoropropionic anhydride (PFPA)[4][5] are common derivatizing agents. For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is not always necessary but can enhance sensitivity.[3][4]
Q4: What are the expected concentrations of 1,3-DMAA in geranium plants?
A4: Reported concentrations of 1,3-DMAA in geranium plants vary significantly and are a subject of controversy.[3][6] Some studies have reported concentrations ranging from a few nanograms per gram (ng/g) to several hundred ng/g in specific plant samples sourced from China.[1][3] However, other studies have failed to detect 1,3-DMAA in various geranium species and commercial geranium oils, suggesting it may not be a natural constituent or is present at levels below the detection limits of their methods.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No 1,3-DMAA Detected | 1. Inefficient Extraction: The target compound may not be effectively released from the plant matrix. 2. Analyte Loss During Sample Preparation: Evaporation to dryness can lead to the loss of the volatile 1,3-DMAA.[3] Ion suppression in the analytical instrument due to matrix effects can also be a factor.[3] 3. Incorrect pH: The pH of the extraction and subsequent purification steps is critical for the recovery of this basic compound. | 1. Optimize Extraction: Employ homogenization and sonication to improve cell disruption and solvent penetration.[1] Consider re-extracting the plant material to maximize recovery.[1] 2. Minimize Analyte Loss: Avoid complete evaporation of the solvent. If evaporation is necessary, perform it under reduced pressure and at a low temperature.[4] Use a suitable internal standard to monitor and correct for recovery losses.[8] Implement a rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), to reduce matrix effects.[10] 3. Control pH: Ensure the initial extraction is performed under acidic conditions (e.g., using 0.5 N HCl) to protonate 1,3-DMAA.[1] For liquid-liquid extraction into an organic solvent, adjust the pH of the aqueous extract to be basic (pH 9-10) to deprotonate 1,3-DMAA, making it less water-soluble.[3] |
| Poor Chromatographic Peak Shape or Resolution | 1. Matrix Interference: Co-extracted compounds from the plant material can interfere with the chromatography. 2. Inappropriate Chromatographic Conditions: The column, mobile phase, or temperature program may not be optimal for separating 1,3-DMAA from other components. | 1. Improve Sample Cleanup: Utilize Solid-Phase Extraction (SPE) with a mixed-mode cation exchange cartridge to selectively isolate basic compounds like 1,3-DMAA and remove interferences.[10] 2. Optimize Chromatography: For LC-MS/MS, a C18 column with a mobile phase of water and acetonitrile containing an acid modifier (e.g., formic acid) is often used.[3] For GC-MS, a chiral column may be necessary to separate stereoisomers.[3] |
| Inconsistent or Non-Reproducible Results | 1. Sample Heterogeneity: The concentration of 1,3-DMAA may vary between different parts of the plant and individual plants. 2. Inconsistent Sample Handling: Variations in extraction time, temperature, and solvent volumes can lead to variability. | 1. Homogenize Samples: Thoroughly grind and mix the plant material to ensure a representative sample is taken for each extraction. 2. Standardize Protocol: Strictly adhere to a validated Standard Operating Procedure (SOP) for all extractions. Use an internal standard to account for variations in extraction efficiency. |
Quantitative Data Summary
The following table summarizes the concentrations of 1,3-DMAA found in geranium plant materials as reported in various studies.
| Plant Material Source | 1,3-DMAA Concentration (ng/g) | Analytical Method | Reference |
| Geranium plants (Changzhou, Kunming, Guiyang regions, China) | 13 - 365 | LC-MS/MS | [1] |
| Geranium oil (Ji'an, Jiangxi Province, China) | 167 - 13,271 | HPLC-ESI-QQQ | [3] |
| Geranium and Pelargonium species | Not detected (LOD: 1-2 ng/g) | UPLC-MS/MS | [7] |
| Commercial geranium oils | Not detected (LOD: 10 ppb) | HPLC-MS | [4] |
| Authenticated geranium oils | Not detected (LOD: 2.5 ppb) | LC-MS-MS | [8] |
Experimental Protocols
Protocol 1: Acidic Extraction with Homogenization and Sonication
This protocol is adapted from a method used for the analysis of 1,3-DMAA in geranium plants.[1]
1. Sample Preparation:
-
Weigh approximately 1-2 grams of dried and ground plant material.
2. Extraction:
-
To the plant material, add 15 mL of 0.5 N hydrochloric acid (HCl).
-
Homogenize the mixture at high speed for 2 minutes.
-
Filter the homogenate.
-
Re-extract the solid residue with an additional 7.5 mL of 0.5 N HCl.
-
Combine the two filtrates.
-
Dilute the combined extract to a final volume of 25.00 mL with 0.5 N HCl.
-
Sonicate the final solution. The original study increased the sonication temperature to improve recovery.[1]
-
Filter the sonicated solution prior to analysis.
3. Analysis:
-
Analyze the final extract using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction for Plant Materials
This protocol is a generalized procedure based on methods described for extracting 1,3-DMAA from plant materials and oils.[3]
1. Initial Extraction:
-
Extract the ground plant material with a 0.1 N HCl-methanol solution.
-
Evaporate the initial solvent.
-
Re-dissolve the residue in 1 N HCl.
2. Liquid-Liquid Extraction:
-
Adjust the pH of the acidic aqueous extract to between 9 and 10 using a strong base (e.g., 10 N KOH).
-
Extract the basified solution with dichloromethane (DCM).
-
Collect the organic (DCM) layer.
3. Derivatization (for GC-MS analysis):
-
The DCM extract can be derivatized with an agent like heptafluorobutyric anhydride (HFBA).
4. Analysis:
-
The final extract can be analyzed by GC-MS or LC-MS/MS.
Visualizations
Caption: Workflow for Acidic Extraction of 1,3-DMAA.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Troubleshooting Logic for Low 1,3-DMAA Yield.
References
- 1. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for the Presence of 1,3-Dimethylamylamine (1,3-DMAA) in Geranium Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. Evidence for the Presence of 1,3-Dimethylamylamine (1,3-DMAA) in Geranium Plant Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. benchchem.com [benchchem.com]
Minimizing signal suppression in LC-MS/MS analysis of 1,3-DMAA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression in the Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis of 1,3-Dimethylamylamine (1,3-DMAA).
Troubleshooting Guide
Q1: What are the primary causes of signal suppression when analyzing 1,3-DMAA by LC-MS/MS?
Signal suppression in the analysis of 1,3-DMAA by LC-MS/MS is a common issue that can significantly impact data quality and reproducibility.[1] The primary causes are often related to the sample matrix and chromatographic conditions.
-
Matrix Effects: This is the most significant contributor to signal suppression.[1][2] Co-eluting endogenous components from the sample matrix (e.g., proteins, lipids, salts in biological samples) can interfere with the ionization of 1,3-DMAA in the mass spectrometer's ion source, leading to a decreased signal.[2][3][4] The complexity of the matrix, such as in botanical or biological samples, often introduces a high concentration of these interfering compounds.[2][3]
-
Ionization Source Competition: In electrospray ionization (ESI), which is commonly used for 1,3-DMAA analysis, co-eluting matrix components can compete with 1,3-DMAA for the available charge, leading to reduced ionization efficiency and signal suppression.[2]
-
Chromatographic Co-elution: Inadequate chromatographic separation can lead to matrix components eluting at the same time as 1,3-DMAA, directly causing ion suppression.[2]
-
Mobile Phase Composition: Certain mobile phase additives, while beneficial for chromatography, can sometimes suppress the analyte signal.[5]
-
High Analyte Concentration: While less common, very high concentrations of the analyte itself can sometimes lead to self-suppression effects.
Q2: I am observing significant signal suppression for 1,3-DMAA. What are the immediate steps I can take to troubleshoot this issue?
When significant signal suppression is observed, a systematic approach to identify and mitigate the source of the problem is recommended.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting signal suppression.
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation.[2] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components.[2][6] For complex matrices like botanical samples, a hexane wash can be employed to remove non-polar interferences.[7][8]
-
Optimize Chromatographic Separation: Improving the separation of 1,3-DMAA from matrix components is crucial.[2] This can be achieved by:
-
Sample Dilution: A simple and often effective strategy is to dilute the sample.[5][6] This reduces the concentration of matrix components entering the MS system, thereby lessening their suppressive effects.[10]
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for 1,3-DMAA is a powerful way to compensate for signal suppression. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.[2]
Frequently Asked Questions (FAQs)
Q1: What is a reliable sample preparation protocol to minimize matrix effects for 1,3-DMAA in complex samples like dietary supplements or botanical extracts?
A robust sample preparation protocol is critical for minimizing matrix effects. Liquid-liquid extraction (LLE) is a commonly employed and effective technique.
Experimental Protocol: Liquid-Liquid Extraction (LLE) for 1,3-DMAA
This protocol is adapted from methods developed for the extraction of 1,3-DMAA from geranium plants.[7][8]
-
Sample Homogenization: Homogenize the sample to ensure uniformity. For solid samples, grinding or blending is recommended.[11]
-
Acidic Extraction:
-
Hexane Wash (for removal of non-polar interferences):
-
Final Preparation: Filter the aqueous extract through a 0.22 µm filter before injection into the LC-MS/MS system.
Workflow for LLE Sample Preparation
Caption: A streamlined workflow for LLE sample preparation of 1,3-DMAA.
Q2: Are there specific LC-MS/MS parameters that are recommended for the analysis of 1,3-DMAA to minimize signal suppression?
Yes, optimizing LC-MS/MS parameters is crucial. The following table summarizes typical parameters used in validated methods for 1,3-DMAA analysis.[7][8]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase | Provides good retention and separation for polar compounds like 1,3-DMAA.[7][8][9] |
| Mobile Phase | Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | The acidic mobile phase promotes the protonation of 1,3-DMAA, which is essential for positive ion ESI.[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | 1,3-DMAA is a basic compound that readily forms positive ions in an acidic environment.[7][8][9] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for 1,3-DMAA.[8][11] |
| Key MRM Transitions | 116 -> 99, 116 -> 57 | These are characteristic fragment ions of 1,3-DMAA that provide specificity.[11] |
Q3: How can I quantitatively assess the extent of signal suppression in my 1,3-DMAA analysis?
The post-extraction spike method is a standard approach to quantify matrix effects.[4]
Procedure for Assessing Matrix Effect:
-
Prepare three sets of samples:
-
Set A: 1,3-DMAA standard prepared in a neat solvent (e.g., mobile phase).
-
Set B: Blank matrix sample (known to be free of 1,3-DMAA) subjected to the full extraction procedure, with the 1,3-DMAA standard spiked in after extraction.
-
Set C: Blank matrix sample spiked with 1,3-DMAA before the extraction procedure.
-
-
Analyze all three sets using the same LC-MS/MS method.
-
Calculate the Matrix Effect (%) and Recovery (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation
| Matrix Effect (%) | Interpretation |
| 80-120% | Generally considered acceptable, minimal matrix effect. |
| < 80% | Significant ion suppression. |
| > 120% | Significant ion enhancement. |
Q4: Can changing the ionization source help in reducing signal suppression for 1,3-DMAA?
While Electrospray Ionization (ESI) is the most common and suitable method for 1,3-DMAA, in cases of severe and persistent signal suppression, considering an alternative ionization technique like Atmospheric Pressure Chemical Ionization (APCI) might be an option. APCI is generally less susceptible to matrix effects than ESI, especially for less polar compounds.[6] However, the suitability of APCI for 1,3-DMAA would need to be evaluated as it may result in lower sensitivity compared to ESI for this particular analyte. It is generally recommended to first exhaust all options for optimizing sample preparation and chromatography with ESI before switching the ionization source.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. providiongroup.com [providiongroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of 1,3-Dimethylpentylamine in the lab
Technical Support Center: 1,3-Dimethylpentylamine
This guide provides best practices for the safe handling and storage of this compound (also known as DMAA or Methylhexaneamine) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No. 105-41-9) is a synthetic, straight-chain aliphatic amine.[1][2] Historically, it was developed by Eli Lilly and Company and used as a nasal decongestant.[3] In a research context, it is used as an analytical standard and in the development of other small molecules. It is recognized as a stimulant with sympathomimetic effects, meaning it can mimic the effects of adrenaline and noradrenaline in the body.[1][3][4]
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as a hazardous substance with multiple risks. Key hazard statements (H-codes) include:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.[5]
-
H335: May cause respiratory irritation.[5]
-
H412: Harmful to aquatic life with long lasting effects.[5]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial for safety and chemical stability.
-
Temperature: Store in a cool, dry place, with a recommended temperature range of 10°C - 25°C.
-
Ventilation: The storage area must be well-ventilated.[6][7]
-
Container: Keep the container tightly closed to prevent the release of flammable vapors and protect from moisture.[6][7][8] Containers that have been opened must be carefully resealed and kept upright.[6]
-
Location: Store in a designated flammables area, away from heat, sparks, open flames, and other ignition sources.[5][8]
-
Segregation: Store away from incompatible materials.[7]
Q4: What Personal Protective Equipment (PPE) is required when handling this chemical?
A4: A comprehensive PPE strategy is mandatory.
-
Hand Protection: Wear protective, chemically resistant gloves.[8][9]
-
Eye/Face Protection: Use appropriate protective eyeglasses or chemical safety goggles.[7] A face shield is also recommended.[5]
-
Skin and Body Protection: Wear protective clothing.[8] For significant risk of exposure, flame-retardant antistatic protective clothing is advised.
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[5][8] If engineering controls are insufficient or a risk assessment indicates the need, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[6]
Q5: What is the immediate first aid response for an exposure?
A5: In case of any exposure, seek medical attention immediately and show the Safety Data Sheet (SDS) to the attending physician.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5]
-
Skin Contact: Take off immediately all contaminated clothing.[8] Rinse the skin with plenty of water or shower.[5][8]
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[5]
-
Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting.[8] If the person is conscious, have them drink two glasses of water at most.[5]
Q6: How should this compound waste be disposed of?
A6: Dispose of contents and container to an approved waste disposal plant.[5] This chemical should be treated as hazardous waste. Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Troubleshooting Guide
Q: I can smell a strong, amine-like odor in the laboratory. What should I do? A: An amine odor indicates that vapors are present in the air.
-
Do not ignore it. This signifies a potential containment failure or inadequate ventilation.
-
Check the container: Ensure your primary container of this compound is tightly sealed.[6][8]
-
Survey the area: Look for any visible spills or leaks in your workspace and in the chemical storage area.
-
Verify ventilation: Confirm that your chemical fume hood is on and functioning correctly.
-
If the source cannot be identified and sealed quickly, alert your lab supervisor or safety officer. If the smell is overwhelming, evacuate the immediate area.
Q: The this compound solution appears discolored. Is it safe to use? A: Discoloration can indicate contamination or degradation. While the product is chemically stable under standard room temperature conditions, its purity could be compromised. Using a degraded or contaminated substance can lead to unpredictable experimental results and potentially create unknown hazards. It is best practice to discard the discolored material as hazardous waste and use a fresh, unexpired stock for your experiments.
Q: My experiment is yielding inconsistent results. Could the handling of this compound be a factor? A: Yes, improper handling can affect experimental outcomes.
-
Purity: Ensure the material has not degraded due to improper storage (e.g., exposure to heat, air, or incompatible materials).[7]
-
Volatility: this compound is volatile. If left open to the air, the concentration of your stock solution may change over time due to evaporation, leading to dosing errors in your experiments. Always keep containers tightly sealed when not in use.[8]
-
Cross-Contamination: Ensure you are using clean, dedicated labware for handling and dispensing to avoid introducing contaminants.
Data & Protocols
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 105-41-9 | [6] |
| Molecular Formula | C₇H₁₇N | [6] |
| Molecular Weight | 115.22 g/mol | [6] |
| Boiling Point | 133.91 °C | |
| Density | 0.762 g/cm³ | |
| Flash Point | 28.86 °C / 111.0 °F | |
| Storage Temperature | 10°C to 25°C | |
| Storage Class | 3 (Flammable liquids) |
| Incompatible Materials to Avoid |
| Strong oxidizing agents |
| Acids |
| Metals |
| Halogens |
| Peroxides |
| Carbon dioxide (CO₂) |
| Source(s): [7] |
Experimental Protocols
Protocol 1: Standard Procedure for Preparing a Dilute Solution
Objective: To safely prepare a dilute solution of this compound for experimental use.
Materials:
-
This compound (neat or stock solution)
-
Appropriate solvent
-
Volumetric flasks and pipettes
-
Beakers
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Pre-Experiment Safety Check: Ensure the chemical fume hood is operational. Confirm that an eyewash station and safety shower are accessible.[7]
-
Don PPE: Put on all required personal protective equipment, including safety goggles, a face shield, chemically resistant gloves, and a lab coat.
-
Work Area Preparation: Perform all work inside a certified chemical fume hood.[8]
-
Grounding: To prevent static discharge which could ignite flammable vapors, ensure the primary container and receiving equipment are properly grounded and bonded.[8]
-
Aliquot Solvent: Measure the required volume of the desired solvent and add it to the volumetric flask.
-
Dispense Chemical: Using a clean, calibrated pipette, carefully and slowly measure the required amount of this compound.
-
Dilution: Slowly add the this compound to the solvent in the volumetric flask. Do not add solvent to the amine. Cap the flask and invert gently to mix, or add a stir bar and mix on a stir plate.
-
Storage of Solution: Once prepared, transfer the solution to a clearly labeled, sealed container appropriate for flammable liquids.
-
Cleanup: Immediately clean any spills within the fume hood. Dispose of all contaminated materials (e.g., pipette tips, wipes) in the designated hazardous waste container.
-
Post-Procedure: Tightly reseal the primary this compound container and return it to its designated storage location.[6] Wash hands thoroughly after completing the procedure.[5]
Visual Guides
References
- 1. rivm.nl [rivm.nl]
- 2. Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance [mdpi.com]
- 3. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 4. fda.gov [fda.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Page loading... [guidechem.com]
- 9. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Analysis of 1,3-DMAA Detection: LC-MS/MS vs. GC-MS
The accurate detection and quantification of 1,3-dimethylamylamine (1,3-DMAA), a stimulant found in some dietary supplements, is a critical task for regulatory bodies and anti-doping agencies.[1] Two of the most powerful and widely employed analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
Quantitative Performance Comparison
The performance of LC-MS/MS and GC-MS for the analysis of 1,3-DMAA can be evaluated through key validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The following table summarizes typical performance characteristics for each method based on published data. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Validation Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 1-2 pg (instrumental)[1][2] | 5–7 ng/mL[1] |
| Limit of Quantification (LOQ) | 1-2 ng/g (in plant sample)[2] | Not explicitly stated in provided results |
| Linearity (Range) | 0.10–10.00 ng/mL[2][3] | 0.2–0.8 mg/mL (derivatized)[4] |
| Accuracy (Recovery) | 85.1%–104.9%[2][3] | 85%–105% (spiked)[4] |
| Precision (RSD) | 2.9%–11.0%[2][3] | Not explicitly stated in provided results |
Experimental Protocols
Detailed methodologies for the analysis of 1,3-DMAA using both LC-MS/MS and GC-MS are outlined below. These protocols are based on established methods and provide a framework for laboratory implementation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method that is well-suited for the analysis of polar compounds like 1,3-DMAA in complex matrices.[3]
Sample Preparation:
-
Extraction: The sample (e.g., dietary supplement, urine, or plant material) is extracted with an acidic solution, such as 0.5 M HCl, to solubilize the amine.[2][3] For solid samples, homogenization and sonication can be employed to enhance extraction efficiency.[3]
-
Purification: A liquid-liquid partition with a non-polar solvent like hexane is used to remove interfering non-polar compounds.[2][3]
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI) is the most common ionization technique for 1,3-DMAA.[3][4]
-
Detection: Tandem mass spectrometry (MS/MS) is used to monitor specific precursor-to-product ion transitions for 1,3-DMAA, providing high selectivity and sensitivity.[4] Common transitions monitored are m/z 116 → 57 and 116 → 99.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. However, due to the polar and volatile nature of 1,3-DMAA, derivatization is often required to improve its chromatographic properties.[3][5]
Sample Preparation and Derivatization:
-
Extraction: Similar to the LC-MS/MS method, an initial extraction from the sample matrix is performed.[4]
-
Derivatization: The extracted 1,3-DMAA is chemically modified to create a less polar and more volatile derivative. This is a critical step for successful GC-MS analysis.[5][6] Common derivatizing agents include alkanoic anhydrides (e.g., acetic, propanoic, or butanoic anhydride) or pentafluoropropionic anhydride.[5] This process typically involves reacting the extract with the derivatizing agent, often in the presence of a catalyst like trimethylamine.[5]
GC-MS Analysis:
-
Chromatographic Separation:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rtx-5ms or ZB-5), is commonly used.[5]
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is the standard ionization method.
-
Detection: The mass spectrometer is operated in either full scan mode to acquire a full mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[5]
-
Methodological Comparison and Key Differences
The choice between LC-MS/MS and GC-MS for 1,3-DMAA analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation.
LC-MS/MS generally offers higher sensitivity and is often considered the gold standard for trace-level quantification of 1,3-DMAA.[7][8] It avoids the need for derivatization, simplifying sample preparation and reducing the potential for analytical variability.[3] The technique is particularly advantageous for analyzing complex biological matrices like urine and blood.[6]
GC-MS , while a powerful and reliable technique, presents challenges for the analysis of 1,3-DMAA due to its polarity and volatility.[3] The mandatory derivatization step adds complexity and time to the sample preparation process.[8] However, GC-MS can provide excellent chromatographic resolution and is a cost-effective option for many laboratories.[7]
Visualizing the Analytical Workflows
To better illustrate the procedural differences between the two techniques, the following diagrams outline the typical experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 8. biotage.com [biotage.com]
A Comparative Guide to the Effects of 1,3-Dimethylpentylamine (DMAA) and Amphetamine on Dopamine Transporter Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of 1,3-Dimethylpentylamine (DMAA), also known as methylhexanamine, and d-amphetamine on the dopamine transporter (DAT). The information presented is based on available in-vitro experimental data to elucidate the mechanisms of action, potency, and functional consequences of these two psychostimulants at a key molecular target in the central nervous system.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] This action terminates dopamine signaling and maintains homeostatic levels of the neurotransmitter. The DAT is a primary target for numerous therapeutic agents and drugs of abuse, including the well-characterized psychostimulant amphetamine.[1]
Amphetamine acts as a DAT substrate, competitively inhibiting dopamine uptake and promoting dopamine efflux (reverse transport), leading to a significant increase in extracellular dopamine.[2][3] this compound (DMAA) is a synthetic stimulant that shares structural similarities with amphetamine and has been used in dietary supplements and performance enhancers.[4][5] Understanding its interaction with the DAT is crucial for evaluating its neurological effects and potential risks. Recent research has clarified that DMAA acts as a competitive inhibitor of the DAT with substrate-like properties, though its potency is considerably lower than that of amphetamine.[4][6]
Mechanism of Action at the Dopamine Transporter
Both d-amphetamine and DMAA interact with the dopamine transporter, but with distinct potencies that dictate their overall pharmacological profile.
-
d-Amphetamine: Is a potent and well-characterized DAT substrate.[2] Its mechanism involves several key actions:
-
Competitive Uptake Inhibition: It competes with dopamine for binding to the DAT, blocking dopamine reuptake.[3]
-
Reverse Transport (Efflux): As a substrate, it is transported into the presynaptic neuron by the DAT. This process promotes a conformational change in the transporter, causing it to transport intracellular dopamine out into the synaptic cleft.[7]
-
Vesicular Depletion: Inside the neuron, amphetamine can disrupt the vesicular monoamine transporter 2 (VMAT2), leading to increased cytosolic dopamine levels, which further fuels reverse transport.[8]
-
Transporter Internalization: Amphetamine can induce the endocytosis (internalization) of DAT from the cell surface, reducing the number of functional transporters available for dopamine clearance.[4]
-
-
This compound (DMAA): Recent studies have confirmed that DMAA also interacts with the DAT, exhibiting a mechanism that is qualitatively similar to amphetamine but quantitatively much weaker.[4][6]
-
Competitive Uptake Inhibition: DMAA acts as a competitive inhibitor of dopamine uptake at the DAT.[4][5]
-
Substrate-Like Effects: DMAA binding induces conformational changes in the DAT and stimulates its internalization from the cell surface, a key characteristic of DAT substrates like amphetamine.[4][9] This suggests that despite its lower potency, its mechanism is analogous to that of amphetamine.
-
Lower Potency: Across functional assays, DMAA is significantly less potent than d-amphetamine at the DAT.[4]
-
Quantitative Comparison of DAT Inhibition
The following table summarizes the in-vitro inhibitory potency of DMAA and d-amphetamine on the human dopamine transporter (hDAT) based on dopamine uptake inhibition assays.
| Compound | Transporter | Parameter | Value (µM) | Reference |
| This compound (DMAA) | Human DAT | IC₅₀ | 29.4 | [4] |
| d-Amphetamine | Human DAT | IC₅₀ | 0.66 | [4] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a compound required to inhibit 50% of the dopamine uptake activity in vitro.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for assessing DAT function.
Figure 1. Comparative mechanisms of d-amphetamine and DMAA at the DAT.
Figure 2. Workflow for a [³H]Dopamine Uptake Inhibition Assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds with the dopamine transporter.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the DAT.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
-
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine Transporter (hDAT).
-
Radioligand: [³H]Dopamine.
-
Test Compounds: this compound (DMAA), d-amphetamine.
-
Control Inhibitor: A high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine) for determining non-specific uptake.
-
Buffers: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Equipment: 96-well cell culture plates, scintillation counter, cell harvester.
-
-
Protocol:
-
Cell Plating: Seed hDAT-expressing HEK293 cells into 96-well plates and culture until they reach approximately 80-90% confluency.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.
-
Pre-incubation: Add 100 µL of uptake buffer containing varying concentrations of the test compound (DMAA or d-amphetamine) to the wells in triplicate. For total uptake, add buffer without any inhibitor. For non-specific uptake, add a saturating concentration of a standard DAT inhibitor like nomifensine. Pre-incubate the plate at 37°C for 10-20 minutes.
-
Uptake Initiation: Initiate the reaction by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).
-
Incubation: Incubate the plate at 37°C for 5-10 minutes. This short duration is critical to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific uptake inhibition against the log concentration of the test compound. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radioligand from the DAT, allowing for the determination of its binding affinity (Kᵢ).
-
Objective: To determine the inhibitor constant (Kᵢ) of a test compound.
-
Materials:
-
Tissue/Membrane Preparation: Cell membranes prepared from hDAT-expressing cells or from dopamine-rich brain regions (e.g., rat striatum).
-
Radioligand: A high-affinity DAT radioligand such as [³H]WIN 35,428.
-
Test Compounds: DMAA, d-amphetamine.
-
Non-specific Binding Control: A high concentration of an unlabeled DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
-
Buffers: Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and wash buffer.
-
Equipment: 96-well microplates, glass fiber filters, cell harvester, scintillation counter.
-
-
Protocol:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate: binding buffer, the radioligand ([³H]WIN 35,428 at a concentration near its Kₔ), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the unlabeled DAT inhibitor.
-
Incubation: Add the cell membrane preparation (20-50 µg of protein per well) to initiate the binding reaction. Incubate the plate, typically at 4°C for 2-3 hours, to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate the IC₅₀ value from a competitive binding curve. Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
The available experimental data demonstrates that while this compound (DMAA) and d-amphetamine share a similar mechanism of action at the dopamine transporter—acting as competitive, substrate-like inhibitors—they differ dramatically in potency. d-Amphetamine is a highly potent agent, strongly inhibiting dopamine reuptake and promoting its efflux.[2][4] In contrast, DMAA is a significantly weaker inhibitor of DAT function, with an IC₅₀ value approximately 45 times higher than that of d-amphetamine.[4] The substrate-like properties of DMAA, such as inducing DAT endocytosis, confirm its classification as a functional modulator of the transporter, but its low potency suggests that at typical concentrations, its effects on the dopaminergic system are substantially less pronounced than those of classical amphetamines.[4][9] This significant disparity in potency is a critical factor for researchers and drug development professionals to consider when evaluating the neuropharmacological profile and potential clinical or toxicological effects of DMAA.
References
- 1. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine potency varies with dopamine uptake rate across striatal subregions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]
- 4. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. AMPHETAMINE AUGMENTS VESICULAR DOPAMINE RELEASE IN THE DORSAL AND VENTRAL STRIATUM THROUGH DIFFERENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 9. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3-DMAA and Ephedrine as Sympathomimetic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 1,3-dimethylamylamine (1,3-DMAA) and ephedrine, two sympathomimetic amines that have garnered significant attention in both clinical and non-clinical settings. While both compounds elicit stimulant effects through the modulation of the sympathetic nervous system, their underlying mechanisms of action and pharmacological profiles exhibit key distinctions. This document aims to objectively compare their performance, supported by available experimental data, to inform research and drug development endeavors.
Mechanism of Action and Pharmacological Profile
Ephedrine is a mixed-acting sympathomimetic amine, meaning it exerts its effects through both direct and indirect mechanisms. It directly activates α- and β-adrenergic receptors, albeit with weak affinity, and it indirectly stimulates the release of norepinephrine from sympathetic neurons.[1] The presence of a hydroxyl group and an N-methyl group in its structure influences its receptor binding and functional activity.[2] While standard pharmacology texts have long emphasized this dual-action, some studies suggest that the pharmacological effects of ephedrine and its related compounds are primarily mediated by norepinephrine release.[1] In vitro characterization has shown that ephedrine and its stereoisomers act as substrates for the norepinephrine transporter (NET), with EC50 values around 50 nM, and also exhibit substrate activity at the dopamine transporter (DAT).[1] Notably, ephedrine has been found to have weak antagonist activity at α2-adrenergic receptors and no significant activity at β-adrenergic or α1-adrenergic receptors.[1]
1,3-Dimethylamylamine (1,3-DMAA) , a synthetic aliphatic amine, primarily functions as an indirect sympathomimetic agent. Its principal mechanism of action is the inhibition of the norepinephrine transporter (NET), which blocks the reuptake of norepinephrine from the synaptic cleft.[3] This leads to an increased concentration of norepinephrine at the synapse, resulting in enhanced activation of adrenergic receptors and subsequent vasoconstriction.[3] Some research also indicates that 1,3-DMAA is a competitive inhibitor of the dopamine transporter (DAT), although its affinity for DAT is lower than that of amphetamine.[4] Molecular docking studies suggest that 1,3-DMAA binds to the S1 substrate-binding site of DAT and induces a conformational change similar to known substrates.[4]
Quantitative Data Comparison
| Parameter | 1,3-DMAA | Ephedrine | Reference |
| Norepinephrine Transporter (NET) Interaction | IC50: ~0.4 µM (inhibition) | EC50: ~50 nM (substrate activity) | [1][3] |
| Dopamine Transporter (DAT) Interaction | Competitive inhibitor; binding affinity of -4.3 ± 0.5 kcal/mol | Substrate activity | [1][4] |
| Adrenergic Receptor Activity | Primarily indirect via NET inhibition | Weak antagonist at α2-receptors; no significant activity at α1- or β-receptors | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further comparative research.
Isolated Tissue Bath Assay for Vasoconstrictor Activity
This protocol is designed to assess and compare the vasoconstrictive properties of 1,3-DMAA and ephedrine on isolated arterial rings.
a. Tissue Preparation:
-
Euthanize a male Wistar rat (250-300g) via an approved IACUC protocol.
-
Excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Carefully remove adherent connective tissue and cut the aorta into 3-4 mm rings.
b. Experimental Setup:
-
Mount each aortic ring in a 10 mL isolated tissue bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Equilibrate the tissues under a resting tension of 1.5 g for at least 60 minutes, replacing the buffer every 15 minutes.
c. Experimental Procedure:
-
After equilibration, contract the tissues with 60 mM KCl to assess viability.
-
Wash the tissues and allow them to return to baseline.
-
Construct cumulative concentration-response curves for 1,3-DMAA and ephedrine by adding increasing concentrations of the compounds to the tissue bath.
-
Record the tension developed at each concentration.
d. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) values for each compound.
Norepinephrine Transporter (NET) Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of norepinephrine reuptake.
a. Cell Culture:
-
Culture HEK293 cells stably expressing the human norepinephrine transporter (hNET) in an appropriate medium.
-
Seed the cells in 96-well plates and allow them to form a confluent monolayer.
b. Assay Procedure:
-
On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare serial dilutions of 1,3-DMAA, ephedrine, and a known NET inhibitor (e.g., desipramine) as a positive control.
-
Pre-incubate the cells with the test compounds or vehicle for 10-15 minutes.
-
Initiate norepinephrine uptake by adding a fixed concentration of [3H]-norepinephrine.
-
Incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the concentration-inhibition curves and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines a competitive binding assay to determine the affinity of the compounds for adrenergic receptor subtypes.[5][6]
a. Membrane Preparation:
-
Homogenize tissues or cells expressing the target adrenergic receptor subtype (e.g., rat cerebral cortex for α1- and β-receptors) in an ice-cold buffer.[6]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-Prazosin for α1-receptors, [125I]-Iodocyanopindolol for β-receptors), and varying concentrations of the unlabeled test compound (1,3-DMAA or ephedrine).[5][6]
-
For non-specific binding, use a high concentration of a known antagonist (e.g., phentolamine for α-receptors, propranolol for β-receptors).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer and measure the radioactivity.
c. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the competition binding curves and determine the IC50 values.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Cardiovascular Assessment in Rats
This protocol describes a method to evaluate the effects of 1,3-DMAA and ephedrine on blood pressure and heart rate in anesthetized rats.[7]
a. Animal Preparation:
-
Anesthetize male Wistar rats with an appropriate anesthetic (e.g., urethane).
-
Cannulate the trachea to ensure a clear airway.
-
Insert a catheter into a carotid artery to measure arterial blood pressure and heart rate.
-
Insert a catheter into a jugular vein for intravenous administration of the test compounds.
b. Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Record baseline blood pressure and heart rate for at least 30 minutes.
-
Administer increasing doses of 1,3-DMAA or ephedrine intravenously.
-
Continuously monitor and record blood pressure and heart rate throughout the experiment.
c. Data Analysis:
-
Calculate the change in mean arterial pressure and heart rate from baseline for each dose.
-
Construct dose-response curves for the effects of each compound on cardiovascular parameters.
Mandatory Visualizations
Signaling Pathway of Ephedrine
Signaling Pathway of 1,3-DMAA
Experimental Workflow for Comparison
Logical Relationship of Sympathomimetic Effects
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
Distinguishing Synthetic vs. Natural 1,3-DMAA: A Stereoisomer Ratio-Based Comparison
For researchers, scientists, and drug development professionals, the origin of 1,3-dimethylamylamine (1,3-DMAA) in consumer products is a significant point of contention. While often marketed as a natural constituent of the geranium plant (Pelargonium graveolens), substantial scientific evidence indicates that the 1,3-DMAA found in dietary supplements is of synthetic origin. This guide provides a comparative analysis based on stereoisomer ratios, supported by established experimental protocols, to differentiate between synthetic and purported natural 1,3-DMAA.
The key to distinguishing the source of 1,3-DMAA lies in its stereochemistry. As a chiral molecule with two stereogenic centers, 1,3-DMAA can exist as four different stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). Synthetic manufacturing processes typically result in a racemic mixture, meaning all four stereoisomers are produced in roughly equal proportions. In contrast, compounds produced naturally through enzymatic processes in plants are often stereospecific, yielding a limited number, or even a single, dominant stereoisomer.
Stereoisomer Ratio Comparison
The following table summarizes the expected and observed stereoisomer ratios for synthetic and purportedly natural 1,3-DMAA. It is crucial to note that numerous studies have failed to detect 1,3-DMAA in geranium oil and plant materials.[1][2][3] When 1,3-DMAA has been detected in such samples, the stereoisomeric ratios have been found to be indistinguishable from synthetic standards, suggesting a non-natural origin.[4]
| Source | Diastereomeric Ratio (cis/trans) | Enantiomeric Ratio (within each diastereomer) | Supporting Evidence |
| Synthetic 1,3-DMAA | Racemic (approximately 1:1) | Racemic (approximately 1:1 for each enantiomeric pair) | Multiple studies analyzing synthetic standards have confirmed a racemic mixture of all four stereoisomers.[1][3] |
| "Natural" 1,3-DMAA (from Geranium) | Undetectable in most studies. When detected, ratios are indistinguishable from synthetic standards. | Undetectable in most studies. When detected, ratios are indistinguishable from synthetic standards. | The majority of independent studies have not detected 1,3-DMAA in geranium extracts.[1][2][3][5] A few studies claiming to have found it reported ratios consistent with synthetic DMAA.[4] |
Experimental Protocols for Stereoisomer Analysis
The differentiation between synthetic and natural 1,3-DMAA relies on sensitive analytical techniques capable of separating and quantifying the individual stereoisomers. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the primary methods employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chiral Separation
This method involves the derivatization of 1,3-DMAA to form diastereomers, which can then be separated on a standard achiral GC column.
-
Sample Preparation:
-
For dietary supplements, dissolve a known amount of the supplement powder in water.
-
For geranium oil or plant material, perform an extraction, for example, using a liquid-liquid extraction with an appropriate solvent.
-
Adjust the pH of the aqueous solution to basic (pH 9-10) with a suitable base like sodium carbonate.
-
Extract the freebase 1,3-DMAA with a non-polar organic solvent such as hexane containing a small amount of triethylamine.[6][7]
-
-
Derivatization:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., anhydrous ethyl acetate).
-
Add a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), to the sample.[6][8] This reagent reacts with the amine group of the 1,3-DMAA stereoisomers to form four distinct diastereomers.
-
-
GC-MS Analysis:
-
Column: A standard non-polar capillary column, such as one containing 5% diphenyl-95% dimethylpolysiloxane, is typically used.[6]
-
Injector Temperature: Set to a high temperature, for example, 280°C, to ensure complete volatilization.[6]
-
Oven Temperature Program: A temperature gradient is employed to achieve separation of the diastereomers. A typical program might start at 140°C and ramp up to 215°C.[6]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[7]
-
Mass Spectrometer: Operated in a suitable mode, such as electron ionization (EI), to generate characteristic mass spectra for identification and quantification.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
HPLC can also be used for the separation of 1,3-DMAA stereoisomers, often with derivatization to improve chromatographic performance and detection sensitivity.
-
Sample Preparation and Extraction: Similar to the GC-MS protocol, extract 1,3-DMAA from the sample matrix.
-
Derivatization (Optional but Recommended for Improved Sensitivity):
-
The extracted residue can be derivatized with a reagent like dansyl chloride to enhance detection by electrospray ionization mass spectrometry (ESI-MS).[9]
-
-
HPLC-MS Analysis:
-
Column: A modified cyclofructan HPLC column, such as LARIHC CF6-P, can be used for chiral separation.[5]
-
Mobile Phase: A mixture of organic solvents like acetonitrile and methanol with a small amount of an acid modifier like formic acid is typically used.[1][5]
-
Flow Rate: A low flow rate, for example, 0.1 mL/min, is often employed for better separation.[5]
-
Mass Spectrometer: An ESI source in positive ion mode is commonly used. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used to enhance selectivity and sensitivity for the detection of 1,3-DMAA and its derivatives.
-
Visualizing the Analytical Workflow and Biological Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for distinguishing 1,3-DMAA sources and its known signaling pathway.
Figure 1. Experimental workflow for distinguishing synthetic vs. natural 1,3-DMAA.
Figure 2. Simplified signaling pathway of 1,3-DMAA.
References
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. Analysis of 1,3 dimethylamylamine concentrations in Geraniaceae, geranium oil and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Dimethylamylamine (DMAA) in supplements and geranium products: natural or synthetic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data [recipp.ipp.pt]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data | Scientific Letters [publicacoes.cespu.pt]
- 9. Evidence for the Presence of 1,3-Dimethylamylamine (1,3-DMAA) in Geranium Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1,3-DMAA Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 1,3-dimethylamylamine (1,3-DMAA) is crucial due to its classification as a stimulant and its illicit inclusion in some dietary and sports nutrition supplements. The selection of an appropriate analytical method is paramount to ensure sensitivity, accuracy, and reliability in detecting and quantifying this compound. This guide provides a comprehensive comparison of various analytical techniques that have been cross-validated for the quantification of 1,3-DMAA, supported by experimental data and detailed methodologies.
The analytical landscape for 1,3-DMAA is diverse, with methods ranging from traditional chromatography to advanced mass spectrometry techniques. The choice of method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide focuses on a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Direct Analysis in Real Time-Mass Spectrometry (DART-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Comparative Analysis of Analytical Method Performance
The performance of these analytical methods can be evaluated and compared through key validation parameters. The following table summarizes typical performance characteristics for each method based on published data. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Validation Parameter | GC-MS | LC-MS/MS | Novel DES-LPME-HPLC-DAD | DART-QToF-MS | ¹H NMR |
| Linearity Range | 0.2–0.8 mg/mL (derivatized)[1] | 0.10–10.00 ng/mL[1][2] | 0.05–100 µg/kg[1] | Not explicitly stated | 1–21 g/kg[1][3] |
| Accuracy (Recovery) | 85%–105% (spiked)[1] | 85.1%–104.9%[1][2] | 90%–109%[1] | Not explicitly stated | 96% (average)[1][3] |
| Precision (RSD) | 1% (for an authentic sample)[1] | 2.9%–11.0%[1][2] | Intra-day: 2.7%, Inter-day: 5.3%[1] | Not explicitly stated | 1% (for an authentic sample)[3] |
| Limit of Detection (LOD) | 5–7 ng/mL[4] | 1–2 pg (instrumental)[1][2][4] | 0.02 µg/kg[1] | 10 ng/mL[1] | 0.03 g/kg[1][3] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.08 g/kg[1][3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below to provide a clear understanding of the experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 1,3-DMAA, often requiring a derivatization step to improve chromatographic properties.
1. Sample Preparation:
-
Dissolve 200 mg of the supplement powder in 1 ml of water.[5]
-
Spike the solution with an internal standard (e.g., 5 mg of 2-aminopentane).[5]
-
Adjust the pH to 9–10 with sodium carbonate.[5]
-
Add 1 ml of dichloromethane and vortex the solution.[5]
-
Filter the solution and collect the organic layer, then dry it with magnesium sulfate.[5]
2. Derivatization:
-
Transfer the dichloromethane solution to a vial and add 0.5 ml of pentafluoropropionic anhydride (PFPA).[5][6]
-
Seal the vial and heat it at 50°C for 30 minutes.[5]
-
Remove the solvent and residual PFPA under reduced pressure at room temperature.[5]
-
Dilute the derivatized sample with heptane for GC injection.[5]
3. GC-MS Analysis:
-
Column: A capillary column such as one containing 5% diphenyl-95% dimethylpolysiloxane is typically used.[7]
-
Injector Temperature: Set to 280°C.[7]
-
Temperature Program: Start at 140°C and ramp up to 215°C.[7]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of 1,3-DMAA in various matrices.[2]
1. Sample Preparation:
2. LC-MS/MS Analysis:
-
Column: A C18 reverse-phase column is commonly used.[1]
-
Mobile Phase: Optimized for the separation of 1,3-DMAA.[1]
-
Ionization: Positive electrospray ionization (ESI).[1]
-
Detection: Tandem mass spectrometry (MS/MS) is used to monitor specific transitions for 1,3-DMAA.[1] For instance, mass transitions of 116/99.7 m/z and 116/57 m/z can be used.[6]
Novel Method: pH-Switchable Deep Eutectic Solvent-Based Liquid Phase Microextraction (DES-LPME) with HPLC-DAD
This novel method utilizes a deep eutectic solvent for an efficient extraction of 1,3-DMAA.[1]
1. Sample Preparation:
-
Homogenize and accurately weigh a portion of the supplement sample.[1]
-
Dissolve the sample in a suitable solvent.[1]
2. Microextraction Procedure:
-
Add 50 µL of the deep eutectic solvent to the sample solution.[1]
-
Induce phase separation by adding 100 µL of 4 mol/L KOH.[1]
-
Vortex for 40 seconds to facilitate the extraction of 1,3-DMAA into the DES phase.[1]
-
Centrifuge to separate the phases.[1]
-
Collect the DES phase and back-extract the analyte by adding 100 µL of 4 mol/L HCl.[1]
3. HPLC-DAD Analysis:
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: Optimized using a 3² full factorial design.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection Wavelength: 240 nm.[1]
-
Inject the acidic aqueous phase containing the extracted 1,3-DMAA into the HPLC system.[1]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of different analytical methods for 1,3-DMAA quantification.
Caption: General workflow for cross-validation of 1,3-DMAA analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid assessment of the illegal presence of 1,3-dimethylamylamine (DMAA) in sports nutrition and dietary supplements using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data [recipp.ipp.pt]
Comparative Potency of 1,3-Dimethylamylamine at Norepinephrine vs. Dopamine Transporters
A Technical Guide for Researchers
This guide provides a detailed comparison of the in-vitro inhibitory potency of 1,3-dimethylamylamine (1,3-DMAA) on the human norepinephrine transporter (NET) and the dopamine transporter (DAT). The information is compiled from recent pharmacological studies to offer an objective overview for research and drug development professionals.
Recent in-vitro studies have clarified that 1,3-DMAA acts as a competitive inhibitor of both NET and DAT, though it exhibits a significantly higher affinity for the norepinephrine transporter.[1] Its interaction with the dopamine transporter is characterized as "substrate-like," similar to amphetamine, which includes inducing transporter endocytosis, although with a lower potency.[1][2] This differential potency is a key factor in understanding the compound's physiological and cardiovascular effects.[1]
Data Presentation: In-Vitro Inhibitory Potency
The following table summarizes the quantitative data on the inhibitory potency of 1,3-DMAA at the human norepinephrine and dopamine transporters. For comparative context, data for d-amphetamine, a well-characterized psychostimulant, is also included.
| Compound | Transporter | Potency Metric (IC₅₀/Kᵢ in µM) | Reference |
| 1,3-Dimethylamylamine (DMAA) | Norepinephrine Transporter (NET) | IC₅₀: 0.41 | [1][3] |
| Kᵢ: 0.649 | [4][5] | ||
| 1,3-Dimethylamylamine (DMAA) | Dopamine Transporter (DAT) | IC₅₀: 29 - 106 | [1][3] |
| Kᵢ: > 10 | [4][5] | ||
| d-Amphetamine | Dopamine Transporter (DAT) | IC₅₀: ~0.66 | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibitor constant) is an indication of the binding affinity of an inhibitor.
Experimental Protocols: Radioligand Binding Assay for Transporter Inhibition
This section details a representative experimental protocol for determining the inhibitory constant (Kᵢ) of a test compound like 1,3-DMAA at the dopamine and norepinephrine transporters using a competitive radioligand binding assay.
Objective: To determine the IC₅₀ and subsequently the Kᵢ value of 1,3-DMAA for the inhibition of radioligand binding to the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET) expressed in a stable cell line.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
-
Radioligand for hDAT: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Radioligand for hNET: [³H]Nisoxetine (a selective NET inhibitor).
-
Test Compound: 1,3-Dimethylamylamine (DMAA) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) or NET inhibitor (e.g., 10 µM desipramine).
-
Buffers:
-
Homogenization Buffer: Tris-HCl buffer with protease inhibitors.
-
Assay Buffer: Tris buffer with appropriate salts (e.g., NaCl, MgCl₂).
-
Wash Buffer: Ice-cold assay buffer.
-
-
Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, and scintillation cocktail.
Methodology:
-
Membrane Preparation:
-
HEK-293 cells expressing hDAT or hNET are harvested and homogenized in ice-cold homogenization buffer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.[6][7]
-
The membrane pellet is washed and resuspended in assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).[6][7]
-
-
Competitive Binding Assay:
-
The assay is conducted in a 96-well plate format.[7]
-
Each well contains the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kₑ value), and varying concentrations of the test compound (1,3-DMAA).[8]
-
Total Binding: Wells containing only the membrane preparation and radioligand.
-
Non-specific Binding: Wells containing the membrane preparation, radioligand, and a high concentration of a known inhibitor to saturate the specific binding sites.[6]
-
Test Compound Binding: Wells containing the membrane preparation, radioligand, and serial dilutions of 1,3-DMAA.
-
The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[7]
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[6][7]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.[6]
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6]
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[6]
-
Mandatory Visualization
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The experimental data consistently demonstrate that 1,3-dimethylamylamine is a more potent inhibitor of the norepinephrine transporter than the dopamine transporter.[1][3][4][5][9] The approximately 70 to 250-fold higher potency at NET compared to DAT is a critical pharmacological characteristic.[1][3] This selectivity for NET likely underlies the pronounced sympathomimetic and cardiovascular effects, such as vasoconstriction and increased blood pressure, associated with 1,3-DMAA administration.[1] While its interaction with DAT is significantly weaker than that of d-amphetamine, the competitive, substrate-like mechanism confirms its capacity to modulate the dopaminergic system.[1][3] These findings are essential for a comprehensive risk-benefit assessment and for guiding future research into the neuropharmacological profile of 1,3-DMAA and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of 1,3-Dimethylamylamine (DMAA) and Other Pre-Workout Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and physiological effects of 1,3-dimethylamylamine (1,3-DMAA) with other common stimulants found in pre-workout supplements, including caffeine, amphetamine, and ephedrine. The information is supported by experimental data to facilitate a comprehensive understanding of their mechanisms and effects.
Mechanism of Action and Pharmacokinetics
1,3-DMAA is a sympathomimetic amine that primarily functions as a competitive inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a significantly higher affinity for NET.[1] This inhibition leads to increased extracellular concentrations of norepinephrine and dopamine, resulting in stimulant and sympathomimetic effects.[1] Its action on DAT is similar to that of amphetamine, including the induction of transporter endocytosis, although with lower potency.[1]
In contrast, caffeine primarily acts as an antagonist of adenosine receptors, which indirectly increases the release of excitatory neurotransmitters. Amphetamine is a potent releaser and reuptake inhibitor of dopamine and norepinephrine. Ephedrine acts as both a direct agonist at adrenergic receptors and an agent that enhances the release of norepinephrine from sympathetic neurons.[2]
Comparative Pharmacokinetics
Below is a summary of the key pharmacokinetic parameters for 1,3-DMAA.
| Parameter | 1,3-DMAA | Source |
| Oral Clearance | 20.02 ± 5 L/h | [2] |
| Terminal Half-Life | 8.45 ± 1.88 h | [2] |
| Peak Plasma Concentration (25 mg dose) | ~70 ng/mL | [3] |
| Time to Peak Plasma Concentration | 3-5 hours | [3] |
Comparative Efficacy at Monoamine Transporters
The inhibitory potency of 1,3-DMAA and d-amphetamine at the human norepinephrine and dopamine transporters is summarized below.
| Compound | NET IC50 (µM) | DAT IC50 (µM) | Source |
| 1,3-DMAA | 0.41 | 29.4 | [4] |
| d-Amphetamine | Not explicitly stated | 0.66 | [4] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Physiological Effects: A Quantitative Comparison
The following tables summarize the acute effects of 1,3-DMAA and caffeine on cardiovascular parameters based on human clinical studies.
Blood Pressure
| Stimulant & Dose | Systolic Blood Pressure (SBP) Change (mmHg) | Diastolic Blood Pressure (DBP) Change (mmHg) | Time Point of Peak Effect | Source |
| 1,3-DMAA (25 mg) | No significant change | No significant change | - | [5] |
| 1,3-DMAA (50 mg) | +7 | Not specified | - | [5] |
| 1,3-DMAA (75 mg) | +16 | Not specified | - | [5] |
| Caffeine (250 mg) | +8.1 (average) | +5.7 (average) | Not specified | [5] |
| 1,3-DMAA (50 mg) + Caffeine (250 mg) | +14 | Not specified | - | [5] |
| 1,3-DMAA (75 mg) + Caffeine (250 mg) | +24 | Not specified | 60 minutes post-ingestion | [5] |
Heart Rate
| Stimulant & Dose | Heart Rate (HR) Change (bpm) | Source |
| 1,3-DMAA (25 mg) | No significant change | [3] |
| 1,3-DMAA (50 mg) | No significant change | [3] |
| 1,3-DMAA (75 mg) | No significant change | [3] |
| Caffeine (250 mg) | No significant change | [3] |
| 1,3-DMAA (50 mg) + Caffeine (250 mg) | No significant change | [3] |
| 1,3-DMAA (75 mg) + Caffeine (250 mg) | No significant change | [3] |
Experimental Protocols
Dopamine Transporter (DAT) Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., 1,3-DMAA) on the dopamine transporter.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).
-
Culture medium (e.g., DMEM) with appropriate supplements.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-Dopamine (radioligand).
-
Test compound (1,3-DMAA) and control compounds (e.g., d-amphetamine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture hDAT-expressing HEK-293 cells to confluence in appropriate culture vessels.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with KRH buffer.
-
Compound Incubation: Add varying concentrations of the test compound (1,3-DMAA) or control compound to the cells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]-Dopamine to each well.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake at each concentration of the test compound and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]
Human Cardiovascular Assessment Protocol (General)
Objective: To assess the acute effects of a stimulant on cardiovascular parameters in healthy human subjects.
Study Design: Randomized, double-blind, placebo-controlled, crossover design.
Subjects: Healthy adult volunteers, screened for cardiovascular abnormalities and use of medications or substances that could interfere with the study outcomes.
Procedure:
-
Baseline Measurements: After an overnight fast, record baseline measurements of heart rate, systolic blood pressure, and diastolic blood pressure.
-
Substance Administration: Administer a single oral dose of the test stimulant (e.g., 1,3-DMAA), a comparator stimulant (e.g., caffeine), or a placebo.
-
Post-Dose Monitoring: Measure heart rate and blood pressure at regular intervals (e.g., 30, 60, 90, 120 minutes) post-ingestion.
-
Washout Period: A sufficient washout period (e.g., at least 48 hours) should be implemented between each experimental session in a crossover design.
-
Data Analysis: Compare the changes in cardiovascular parameters from baseline across the different treatment conditions using appropriate statistical methods.
Visualizations
Caption: Signaling pathway of 1,3-DMAA at the synapse.
Caption: Experimental workflow for a human cardiovascular study.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
A Comparative Guide to the Reproducibility of Analytical Methods for 1,3-Dimethylamylamine (1,3-DMAA)
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of 1,3-dimethylamylamine (1,3-DMAA) in various matrices, particularly in dietary and sports nutrition supplements, is of paramount importance for regulatory compliance, quality control, and safety assessment. This guide provides a comparative analysis of common analytical methods employed for the determination of 1,3-DMAA, with a focus on the reproducibility of their results. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method for 1,3-DMAA detection and quantification is a critical decision that influences the reliability and comparability of results. Various techniques, each with its own set of advantages and limitations, have been developed and validated. The following table summarizes the key performance parameters of the most frequently employed methods, offering a quantitative basis for comparison.
| Validation Parameter | HPLC-DAD with DES-LPME | LC-MS/MS | GC-MS (derivatized) | DART-QToF-MS | ¹H NMR |
| Linearity Range | 0.05–100 µg/kg | 0.10–10.00 ng/mL[1] | 0.2–0.8 mg/mL[1] | Not explicitly stated | 1–21 g/kg[1] |
| Accuracy (Recovery) | 90%–109% | 85.1%–104.9%[1] | 85%–105% (spiked) | Not explicitly stated | 96% (average)[1] |
| Precision (RSD) | Intra-day: 2.7%, Inter-day: 5.3% | 2.9%–11.0%[1] | 1% (for an authentic sample) | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.02 µg/kg | 1–2 pg (instrumental)[1] | Not explicitly stated | 10 ng/mL | 0.03 g/kg[1] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 0.08 g/kg | Not explicitly stated | Not explicitly stated |
Factors Affecting Reproducibility of Results
The reproducibility of analytical methods for 1,3-DMAA can be influenced by several factors, leading to variability in results between different laboratories and even between different analysts within the same laboratory. Understanding and controlling these factors is crucial for obtaining consistent and reliable data.
Sample Matrix: The complexity of the sample matrix is a primary source of variability, particularly in dietary supplements which can contain a wide range of ingredients.[2] Matrix effects, such as ion suppression or enhancement in LC-MS analysis, can significantly impact the accuracy and precision of quantification.[1] The presence of interfering compounds can also co-elute with 1,3-DMAA, leading to inaccurate results. Thorough sample preparation and the use of matrix-matched standards are essential to mitigate these effects.[2]
Sample Preparation: The extraction of 1,3-DMAA from the sample matrix is a critical step that can introduce significant variability. The choice of extraction solvent, pH, and technique (e.g., liquid-liquid extraction, solid-phase extraction) can all affect the recovery of the analyte. Incomplete extraction or the co-extraction of interfering substances can lead to underestimation or overestimation of the 1,3-DMAA concentration.
Derivatization (for GC-MS): Gas chromatography-mass spectrometry (GC-MS) analysis of 1,3-DMAA typically requires a derivatization step to improve its volatility and chromatographic behavior.[2][3] The efficiency and completeness of the derivatization reaction can be a source of variability. Factors such as the choice of derivatizing agent, reaction time, and temperature must be carefully controlled to ensure consistent results. Incomplete derivatization can lead to the formation of multiple products and inaccurate quantification.[2]
Instrumentation and Analytical Conditions: Variations in instrumentation, such as the type of mass spectrometer or the chromatographic column used, can contribute to inter-laboratory variability. The optimization of analytical parameters, including mobile phase composition, flow rate, and mass spectrometric conditions, is crucial for achieving reproducible results.
Stereoisomers: 1,3-DMAA has two chiral centers, resulting in four possible stereoisomers.[4] The separation and quantification of these individual stereoisomers can be challenging and may not be achieved with all analytical methods.[2] The ratio of these stereoisomers can vary between different sources of 1,3-DMAA, and failure to resolve them can lead to inconsistencies in reported concentrations.
Experimental Workflows and Protocols
To ensure the reproducibility of results, it is imperative to follow well-defined and validated experimental protocols. The following sections provide detailed methodologies for some of the key analytical techniques used for 1,3-DMAA analysis.
General Experimental Workflow for 1,3-DMAA Analysis
The following diagram illustrates a generalized workflow for the analysis of 1,3-DMAA in a sample matrix.
General workflow for 1,3-DMAA analysis.
Detailed Experimental Protocols
A sensitive and reliable method for the determination of 1,3-DMAA.[1]
-
Sample Preparation:
-
LC-MS/MS Analysis:
A common method that requires derivatization to enhance the volatility of 1,3-DMAA.
-
Sample Preparation and Derivatization:
-
Dissolve 200 mg of the supplement powder in 1 ml of water.
-
Adjust the pH to 9–10 with sodium carbonate.
-
Add 1 ml of dichloromethane and vortex.
-
Collect the organic layer and dry it with magnesium sulfate.
-
Add 0.5 ml of pentafluoropropionic anhydride (PFPA) to the dried extract.
-
Heat the solution for 30 minutes at 50°C.
-
Remove the solvent and residual PFPA under reduced pressure.
-
Dilute the sample with heptane for GC injection.
-
A novel and efficient sample preparation and analysis method.
-
Sample Preparation:
-
Homogenize the supplement sample.
-
Accurately weigh a portion of the homogenized sample and dissolve it in a suitable solvent.
-
-
Microextraction Procedure:
-
Add 50 µL of the deep eutectic solvent to the sample solution.
-
Induce phase separation by adding 100 µL of 4 mol/L KOH.
-
Vortex for 40 seconds to facilitate the extraction of 1,3-DMAA into the DES phase.
-
Centrifuge to separate the phases.
-
Collect the DES phase and back-extract the analyte by adding 100 µL of 4 mol/L HCl.
-
-
HPLC-DAD Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Optimized using a 32 full factorial design.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 240 nm.
-
Inject the acidic aqueous phase containing the extracted 1,3-DMAA into the HPLC system.
-
Conclusion
The choice of an analytical method for 1,3-DMAA determination requires careful consideration of the desired sensitivity, selectivity, and the nature of the sample matrix. While LC-MS/MS offers high sensitivity and specificity, it is susceptible to matrix effects that can impact reproducibility. GC-MS, although a robust technique, necessitates a derivatization step that can introduce variability if not carefully controlled. Newer methods like HPLC-DAD with DES-LPME show promise with high recovery and good precision.
To ensure the reproducibility of results, it is crucial for laboratories to implement rigorous quality control measures, including the use of validated methods, certified reference materials, and participation in proficiency testing schemes when available. A thorough understanding of the potential sources of variability and the implementation of appropriate mitigation strategies are essential for generating reliable and comparable data on the presence and concentration of 1,3-DMAA in various products.
References
- 1. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loyola eCommons - Undergraduate Research and Engagement Symposium: Derivatization of 1,3-dimethylamylamine and Analysis by GC-MS [ecommons.luc.edu]
- 4. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data [recipp.ipp.pt]
Navigating the Analytical Maze: A Comparative Guide to 1,3-Dimethylpentylamine (DMAA) Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Detection and Quantification of 1,3-Dimethylpentylamine (DMAA), supported by experimental data.
Comparative Performance of Analytical Methods
The choice of an analytical technique for DMAA quantification is pivotal for achieving accurate, reliable, and reproducible results. A range of methods have been developed and validated, each with its own set of performance characteristics. The following table summarizes key validation parameters for several prominent analytical techniques, providing a snapshot of their capabilities.
| Validation Parameter | Novel DES-LPME-HPLC-DAD[1] | LC-MS/MS[1][2] | GC-MS (derivatized)[1] | DART-QToF-MS[1] | ¹H NMR[1][3] |
| Linearity Range | 0.05–100 µg/kg | 0.10–10.00 ng/mL | 0.2–0.8 mg/mL | Not explicitly stated | 1–21 g/kg |
| Accuracy (Recovery) | 90%–109% | 85.1%–104.9% | 85%–105% (spiked) | Not explicitly stated | 96% (average)[1] |
| Precision (RSD) | Intra-day: 2.7%, Inter-day: 5.3% | 2.9%–11.0% | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.02 µg/kg | Instrument: 1–2 pg | Not explicitly stated | 10 ng/mL | 0.03 g/kg[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | Sample: 1–2 ng/g | Not explicitly stated | Not explicitly stated | 0.08 g/kg[3] |
Detailed Experimental Protocols
Robust and well-documented experimental protocols are fundamental to ensuring the integrity and comparability of analytical results. Below are detailed methodologies for some of the key analytical techniques used for DMAA analysis.
Novel Method: pH-Switchable Deep Eutectic Solvent-Based Liquid Phase Microextraction (DES-LPME) with HPLC-DAD[1]
This innovative method offers an efficient extraction and analysis process.
1. Sample Preparation:
-
Homogenize the supplement sample.
-
Accurately weigh a portion of the homogenized sample.
-
Dissolve the sample in a suitable solvent.
2. Microextraction Procedure:
-
Add 50 µL of the deep eutectic solvent to the sample solution.
-
Induce phase separation by adding 100 µL of 4 mol/L KOH.
-
Vortex for 40 seconds to facilitate the extraction of DMAA into the DES phase.
-
Centrifuge to separate the phases.
-
Collect the DES phase and back-extract the analyte by adding 100 µL of 4 mol/L HCl.
3. HPLC-DAD Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Optimized using a 3² full factorial design.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 240 nm.
-
Inject the acidic aqueous phase containing the extracted DMAA into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2]
A highly sensitive and specific method for the quantification of DMAA.
1. Sample Preparation:
-
Extract the sample with 0.5 M HCl.[2]
-
Purify the extract using liquid-liquid partition with hexane.[2]
2. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: Optimized for the separation of DMAA.
-
Ionization: Positive electrospray ionization (ESI).[1]
-
Detection: Tandem mass spectrometry (MS/MS) to monitor specific transitions for DMAA.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique often requires derivatization to improve the volatility and chromatographic behavior of DMAA.
1. Sample Preparation and Derivatization:
-
DMAA free base and an internal standard (e.g., Decane) stock solutions are prepared in a solvent like chloroform.
-
The solutions are derivatized with an alkanoic anhydride (e.g., acetic, propanoic, or butanoic anhydride) to form the corresponding amides.
-
Trimethylamine (TEA) is added to aid in the acylation (derivatization) process.
2. GC-MS Analysis:
-
Column: A non-polar column such as Rtx-5ms or ZB-5 is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute).
-
Injection: Split injection is commonly employed.
-
Detection: Mass spectrometry is used for detection, often in both full scan and selected ion monitoring (SIM) modes for enhanced sensitivity.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a laboratory setting, from sample reception to the final report.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Dimethylpentylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Dimethylpentylamine, also known as DMAA or methylhexanamine. Adherence to these procedures is critical for the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound must be managed as hazardous waste.[1] Based on its characteristics, it is classified under the Resource Conservation and Recovery Act (RCRA) as an ignitable hazardous waste and may also be considered corrosive and toxic.[1] All personnel handling this waste must be trained in hazardous waste management procedures, and the entire disposal process must be documented to ensure a clear chain of custody.[1]
Quantitative Data for Safe Handling and Waste Characterization
The following table summarizes key quantitative data for this compound, critical for its proper handling and waste characterization.
| Property | Value | Implication for Disposal | RCRA Waste Code |
| Flash Point | 28.86 °C | Ignitable | D001 |
| Acute Oral Toxicity | Harmful if swallowed (H302)[2] | Potential for Toxicity | May fall under D-series waste codes |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314)[2] | Corrosive | D002 |
| Respiratory Irritation | May cause respiratory irritation (H335)[2] | Handle in a well-ventilated area or with respiratory protection | N/A |
Detailed Disposal Protocol
The following step-by-step protocol must be followed for the disposal of this compound and any contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Face Protection: Face shield if there is a splash hazard.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area.[2] If vapors or mists are generated, a NIOSH/MSHA-approved respirator is required.[3]
Step 2: Waste Segregation and Collection
-
Waste Container: Use a designated, properly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It is incompatible with acids, strong oxidizing agents, and acid chlorides.[3]
Step 3: Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wear the appropriate PPE as outlined in Step 1.
-
Contain the spill using a liquid-absorbent material such as Chemizorb®.
-
Cover drains to prevent the product from entering them.
-
Collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the affected area thoroughly.
Step 4: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and locked area.[2][3]
-
The storage area should be cool and away from heat, sparks, open flames, and other ignition sources.[2]
Step 5: Final Disposal
-
The disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
One recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Ensure all federal, state, and local regulations are followed. Prior to land disposal of any waste residue, consult with environmental regulatory agencies.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3-Dimethylpentylamine
Essential Safety and Handling Guide for 1,3-Dimethylpentylamine
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (also known as DMAA or Methylhexanamine). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Classification
This compound is a volatile and hazardous chemical that requires stringent safety measures. It is classified as a highly flammable liquid and vapor.[1] In terms of health hazards, it is harmful if swallowed or inhaled, can cause severe skin burns and serious eye damage, and may lead to respiratory irritation.[1] Environmentally, it is harmful to aquatic life.[1]
| Hazard Classification | GHS Hazard Statement |
| Flammable Liquid | H225, H226: Highly flammable liquid and vapour.[1] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[1] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
| Aquatic Hazard | H402, H412: Harmful to aquatic life with long lasting effects.[1] |
Physicochemical Properties
Proper handling procedures are directly influenced by the chemical's physical properties.
| Property | Value |
| CAS Number | 105-41-9[2] |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| Boiling Point | 133.91 °C |
| Flash Point | 28.86 °C to 43.9 °C |
| Density | 0.762 g/cm³ |
Operational and Disposal Plans
Adherence to the following step-by-step protocols is mandatory for the safe handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical. The following equipment must be worn at all times when handling this chemical.
| Body Part | Required PPE | Specification & Rationale |
| Respiratory | Full-face or Half-mask Air-Purifying Respirator | Required when vapors or aerosols are generated to prevent inhalation, which is harmful and can cause respiratory irritation.[1][3] Ensure cartridges are appropriate for volatile organic compounds/amines. |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended. Gloves must be inspected before use and changed immediately upon contamination.[4][5] |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and vapors, preventing serious eye damage.[3][6][7] Must be worn together. |
| Body | Flame-retardant and antistatic protective clothing | A fully buttoned lab coat made of appropriate material (e.g., Nomex®) is required to protect skin from burns.[1][4] |
| Feet | Closed-toe, chemical-resistant safety shoes | Protects feet from potential spills.[7][8] |
Experimental Protocol: Safe Handling Workflow
This protocol outlines the procedural steps for using this compound in a laboratory setting.
A. Preparation and Engineering Controls
-
Ventilation: All work must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]
-
Emergency Equipment: Ensure an eyewash station and safety shower are directly accessible and unobstructed.[6]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[1][6] Use only non-sparking tools.[1][6]
-
Grounding: Ground and bond all containers and receiving equipment to prevent static electricity discharge, which can ignite flammable vapors.[1][6]
-
Spill Kit: Have a chemical spill kit rated for flammable amines readily available. The kit should contain an inert absorbent material.[6]
B. Chemical Handling
-
Container Inspection: Before use, inspect the container for any damage or leaks.
-
Transferring: When transferring the chemical, do so slowly to avoid splashing and the generation of aerosols.[1] Use a properly grounded pump or pour carefully.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][6]
-
Avoid Incompatibles: Keep away from strong oxidizing agents, acids, metals, and halogens.[6]
C. Post-Handling and Decontamination
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Work Area Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Clothing: Immediately remove and launder any contaminated clothing before reuse.[6]
Emergency and Spill Procedures
Immediate and correct response to an emergency is critical.
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention as this chemical causes severe burns.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist or poison center.[6]
-
In Case of Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]
-
In Case of a Spill:
-
Evacuate all personnel from the immediate area.
-
Eliminate all ignition sources.[6]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[6]
-
Ventilate the area and decontaminate the spill site.
-
Storage and Disposal Plan
-
Storage: Store in a locked, dry, cool, and well-ventilated area designated for flammable liquids.[6] The container must be kept tightly closed.[1][6] Protect from sunlight.
-
Disposal: All waste containing this compound must be treated as hazardous waste.
-
Collect waste in clearly labeled, closed containers.
-
Do not mix with other waste streams.
-
Dispose of the waste through an approved hazardous waste disposal plant, following all local, regional, and national regulations.[6] Handle uncleaned containers as you would the product itself.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. hsa.ie [hsa.ie]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
